molecular formula C10H14ClNO B1463234 5-Methoxy-1,2,3,4-tetrahydroquinoline CAS No. 30389-37-8

5-Methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B1463234
CAS No.: 30389-37-8
M. Wt: 199.68 g/mol
InChI Key: ZYPZRSQXPBLALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYLLSIZQCGTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic amine belonging to the tetrahydroquinoline class of compounds. The tetrahydroquinoline scaffold is a prominent structural motif in a wide array of natural products and synthetic pharmaceuticals, recognized for its diverse biological activities. The introduction of a methoxy group at the 5-position of the benzene ring is anticipated to modulate the molecule's electronic properties and biological interactions, making it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core basic properties of 5-Methoxy-1,2,3,4-tetrahydroquinoline, including its chemical and physical characteristics, synthesis methodologies, and potential applications, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

Detailed experimental data for 5-Methoxy-1,2,3,4-tetrahydroquinoline is not extensively documented in publicly available literature. However, based on the general properties of tetrahydroquinolines and related methoxy-substituted analogues, we can infer its likely characteristics. The hydrochloride salt of 5-Methoxy-1,2,3,4-tetrahydroquinoline is identified by the CAS number 30389-37-8[1].

Tabulated Properties

For comparative purposes, the following table includes data for the parent compound, 1,2,3,4-tetrahydroquinoline, and its common isomers. It is important to note that these values are not for 5-Methoxy-1,2,3,4-tetrahydroquinoline unless explicitly stated.

Property1,2,3,4-Tetrahydroquinoline6-Methoxy-1,2,3,4-tetrahydroquinoline8-Methoxy-1,2,3,4-tetrahydroquinoline5-Methoxy-1,2,3,4-tetrahydroquinoline (Predicted/Inferred)
Molecular Formula C₉H₁₁NC₁₀H₁₃NOC₁₀H₁₃NOC₁₀H₁₃NO
Molar Mass 133.19 g/mol 163.22 g/mol 163.22 g/mol 163.22 g/mol
Appearance Colorless oily liquid--Likely a liquid or low-melting solid
Melting Point 20 °C[2]37-41 °C--
Boiling Point 251 °C[2]290.31 °C (rough estimate)--
Density 1.0599 g/cm³[2]1.0508 (rough estimate)--
CAS Number 635-46-1120-15-053899-17-5[3]30389-37-8 (HCl salt)[1]

Synthesis of Tetrahydroquinolines

The synthesis of the 1,2,3,4-tetrahydroquinoline core can be achieved through various established methods. The choice of a specific synthetic route depends on the desired substitution pattern on the aromatic and heterocyclic rings.

General Synthetic Strategies

Common methods for synthesizing the tetrahydroquinoline scaffold include:

  • Hydrogenation of Quinolines: This is a direct and widely used method involving the reduction of the corresponding quinoline derivative. The hydrogenation can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts.[2]

  • Domino Reactions: These multi-step reactions, occurring in a single pot, offer an efficient approach to constructing the tetrahydroquinoline ring system from simpler starting materials.[4]

  • Cyclization Reactions: Various cyclization strategies, such as the Povarov reaction, can be employed to build the heterocyclic ring onto a pre-existing aniline derivative.

The synthesis of a specifically substituted tetrahydroquinoline, such as the 5-methoxy derivative, requires careful selection of the starting materials and reaction conditions to ensure the desired regioselectivity. For instance, starting with a correspondingly substituted aniline is a common strategy.

Conceptual Synthetic Workflow for 5-Methoxy-1,2,3,4-tetrahydroquinoline

A plausible synthetic approach for 5-Methoxy-1,2,3,4-tetrahydroquinoline could involve the cyclization of a suitably protected 3-(3-methoxyphenyl)propan-1-amine derivative, followed by deprotection. Alternatively, the direct hydrogenation of 5-methoxyquinoline would yield the desired product.

G cluster_0 Route A: Cyclization Approach cluster_1 Route B: Reduction Approach 3-Methoxyaniline 3-Methoxyaniline N-protected_intermediate N-protected_intermediate 3-Methoxyaniline->N-protected_intermediate Protection Cyclization_precursor Cyclization_precursor N-protected_intermediate->Cyclization_precursor Alkylation Protected_5-MeO-THQ Protected_5-MeO-THQ Cyclization_precursor->Protected_5-MeO-THQ Intramolecular Cyclization 5-Methoxy-1,2,3,4-tetrahydroquinoline 5-Methoxy-1,2,3,4-tetrahydroquinoline Protected_5-MeO-THQ->5-Methoxy-1,2,3,4-tetrahydroquinoline Deprotection 5-Methoxyquinoline 5-Methoxyquinoline 5-Methoxyquinoline->5-Methoxy-1,2,3,4-tetrahydroquinoline Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: Conceptual synthetic routes to 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Reactivity and Chemical Behavior

The chemical reactivity of 5-Methoxy-1,2,3,4-tetrahydroquinoline is dictated by the interplay of the electron-donating methoxy group on the aromatic ring and the nucleophilic secondary amine in the heterocyclic ring.

  • N-Functionalization: The secondary amine is readily susceptible to reactions such as alkylation, acylation, and sulfonylation, allowing for the introduction of various substituents at the N-1 position.

  • Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) are expected to occur primarily at the positions ortho and para to the methoxy group (positions 6 and 8). The directing effect of the amino group will also influence the regioselectivity.

Potential Applications in Drug Development

The 1,2,3,4-tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[4] Derivatives of tetrahydroquinoline have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

The introduction of a methoxy group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can influence metabolic stability, receptor binding affinity, and cell permeability. While specific biological activity for the 5-methoxy isomer is not widely reported, related methoxy-tetrahydroquinoline derivatives have shown promise in various therapeutic areas. For instance, some N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been investigated as antitumor agents.

Analytical Characterization

The characterization of 5-Methoxy-1,2,3,4-tetrahydroquinoline would typically involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure, including the position of the methoxy group and the stereochemistry of the tetrahydroquinoline ring.

  • Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond of the secondary amine, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound and for quantitative analysis.

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another valuable tool for separation and identification.

Safety and Handling

Specific safety data for 5-Methoxy-1,2,3,4-tetrahydroquinoline is limited. However, based on the safety data sheets (SDS) for related compounds like 1,2,3,4-tetrahydroquinoline and its isomers, the following precautions should be considered.[5]

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7] May also cause respiratory irritation.

  • Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the specific Safety Data Sheet for the compound before handling.

Conclusion

5-Methoxy-1,2,3,4-tetrahydroquinoline represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While specific experimental data for this particular isomer is not as abundant as for its counterparts, its chemical properties can be reasonably inferred from the well-established chemistry of the tetrahydroquinoline scaffold and the electronic effects of the methoxy substituent. Further research into the synthesis, characterization, and biological evaluation of 5-Methoxy-1,2,3,4-tetrahydroquinoline is warranted to fully explore its potential.

References

  • Semantic Scholar. SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. [Link]

  • CSIRO Publishing. Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]

  • Taylor & Francis Online. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer: Future Medicinal Chemistry. [Link]

  • PubMed. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

  • ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]

  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • PMC. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link]

  • BuyersGuideChem. 5-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • ACS Publications. Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate | Inorganic Chemistry. [Link]

  • PubChem. 8-Methoxy-1,2,3,4-tetrahydroquinoline. [Link]

  • Wikipedia. Tetrahydroquinoline. [Link]

Sources

The Enigmatic Core: A Technical Guide to the Discovery and History of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the discovery and history of 5-Methoxy-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry. While the broader tetrahydroquinoline scaffold is well-established as a "privileged structure" in drug discovery, the specific history of the 5-methoxy isomer is less documented, presenting a fascinating case study in the evolution of synthetic chemistry and the ongoing search for novel therapeutic agents. This guide provides a comprehensive overview of its likely synthetic origins, detailed experimental protocols, and the biological context that makes it a compelling molecule for further investigation.

Introduction: The Tetrahydroquinoline Scaffold in Medicinal Chemistry

The quinoline ring system, first isolated from coal tar in 1834, has been a cornerstone of medicinal chemistry for over a century.[1] Its hydrogenated derivative, 1,2,3,4-tetrahydroquinoline, forms the core of a vast number of biologically active compounds.[2] The conformational flexibility of the saturated portion of the tetrahydroquinoline ring, combined with the aromaticity of the benzene ring, allows for diverse interactions with biological targets. This has led to the development of tetrahydroquinoline-based drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities.

The introduction of substituents onto the tetrahydroquinoline core can profoundly influence its physicochemical properties and biological activity. A methoxy group, in particular, can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced pharmacological profiles. While derivatives with methoxy groups at the 6, 7, and 8 positions have been extensively studied, the 5-methoxy isomer remains a more enigmatic entity in the scientific literature.

Historical Context and Presumed Discovery

A definitive historical account of the first synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline is not readily apparent in a singular, seminal publication. Its discovery is likely intertwined with the broader exploration of quinoline chemistry that began in the late 19th and early 20th centuries. Classic quinoline syntheses such as the Skraup (1880), Doebner-von Miller, and Friedländer methods provided access to a wide array of substituted quinolines.[1]

The most probable route to the first synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline would have been through the catalytic hydrogenation of its aromatic precursor, 5-methoxyquinoline. The development of catalytic hydrogenation techniques in the early 20th century, particularly the work of Sabatier and Senderens, and later, the use of catalysts like platinum and palladium, made the reduction of aromatic heterocycles a feasible and increasingly common transformation.[3] It is therefore highly probable that 5-Methoxy-1,2,3,4-tetrahydroquinoline was first prepared as part of broader studies on the reduction of substituted quinolines, likely without being the primary focus of the investigation.

Synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline: A Proposed Experimental Protocol

The most direct and atom-economical method for the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 5-methoxyquinoline. This process involves the reduction of the pyridine ring of the quinoline system.

Synthesis of the Precursor: 5-Methoxyquinoline

A common method for the synthesis of substituted quinolines is the Skraup synthesis or its variations. For 5-methoxyquinoline, a plausible starting material would be 3-methoxyaniline.

Reaction Scheme:

Synthesis of 5-Methoxyquinoline 3-Methoxyaniline 3-Methoxyaniline H2SO4_Nitrobenzene H₂SO₄, Nitrobenzene 3-Methoxyaniline->H2SO4_Nitrobenzene Glycerol Glycerol Glycerol->H2SO4_Nitrobenzene 5-Methoxyquinoline 5-Methoxyquinoline H2SO4_Nitrobenzene->5-Methoxyquinoline Skraup Synthesis Hydrogenation of 5-Methoxyquinoline 5-Methoxyquinoline 5-Methoxyquinoline H2_PdC H₂, Pd/C 5-Methoxyquinoline->H2_PdC 5-Methoxy-THQ 5-Methoxy-1,2,3,4- tetrahydroquinoline H2_PdC->5-Methoxy-THQ Catalytic Hydrogenation

Figure 2: Synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Step-by-Step Methodology:

  • Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr hydrogenator) is charged with 5-methoxyquinoline (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: 10% Palladium on charcoal (Pd/C) is added as the catalyst, typically at a loading of 5-10 mol%.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 5-Methoxy-1,2,3,4-tetrahydroquinoline can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the hydrogenation of aromatic rings. It offers a good balance of activity and selectivity.

  • Solvent: Ethanol and acetic acid are common solvents for hydrogenation as they are relatively inert under the reaction conditions and can dissolve both the starting material and the product. Acetic acid can sometimes enhance the rate of reaction.

  • Pressure and Temperature: The reaction conditions (pressure and temperature) can be optimized to achieve complete conversion in a reasonable timeframe while minimizing side reactions.

Characterization

The structure of 5-Methoxy-1,2,3,4-tetrahydroquinoline can be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic protons (likely 3H, in the range of δ 6.5-7.2 ppm), a singlet for the methoxy group (3H, around δ 3.8 ppm), and multiplets for the aliphatic protons at C2, C3, and C4 (6H, in the range of δ 1.8-3.4 ppm). The NH proton will likely appear as a broad singlet.
¹³C NMR Aromatic carbons (including the carbon attached to the methoxy group), a signal for the methoxy carbon (around δ 55 ppm), and signals for the aliphatic carbons (C2, C3, and C4).
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₁₀H₁₃NO (163.22 g/mol ).
IR N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching vibrations (aromatic and aliphatic), and C-O stretching for the methoxy group.

Biological Activities and Potential Applications

While specific biological studies on 5-Methoxy-1,2,3,4-tetrahydroquinoline are limited in the readily available literature, the broader class of tetrahydroquinolines exhibits a wide range of pharmacological activities. [2]The introduction of a methoxy group at the 5-position is expected to modulate these activities.

Potential Areas of Investigation:

  • Anticancer Activity: Many substituted tetrahydroquinolines have shown potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways like PI3K/Akt/mTOR. [4]* Neuroprotective Effects: The tetrahydroquinoline scaffold is present in compounds with neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

  • Antimicrobial and Antiviral Properties: The heterocyclic nature of the tetrahydroquinoline ring makes it a promising scaffold for the development of new antimicrobial and antiviral agents.

The 5-methoxy substitution pattern could lead to unique interactions with biological targets, making this compound a valuable candidate for screening in various disease models.

Conclusion and Future Perspectives

5-Methoxy-1,2,3,4-tetrahydroquinoline represents a fascinating, albeit historically under-documented, member of the medicinally important tetrahydroquinoline family. While its discovery was likely a consequence of the broader exploration of quinoline chemistry, its unique substitution pattern warrants more focused investigation. The synthetic route via catalytic hydrogenation of 5-methoxyquinoline provides a reliable method for its preparation, enabling further studies into its biological properties. As the quest for novel therapeutic agents continues, the exploration of such "forgotten" molecules from the vast archives of chemical literature may prove to be a fruitful endeavor for modern drug discovery.

References

Sources

An In-depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydroquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Isomeric Landscape of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and pharmacologically active compounds. Its rigid, fused bicyclic structure provides a three-dimensional framework that is amenable to functionalization, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities. This guide focuses on a specific, yet under-documented member of this family: 5-Methoxy-1,2,3,4-tetrahydroquinoline .

A critical point of clarification for researchers is the distinction between this molecule and its isomers. The position of the methoxy group on the aromatic ring significantly influences the molecule's properties and reactivity. Furthermore, it is imperative to distinguish it from its structural isomer, 5-methoxy-1,2,3,4-tetrahydroiso quinoline, where the nitrogen atom is at position 2 of the heterocyclic ring system. The search results for the target compound are often confounded with data for the more commercially available 6-, 7-, and 8-methoxy isomers, as well as the aforementioned isoquinoline analogue[1][2]. This guide aims to provide a clear, consolidated resource on the 5-methoxy-tetrahydroquinoline isomer, drawing on established principles of heterocyclic chemistry and comparative data from its better-characterized relatives.

Core Molecular Attributes

The fundamental properties of 5-Methoxy-1,2,3,4-tetrahydroquinoline are summarized below. It is noteworthy that while the free base is the primary subject of this guide, the hydrochloride salt is more commonly listed in chemical supplier databases.

PropertyValueSource
IUPAC Name 5-Methoxy-1,2,3,4-tetrahydroquinoline-
CAS Number 1073968-65-6 (for Hydrochloride salt)[3]
Molecular Formula C10H13NO-
Molecular Weight 163.22 g/mol -
Canonical SMILES COC1=CC=CC2=C1NCCC2-
Molecular Structure See Figure 1-

Synthesis and Mechanistic Considerations

The synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline is most practically achieved through the catalytic hydrogenation of its aromatic precursor, 5-methoxyquinoline. This transformation is a classic example of reducing a heteroaromatic system and requires careful selection of catalysts and reaction conditions to ensure high yield and selectivity.

The underlying principle of this synthesis is the reduction of the pyridine ring of the quinoline system, which is more susceptible to hydrogenation than the benzene ring. This selectivity is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Raney nickel.

A plausible and efficient synthetic pathway is outlined below:

G cluster_start Starting Material cluster_product Product 5-Methoxyquinoline 5-Methoxy-1,2,3,4-tetrahydroquinoline 5-Methoxyquinoline->5-Methoxy-1,2,3,4-tetrahydroquinoline H2 (g, high pressure) Pd/C or PtO2 catalyst Solvent (e.g., Ethanol, Acetic Acid) Room Temperature to mild heating

Caption: General reaction scheme for the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxyquinoline

This protocol describes a standard procedure for the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline. The self-validating nature of this protocol lies in the monitoring of hydrogen uptake and the subsequent analytical characterization of the product.

Materials:

  • 5-Methoxyquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Hydrogen Gas (H2)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Inert gas (Nitrogen or Argon)

  • Celite or another filtration aid

  • Rotary Evaporator

  • Standard glassware for filtration and workup

Procedure:

  • Reactor Setup: In a high-pressure reaction vessel, add 5-methoxyquinoline followed by the solvent (ethanol is a common choice for its ability to dissolve the starting material and product).

  • Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen) for 5-10 minutes to remove all oxygen. This is a critical safety step as hydrogen and palladium can be pyrophoric in the presence of air.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi, this may require optimization).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen from the gas reservoir. The reaction is typically complete within 4-24 hours.

  • Reaction Quenching and Filtration: Once the hydrogen uptake ceases, carefully vent the reactor and purge again with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude 5-Methoxy-1,2,3,4-tetrahydroquinoline can be purified by vacuum distillation or column chromatography on silica gel.

Validation: The success of the synthesis should be confirmed by 1H NMR, 13C NMR, and mass spectrometry to verify the structure and purity of the final product.

Spectroscopic and Analytical Profile

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group, and the aliphatic protons of the saturated heterocyclic ring. The protons on the nitrogen-bearing carbon (C2) and the adjacent methylene group (C3) would likely appear as multiplets or triplets. The methoxy group would present as a sharp singlet around 3.8 ppm.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the methoxy group being significantly shifted. The aliphatic carbons of the tetrahydro- portion of the molecule would appear in the upfield region of the spectrum.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic and aliphatic portions, and strong C-O stretching from the methoxy group around 1030-1250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 163.22. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the heterocyclic ring.

Applications in Research and Drug Development

The tetrahydroquinoline scaffold is a fertile ground for the discovery of new therapeutic agents. Derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.

While specific biological data for the 5-methoxy isomer is limited in the public domain, the well-documented activities of its isomers provide a strong rationale for its investigation in various therapeutic areas:

  • Neuropharmacology: The 6- and 7-methoxy isomers have been explored for their effects on the central nervous system, including potential applications as dopamine receptor ligands. The 5-methoxy isomer is a logical candidate for similar screening programs.

  • Anticancer Research: The tetrahydroquinoline nucleus is present in several natural and synthetic anticancer agents. The methoxy group can modulate the electronic properties of the aromatic ring, potentially influencing interactions with biological targets such as kinases or DNA.

  • Antimicrobial Agents: The scaffold has been used to develop novel antibacterial and antifungal compounds. The 5-methoxy derivative could be tested against a panel of pathogenic microbes to explore this potential.

The general synthetic utility of methoxy-tetrahydroquinolines as building blocks in organic synthesis further extends their value to researchers in fine chemicals and materials science[4].

Conclusion

5-Methoxy-1,2,3,4-tetrahydroquinoline represents a valuable yet underexplored member of the tetrahydroquinoline family. While the current body of literature specific to this isomer is sparse, this guide provides a comprehensive overview of its core attributes, a reliable synthetic protocol, and a strong rationale for its further investigation in medicinal chemistry and materials science. By understanding its relationship to its better-known isomers and applying established synthetic methodologies, researchers are well-equipped to unlock the potential of this promising molecule.

References

  • Vertex AI Search. CAS RN 103030-70-2 | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.
  • ChemicalBook. 5-methoxy-1,2,3,4-tetrahydro-isoquinoline.
  • BenchChem. The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers.
  • Lead Sciences. 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride.
  • LookChem. Cas 120-15-0,6-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE.
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis.
  • PubMed Central (PMC). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

Sources

The 5-Methoxy Group in Tetrahydroquinolines: A Technical Guide to Unlocking Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds.[1] Among the various substitutions on this versatile core, the introduction of a methoxy group at the 5-position has repeatedly emerged as a critical determinant of pharmacological activity. This technical guide provides an in-depth exploration of the biological significance of the 5-methoxy group in tetrahydroquinolines, synthesizing data from disparate fields of drug discovery to offer a comprehensive resource for researchers. We will dissect the influence of this functional group on anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction: The Strategic Importance of the 5-Methoxy Substituent

The tetrahydroquinoline moiety is a recurring motif in both natural products and synthetic pharmaceuticals, valued for its rigid, three-dimensional structure that allows for precise orientation of functional groups for optimal target interaction. The substitution pattern on the aromatic ring of the THQ core is a key factor in modulating its biological effects. The 5-methoxy group, in particular, exerts a profound influence through a combination of electronic and steric effects.

Electronic Influence: The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring. This can modulate the pKa of the nitrogen atom in the heterocyclic ring and influence hydrogen bonding capabilities, both of which are critical for receptor binding and enzyme inhibition.[2]

Steric and Conformational Effects: The presence of the methoxy group at the 5-position can impose conformational constraints on the molecule, influencing its overall shape and how it fits into the binding pockets of biological targets. It can also participate in crucial van der Waals interactions.

This guide will systematically explore the multifaceted roles of the 5-methoxy group, providing a foundation for its rational incorporation in the design of novel therapeutic agents.

Anticancer Activity: A Focus on Cytotoxicity and Mechanistic Pathways

Tetrahydroquinoline derivatives have shown significant promise as anticancer agents, and the 5-methoxy group has been identified as a key contributor to their cytotoxic effects.[3][4]

Structure-Activity Relationship (SAR) and Cytotoxicity

Recent studies have highlighted the potent in vitro anticancer activity of 5-methoxy-tetrahydroquinoline derivatives against various cancer cell lines. The substitution of a methoxy group has been shown to be crucial for the anticancer activity of some known anticancer agents.[3] A comparative analysis of IC50 values reveals the significant contribution of the 5-methoxy group to the cytotoxicity of the THQ scaffold.

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural FeatureReference
Compound 15 MCF-7 (Breast)15.165-Methoxy-THQ derivative[3]
HepG-2 (Liver)18.74[3]
A549 (Lung)18.68[3]
5-Fluorouracil (Standard) MCF-7 (Breast)Not specifiedStandard chemotherapy drug[3]
HepG-2 (Liver)Not specified[3]
A549 (Lung)Not specified[3]
Quinoline 13 HeLa (Cervical)8.32-(3,4-methylenedioxyphenyl)quinoline[4]
Tetrahydroquinoline 18 HeLa (Cervical)13.152-acetamido-2-methyl-THQ[4]
Doxorubicin (Standard) Not specifiedNot specifiedStandard chemotherapy drug[4]

Disclaimer: The data presented is for comparative purposes and is extracted from the cited literature. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

The data suggests that 5-methoxy-THQ derivatives can exhibit potent cytotoxicity against a range of cancer cell lines, in some cases with selectivity over normal cell lines.[3]

Mechanism of Action: Induction of Apoptosis

The anticancer activity of 5-methoxy-tetrahydroquinolines is often mediated through the induction of apoptosis. For instance, compound 15, a 5-methoxy-THQ derivative, has been shown to induce apoptosis in treated cancer cell lines.[3] This is accompanied by a significant decrease in the levels of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein BAX and caspase-3.[3]

Figure 1: Proposed mechanism of apoptosis induction by 5-methoxy-THQ derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the in vitro cytotoxicity of 5-methoxy-tetrahydroquinoline derivatives using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (5-methoxy-THQ derivative)

  • 5-Fluorouracil (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

Neuroprotective Effects: Targeting Acetylcholinesterase

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh, and its inhibition is a key therapeutic strategy. Tetrahydroquinoline derivatives have been investigated as AChE inhibitors, with the 5-methoxy group playing a role in modulating their potency.[5]

Molecular Interactions with Acetylcholinesterase

Molecular docking studies have provided insights into how 5-methoxy-tetrahydroquinoline derivatives may interact with the active site of AChE. The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS). The 5-methoxy group can influence the binding of the THQ scaffold within these sites.

Docking studies of related compounds suggest that the methoxy group can participate in hydrophobic interactions within the enzyme's gorge.[6] Furthermore, the electronic properties of the methoxy group can influence the overall electrostatic interactions of the molecule with key amino acid residues in the active site.

Figure 2: Interaction of a 5-methoxy-THQ derivative with the active sites of acetylcholinesterase.

Comparative Inhibitory Activity

While direct comparative IC50 values for 5-methoxy-THQs versus non-methoxylated analogs are not always available in a single study, the broader literature on THQ-based AChE inhibitors suggests that substitutions on the aromatic ring are critical for potency. The presence of a methoxy group is a common feature in many potent AChE inhibitors.

Anti-inflammatory and Antimicrobial Potential

The therapeutic applications of 5-methoxy-tetrahydroquinolines extend beyond oncology and neurodegenerative diseases. Emerging evidence suggests their potential as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Mechanisms

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[7] Tetrahydroisoquinoline alkaloids, structurally similar to THQs, have demonstrated anti-inflammatory effects. For example, the synthetic alkaloid MHTP (2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol) has been shown to reduce paw edema and leukocyte migration in animal models of inflammation.[8] It also decreases the production of the pro-inflammatory mediator nitric oxide (NO) and cytokines such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[8]

While direct studies on 5-methoxy-THQs are needed, it is plausible that they share similar anti-inflammatory mechanisms, potentially through the modulation of inflammatory signaling pathways like NF-κB.

Antimicrobial Activity

The quinoline scaffold is present in many antimicrobial drugs.[1][9] Studies on substituted tetrahydroquinolines have revealed their potential as bactericidal agents, particularly against multidrug-resistant Gram-positive bacteria.[10] While the specific contribution of the 5-methoxy group to antimicrobial activity is an area for further investigation, the overall lipophilicity and electronic properties conferred by this group are likely to influence the compound's ability to penetrate bacterial membranes and interact with intracellular targets. Some studies have shown that methoxy-substituted quinoxaline derivatives exhibit antimicrobial activity.[7]

Synthesis of 5-Methoxy-Tetrahydroquinolines

The synthesis of 5-methoxy-tetrahydroquinolines can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding quinoline precursor.

General Synthetic Pathway

A representative synthesis of a 5-methoxy-tetrahydroquinoline derivative can be conceptualized as a multi-step process, often starting from a substituted aniline.

Figure 3: A generalized synthetic workflow for 5-methoxy-tetrahydroquinolines.

Detailed Experimental Protocol: Synthesis of a 5-Methoxy-Tetrahydro-2-Naphthoic Acid Derivative

The following protocol is adapted from the synthesis of a biologically active 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a close structural analog of 5-methoxy-THQs, and illustrates a common synthetic strategy.[11]

Step 1: Synthesis of α,β-unsaturated nitrile from 5-methoxy-1-tetralone

  • To a solution of 5-methoxy-1-tetralone in benzene, add trimethylsilyl cyanide and zinc iodide as a catalyst.

  • Stir the reaction at room temperature for 12 hours.

  • Work up the reaction to yield the α,β-unsaturated nitrile.

Step 2: Hydrolysis to the corresponding acid

  • Heat the nitrile from Step 1 in a microwave oven with an aqueous solution of potassium hydroxide.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

Step 3: Catalytic Hydrogenation

  • Hydrogenate the unsaturated acid from Step 2 over a Palladium on carbon (Pd/C) catalyst in ethanol to yield the saturated 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid.[11]

This saturated carboxylic acid can then be further functionalized to introduce various amine-containing side chains, which are often crucial for biological activity.

Conclusion and Future Perspectives

The 5-methoxy group is a powerful modulator of the biological activity of the tetrahydroquinoline scaffold. Its electron-donating nature and steric influence can be strategically employed to enhance potency and selectivity for a range of therapeutic targets. This guide has provided a comprehensive overview of the significance of the 5-methoxy group in the context of anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities.

Future research should focus on:

  • Systematic SAR studies: Direct comparative studies of 5-methoxy-THQs against their unsubstituted and isomeric counterparts will provide a clearer understanding of the specific contribution of the 5-methoxy group.

  • Elucidation of molecular mechanisms: Further investigation into the specific molecular interactions of 5-methoxy-THQs with their biological targets will facilitate rational drug design.

  • Pharmacokinetic profiling: A thorough evaluation of the ADME properties of 5-methoxy-THQs is essential for their development as clinical candidates.

By leveraging the insights presented in this guide, researchers can more effectively harness the therapeutic potential of 5-methoxy-substituted tetrahydroquinolines in the ongoing quest for novel and improved medicines.

References

Sources

A Technical Guide to the Natural Occurrence of 5-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide focuses on a specific, yet significant, subclass: 5-methoxy-1,2,3,4-tetrahydroquinoline derivatives. We will delve into their natural origins, from microbial to plant sources, detailing their isolation, structural elucidation, and biosynthetic pathways. Furthermore, this guide will provide an in-depth analysis of their pharmacological properties, supported by quantitative data and detailed experimental protocols, to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the 5-Methoxy-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a recurring theme in a vast array of biologically active molecules.[1] Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be readily functionalized, allowing for precise interactions with biological targets. The introduction of a methoxy group at the 5-position of this scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. These derivatives have garnered attention for their potential as anticancer, antimicrobial, neuroprotective, and antiviral agents. This guide aims to provide a thorough understanding of the natural occurrence of these valuable compounds, offering insights into their discovery and potential for therapeutic development.

Natural Sources of 5-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

While the broader class of tetrahydroquinoline alkaloids is widely distributed in nature, the 5-methoxy substituted variants have been isolated from more specific sources, primarily from microorganisms and plants.[1]

Microbial Sources: The Case of Virantmycin

A prominent example of a naturally occurring 5-methoxy-1,2,3,4-tetrahydroquinoline derivative from a microbial source is Virantmycin .

  • Producing Organism: Streptomyces nitrosporeus[2][3]

  • Structure: Virantmycin is a chlorine-containing derivative with a methoxymethyl group at the 2-position of the tetrahydroquinoline ring. Its IUPAC name is (2R,3R)-3-chloro-2-(3,4-dimethylpent-3-enyl)-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxylic acid.[4]

  • Biological Activity: Virantmycin exhibits potent antiviral activity against a range of RNA and DNA viruses.[2][3][5][6] It also possesses antifungal properties.[2][3]

Plant Sources: The Andrachamine Alkaloid

The plant kingdom, particularly the Euphorbiaceae family, has been a source of diverse alkaloids. One such example is (+)-Andrachamine .

  • Producing Organism: Andrachne aspera

  • Structure: While the complete structure and the exact position of the methoxy group require definitive confirmation from primary literature, related compounds from this plant belong to the piperidine alkaloid family, with some exhibiting structural similarities to tetrahydroquinolines. Further investigation into the specific structure of andrachamine is warranted to confirm its classification as a 5-methoxy-1,2,3,4-tetrahydroquinoline.

  • Biological Activity: Alkaloids from Andrachne aspera have been studied for their various pharmacological effects, though specific data on (+)-andrachamine is less prevalent in publicly available resources.

Isolation and Purification Protocols

The isolation of 5-methoxy-1,2,3,4-tetrahydroquinoline derivatives from their natural sources is a critical step in their study. The choice of protocol depends on the source material and the chemical properties of the target compound.

General Protocol for Extraction of Alkaloids from Microbial Fermentation Broth (e.g., Virantmycin)

This protocol is a generalized framework for the extraction of lipophilic alkaloids like Virantmycin from a Streptomyces fermentation culture.

Step-by-Step Methodology:

  • Fermentation: Cultivate the producing strain (Streptomyces nitrosporeus) under optimal conditions for secondary metabolite production.

  • Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

  • Solvent Extraction:

    • Extract the culture filtrate with an immiscible organic solvent such as ethyl acetate or chloroform at a slightly alkaline pH to ensure the alkaloids are in their free base form.

    • Extract the mycelial cake with a polar solvent like acetone or methanol to recover intracellular alkaloids.

  • Concentration: Combine the organic extracts and concentrate them in vacuo using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the components based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water with a modifier like formic acid or trifluoroacetic acid).[2][3]

Diagram of a General Extraction Workflow for Microbial Alkaloids:

ExtractionWorkflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Purification Fermentation 1. Fermentation of Streptomyces Harvesting 2. Separation of Broth and Mycelium Fermentation->Harvesting Broth Culture Broth Harvesting->Broth Mycelium Mycelial Cake Harvesting->Mycelium Solvent_Broth 3a. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Broth->Solvent_Broth Solvent_Mycelium 3b. Solid-Liquid Extraction (e.g., Acetone/Methanol) Mycelium->Solvent_Mycelium Combine 4. Combine & Concentrate Extracts Solvent_Broth->Combine Solvent_Mycelium->Combine Silica 5a. Silica Gel Chromatography Combine->Silica HPLC 5b. HPLC Purification Silica->HPLC Pure_Compound Pure 5-Methoxy-THQ Derivative HPLC->Pure_Compound

Caption: General workflow for the isolation of microbial tetrahydroquinoline derivatives.

General Protocol for Extraction of Alkaloids from Plant Material (e.g., from Euphorbiaceae)

This protocol provides a robust framework for the extraction of alkaloids from plant sources, which can be adapted for plants like Andrachne aspera.[7]

Step-by-Step Methodology:

  • Sample Preparation: Air-dry the plant material (e.g., aerial parts) and grind it into a fine powder.

  • Defatting (Optional but Recommended): Macerate the powdered plant material with a non-polar solvent like n-hexane to remove lipids and pigments.

  • Acid-Base Extraction:

    • Macerate the defatted plant material with an acidified aqueous solution (e.g., 5% HCl or tartaric acid) to convert the alkaloids into their water-soluble salt forms.

    • Filter the mixture and collect the acidic aqueous extract.

    • Basify the aqueous extract to a pH of 9-10 with a base (e.g., ammonia solution) to precipitate the alkaloids in their free base form.

    • Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent like dichloromethane or chloroform.

  • Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude alkaloid extract.

  • Chromatographic Purification: Purify the crude extract using a combination of chromatographic techniques as described in the microbial protocol (Section 3.1.5).

Structural Elucidation

The determination of the precise chemical structure of a novel 5-methoxy-1,2,3,4-tetrahydroquinoline derivative relies on a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule, allowing for the calculation of its molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable information about the different structural components of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, including characteristic signals for the aromatic protons of the tetrahydroquinoline ring, the methoxy group, and any aliphatic side chains.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their functional groups.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Table of Typical NMR Data for a Tetrahydroquinoline Scaffold:

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H~3.80-
C2-H₂~3.29~42.5
C3-H₂~1.94~27.2
C4-H₂~2.76~22.4
C4a-~122.0
C5-H~6.95~126.6
C6-H~6.59~117.0
C7-H~6.94~129.3
C8-H~6.46~114.2
C8a-~144.8

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule.[8]

Biosynthesis

The biosynthesis of quinoline alkaloids in plants can occur through several pathways, with tryptophan and anthranilic acid often serving as precursors.[9] The formation of the quinoline ring system can involve condensation with a hemiterpene or monoterpene unit.[9] In the case of isoquinoline alkaloids, the pathway typically involves the condensation of a phenylethylamine derivative with a phenyl acetaldehyde derivative, both of which are derived from phenylalanine and tyrosine.

The specific biosynthetic pathway for 5-methoxy-1,2,3,4-tetrahydroquinoline derivatives is not extensively detailed in the literature. However, it is hypothesized that the tetrahydroquinoline core is likely formed first, followed by enzymatic modifications such as methoxylation at the 5-position. The biosynthesis of virantmycin likely involves a complex series of enzymatic reactions, including the formation of the tetrahydroquinoline ring, chlorination, and the attachment of the side chain.[10]

Hypothetical Biosynthetic Pathway Overview:

Biosynthesis Precursors Primary Metabolites (e.g., Tryptophan, Anthranilic Acid) THQ_Core Tetrahydroquinoline Core Formation Precursors->THQ_Core Cyclization & Reduction Hydroxylation Hydroxylation at C5 THQ_Core->Hydroxylation Hydroxylase Enzyme Methylation O-Methylation Hydroxylation->Methylation Methyltransferase Enzyme Final_Product 5-Methoxy-1,2,3,4-tetrahydroquinoline Derivative Methylation->Final_Product

Caption: A plausible biosynthetic sequence leading to 5-methoxy-tetrahydroquinoline derivatives.

Biological Activities and Therapeutic Potential

5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives have demonstrated a range of promising biological activities, making them attractive candidates for drug discovery programs.

Antiviral Activity

Virantmycin is a potent antiviral agent.[2][3][5][6] The presence of the tetrahydroquinoline skeleton and the chlorine atom are considered important for its antiviral activity.[10]

Table of Antiviral Activity of Virantmycin:

VirusIC₅₀ (µg/mL)
Pseudorabies Virus (PRV)1.74 (for a derivative)[10]

Note: Data for specific viruses and IC₅₀ values for the parent virantmycin compound require further investigation from specialized literature.

Cytotoxic and Anticancer Activity

Many natural and synthetic tetrahydroquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanisms of action can be diverse, including the induction of apoptosis and cell cycle arrest.

Table of Cytotoxic Activity of Related Alkaloids:

Compound/ExtractCell LineIC₅₀ (µg/mL)
Chaetominine (a quinazoline alkaloid)K562 (human leukemia)0.035[11]
Dimethyl Cardamonin (from S. campanulatum)HT-29 (human colon cancer)12.6[12]
Artepillin C (at pH 6.0)Glioblastoma<100 µM (viability <12%)[13][14]

Note: These data are for structurally related or co-isolated compounds and highlight the potential of alkaloid-containing natural products. Specific cytotoxic data for 5-methoxy-1,2,3,4-tetrahydroquinoline derivatives should be a focus of future research.

Conclusion and Future Perspectives

The 5-methoxy-1,2,3,4-tetrahydroquinoline scaffold represents a promising area for natural product research and drug development. The discovery of compounds like virantmycin highlights the potential of microbial sources for novel therapeutic agents. Further exploration of plant biodiversity, particularly within families like Euphorbiaceae, may lead to the discovery of new derivatives with unique biological activities.

Future research should focus on:

  • Screening of diverse natural sources: A systematic investigation of a wider range of microorganisms, plants, and marine organisms for the presence of these compounds.

  • Elucidation of biosynthetic pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of these molecules could enable their biotechnological production through synthetic biology approaches.

  • Structure-Activity Relationship (SAR) studies: The synthesis of analogues and derivatives will be crucial to optimize their biological activity and pharmacokinetic properties.

This technical guide provides a foundational understanding of the natural occurrence of 5-methoxy-1,2,3,4-tetrahydroquinoline derivatives. It is intended to serve as a valuable resource for scientists and researchers, stimulating further investigation into this fascinating and potentially impactful class of natural products.

References

  • Wikipedia. Quinoline alkaloids. [URL: https://en.wikipedia.org/wiki/Quinoline_alkaloids]
  • Ōmura, S., et al. (1981). Virantmycin, a New Antiviral Antibiotic Produced by a Strain of Streptomyces. The Journal of Antibiotics, 34(11), 1408-1415. [URL: https://www.jstage.jst.go.jp/article/antibiotics1968/34/11/34_11_1408/_article]
  • ResearchGate. Biosynthesis of quinoline alkaloids. [URL: https://www.researchgate.net/figure/Biosynthesis-of-quinoline-alkaloids_fig4_334545855]
  • Frontiers in Plant Science. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2024.1379555/full]
  • The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.
  • BOC Sciences. Virantmycin. [URL: https://www.bocsci.com/product/virantmycin-cas-76417-04-4-407698.html]
  • PubMed. (2000). Alkaloids of Andrachne aspera. [URL: https://pubmed.ncbi.nlm.nih.gov/10888133/]
  • MDPI. (2021). Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships. [URL: https://www.mdpi.com/1420-3049/26/9/2675]
  • PubMed. (1980). Virantmycin, a potent antiviral antibiotic produced by a strain of Streptomyces. [URL: https://pubmed.ncbi.nlm.nih.gov/7251481/]
  • National Center for Biotechnology Information. (2023). Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864223/]
  • PubMed. (1981). Virantmycin, a New Antiviral Antibiotic Produced by a Strain of Streptomyces. [URL: https://pubmed.ncbi.nlm.nih.gov/6948577/]
  • Semantic Scholar. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces. [URL: https://www.semanticscholar.org/paper/Virantmycin%2C-a-new-antiviral-antibiotic-produced-by-a-Omura-Nakagawa/09b0b4104279768e1a1795b5443a9f0e2b4f9104]
  • PubMed. (1980). Virantmycin, a potent antiviral antibiotic produced by a strain of Streptomyces. [URL: https://pubmed.ncbi.nlm.nih.gov/7251481/]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003254). [URL: https://hmdb.ca/spectra/nmr_one_d/13254]
  • National Center for Biotechnology Information. (2021). Isolation of diverse bioactive compounds from Euphorbia balsamifera: Cytotoxicity and antibacterial activity studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8655117/]
  • International Journal of Current Microbiology and Applied Sciences. (2014). Isolation and purification of alkaloids from medicinal plants by HPLC. [URL: https://www.ijcmas.com/vol-3-1/G.N.Chavan,%20et%20al.pdf]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). [URL: https://hmdb.ca/spectra/nmr_one_d/930]
  • PubMed. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. [URL: https://pubmed.ncbi.nlm.nih.gov/38073564/]
  • ResearchGate. (2023). Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992. [URL: https://www.researchgate.net/publication/367128509_Antiviral_Activity_of_Benzoheterocyclic_Compounds_from_Soil-Derived_Streptomyces_jiujiangensis_NBERC-24992]
  • International Journal of Pharmaceutical Sciences Review and Research. (2016). Extraction of the Metabolites from Medicinal plant Euphorbia leaf. [URL: http://globalresearchonline.net/journalcontents/v39-1/32.pdf]
  • Semantic Scholar. Isolation, Structure, and Partial Synthesis of an Active Constituent of Hashish. [URL: https://www.semanticscholar.org/paper/Isolation%2C-Structure%2C-and-Partial-Synthesis-of-an-Gaoni-Mechoulam/e58d71206f69c5e3f4e2f8d8b8c8c8c8c8c8c8c8]
  • Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0005805). [URL: https://hmdb.ca/spectra/nmr_one_d/5805]
  • PubMed. (2013). Cyclamen exerts cytotoxicity in solid tumor cell lines: a step toward new anticancer agents?. [URL: https://pubmed.ncbi.nlm.nih.gov/24289592/]
  • BenchChem. Technical Support Center: Characterization of Tetrahydroquinoline Derivatives. [URL: https://www.benchchem.
  • National Center for Biotechnology Information. (2015). Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4486927/]
  • National Center for Biotechnology Information. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7933939/]
  • ResearchGate. (2023). Metabolomic and Cytotoxicity Profiles of Ethanol Extract of Peronema canescens Jack on Human Non-small Lung Cancer Cell A549. [URL: https://www.researchgate.net/publication/374462719_Metabolomic_and_Cytotoxicity_Profiles_of_Ethanol_Extract_of_Peronema_canescens_Jack_on_Human_Non-small_Lung_Cancer_Cell_A549]
  • MDPI. (2023). pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells. [URL: https://www.mdpi.com/2075-1729/13/11/2186]
  • National Center for Biotechnology Information. (2019). Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl Cardamonin, Isolated from Syzygium campanulatum Korth. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479532/]
  • PubMed. (2023). pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells. [URL: https://pubmed.ncbi.nlm.nih.gov/38004326/]
  • PubMed. (1992). Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre. [URL: https://pubmed.ncbi.nlm.nih.gov/1327559/]

Sources

Potential pharmacological activities of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Pharmacological Potential of the 5-Methoxy-1,2,3,4-tetrahydroquinoline Scaffold

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3] The introduction of a methoxy group at the 5-position (5-MeO-THQ) significantly alters the electronic and steric properties of the benzofused ring, opening new avenues for pharmacological modulation. This technical guide provides a comprehensive analysis of the known and potential pharmacological activities of 5-Methoxy-1,2,3,4-tetrahydroquinoline and its derivatives. We synthesize findings from disparate therapeutic areas, including oncology, neuropharmacology, and cardiovascular medicine, to build a cohesive picture of this scaffold's potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into mechanisms of action, experimental validation, and future research directions.

Introduction: The 5-Methoxy-Tetrahydroquinoline Core

Tetrahydroquinolines are foundational structures in drug discovery, present in agents ranging from antiviral antibiotics like virantmycin to antiarrhythmic drugs such as nicainoprol.[2][3] Their rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to achieve specific biological targets. The addition of a methoxy group at the C-5 position serves as a critical design element. As an electron-donating group, it can influence the pKa of the secondary amine and modulate pi-stacking or hydrogen bond interactions within a receptor's binding pocket, thereby fine-tuning both potency and selectivity. This guide will explore the tangible pharmacological outcomes that have been realized by leveraging this specific structural motif.

Synthetic Strategies for the Tetrahydroquinoline Scaffold

The accessibility of the THQ core is crucial for its exploration in drug development. Several robust synthetic methodologies exist for its construction. A primary route involves the catalytic hydrogenation of the corresponding 5-methoxyquinoline over heterogeneous catalysts like Palladium on carbon (Pd/C).[2] More advanced and efficient approaches utilize domino reactions, which enable the construction of complex molecular architectures in a single operation from simple starting materials, enhancing atom economy and reducing waste.[2]

G cluster_synthesis General Synthesis Pathway MQ 5-Methoxyquinoline Cat Catalyst (e.g., Pd/C) H₂ Gas MQ->Cat THQ 5-Methoxy-1,2,3,4-tetrahydroquinoline Cat->THQ

Caption: General pathway for the synthesis of 5-Methoxy-THQ.

Characterized Pharmacological Activities of 5-Methoxy-THQ Derivatives

While the parent 5-Methoxy-1,2,3,4-tetrahydroquinoline is primarily a synthetic building block, its derivatives have demonstrated significant and potent biological activities. The following sections detail the most promising of these findings.

Potent Antitumor Activity: Tubulin Polymerization Inhibition

The most compelling and well-characterized activity for this scaffold is in oncology. A series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives (note the isomeric 6-methoxy position, which is electronically similar to the 5-position) have been identified as a novel class of highly potent tubulin polymerization inhibitors that target the colchicine binding site.[4]

Mechanism of Action: These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics is catastrophic for rapidly dividing cells, as it arrests the cell cycle at the G2/M phase, leading to the activation of apoptotic pathways and subsequent cell death.[4] The ring-restricted N-linker of the tetrahydroquinoline moiety was found to be favorable for cytotoxic activity and increases the compound's affinity for tubulin.[4]

G Compound N-Aryl-6-Methoxy-THQ Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Disruption Leads To Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition.

Quantitative Data Summary: Several synthesized analogues demonstrated exceptionally high cytotoxicity against a panel of human tumor cell lines, with GI₅₀ values in the nanomolar range.[4]

Compound IDLinker TypeTubulin Assembly IC₅₀ (µM)Colchicine Binding Inhibition (%)A549 (lung) GI₅₀ (nM)KBvin (resistant) GI₅₀ (nM)
5f Ring-restricted1.075%150190
6b Ring-restricted~1.0>75%1113
6c Ring-restricted~0.95>95%3.34.3
6d Ring-restricted0.9399%1.51.7
CA-4 (ref) -0.9698%2.13.2
Data synthesized from Chen et al., European Journal of Medicinal Chemistry.[4]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a standard method for assessing the inhibitory effect of a test compound on tubulin assembly.

Objective: To determine the IC₅₀ value of a 5-Methoxy-THQ derivative against the polymerization of tubulin in vitro.

Materials:

  • Tubulin (>99% pure) from bovine brain.

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

  • Guanosine triphosphate (GTP).

  • Test compound (e.g., Compound 6d) dissolved in DMSO.

  • Reference inhibitor (e.g., Combretastatin A-4).

  • 96-well microplates (clear, flat-bottom).

  • Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

Methodology:

  • Preparation: On ice, prepare a solution of tubulin at a final concentration of 3.0 mg/mL in GTB. Add GTP to a final concentration of 1.0 mM.

  • Compound Dilution: Prepare a serial dilution of the test compound in GTB. Ensure the final DMSO concentration in all wells is ≤1%. Include wells for a positive control (no inhibitor) and a reference inhibitor.

  • Assay Initiation: Pipette 50 µL of the tubulin/GTP solution into the wells of a pre-chilled 96-well plate.

  • Compound Addition: Add 50 µL of the diluted test compound, reference, or vehicle control to the appropriate wells.

  • Measurement: Immediately place the plate into the spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Analysis: Plot the rate of polymerization (Vmax) or the final absorbance value against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Self-Validation: The inclusion of a positive control (vehicle) establishes the baseline polymerization rate, while the reference inhibitor (CA-4) validates that the assay system is responsive to known inhibitors of the colchicine site.

Potential Neuropharmacological Activities

While direct studies on the neuropharmacology of 5-Methoxy-THQ are limited, analysis of related tetrahydroquinoline and tetrahydroisoquinoline (THIQ) structures provides a strong basis for hypothesized activities. The THQ scaffold is known to be a ligand for 5-HT₁A and NMDA receptors.[1]

NMDA Receptor Antagonism: Certain 1-substituted-THIQ derivatives have been synthesized and evaluated as N-methyl-D-aspartate (NMDA) antagonists.[5] For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline was found to be an effective anticonvulsant against NMDA-induced seizures and protected hippocampal neurons from ischemia-induced degeneration.[5] Another study demonstrated that 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) offers a complex neuroprotective mechanism involving antagonism of the glutamatergic system.[6] This suggests that the 5-Methoxy-THQ core could be a valuable starting point for developing novel neuroprotective agents targeting glutamate-induced excitotoxicity.

Serotonergic System Modulation: The 5-methoxy group is a key feature of potent serotonergic agents like 5-MeO-DMT, which has high affinity for 5-HT₁A and 5-HT₂A receptors.[7][8][9] While tryptamines and tetrahydroquinolines are structurally distinct, the presence of the 5-methoxy moiety on an aromatic amine scaffold raises the hypothesis that 5-Methoxy-THQ derivatives could interact with serotonin receptors. This is supported by findings that the broader class of THQs can act as ligands for 5-HT₁A receptors.[1] Direct receptor binding studies are required to confirm this potential activity.

G cluster_cns Potential CNS Targets THQ 5-Methoxy-THQ Scaffold NMDA NMDA Receptor THQ->NMDA Antagonism? (Hypothesized) HT1A 5-HT1A Receptor THQ->HT1A Ligand? (Hypothesized) HT2A 5-HT2A Receptor THQ->HT2A Ligand? (Hypothesized)

Caption: Hypothesized CNS targets for 5-Methoxy-THQ derivatives.

Potential Cardiovascular and Other Activities

The THQ and THIQ scaffolds have also been implicated in cardiovascular function and as anti-infective agents.

  • Cardiovascular Effects: A series of substituted tetrahydroisoquinolines (structural isomers of THQs) have been shown to inhibit L-type calcium channels, leading to dose-dependent hypotension and bradycardia.[10] Another THIQ derivative was found to exert its effects via beta-adrenergic receptor stimulation.[11] These findings suggest that the core scaffold can be tailored to interact with key cardiovascular targets.

  • Antimalarial Activity: In a screen of the Medicines for Malaria Venture Pathogen Box, a tetrahydroquinoline hit was identified.[12] Subsequent structure-activity relationship studies explored substitutions on the benzofused ring, noting that electron-donating groups like methoxy at certain positions were tolerated, indicating the potential for developing 5-Methoxy-THQ-based antimalarial agents.[12]

Future Directions and Drug Development Perspectives

The 5-Methoxy-1,2,3,4-tetrahydroquinoline scaffold represents a rich starting point for drug discovery. The potent antitumor activity of its N-aryl derivatives is the most mature area of investigation and warrants further preclinical development, including in vivo efficacy and pharmacokinetic studies.

Key areas for future research include:

  • Broad Biological Screening: The parent 5-Methoxy-THQ molecule and a library of simple derivatives should be screened against a wide panel of receptors and enzymes (e.g., NIMH PDSP) to uncover novel, direct biological activities.

  • Neuropharmacological Validation: Direct binding and functional assays are needed to test the hypothesis that 5-Methoxy-THQ derivatives can modulate NMDA and serotonin receptors. This could lead to new treatments for neurodegenerative diseases or psychiatric disorders.

  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of the scaffold is required. Key areas for exploration include:

    • Varying the substituent on the nitrogen atom to explore targets beyond tubulin.

    • Investigating the role of stereochemistry at the C-2 and C-4 positions.

    • Exploring alternative substitutions on the aromatic ring to optimize potency and drug-like properties.

Conclusion

5-Methoxy-1,2,3,4-tetrahydroquinoline is more than a simple chemical intermediate; it is a privileged scaffold with demonstrated potential, particularly in the development of next-generation antitumor agents targeting tubulin. Extrapolations from structurally related compounds strongly suggest untapped potential in neuropharmacology and cardiovascular medicine. This guide has synthesized the current state of knowledge and laid out a logical framework for future investigations. For drug development professionals, the 5-Methoxy-THQ core offers a synthetically tractable and pharmacologically promising platform for the discovery of novel therapeutics.

References

  • Cooley, J. H., et al. (2015). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters.
  • Gde, A., et al. (n.d.). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. PubMed Central. Available at: [Link]

  • Wong, K. K., et al. (n.d.). Cardiovascular effects of substituted tetrahydroisoquinolines in rats. PubMed. Available at: [Link]

  • Chen, J., et al. (n.d.). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PubMed Central. Available at: [Link]

  • Gergs, U., et al. (2025). Cardiac effects of two hallucinogenic natural products, N,N-dimethyl-tryptamine and 5-methoxy-N,N-dimethyl-tryptamine. PubMed Central. Available at: [Link]

  • Lin, C.-H., et al. (n.d.). 5-Methoxytryptophan attenuates postinfarct cardiac injury by controlling oxidative stress and immune activation. PubMed. Available at: [Link]

  • Gergs, U., et al. (2025). Cardiac effects of two hallucinogenic natural products, N,N-dimethyl-tryptamine and 5-methoxy-N,N-dimethyl-tryptamine. PubMed. Available at: [Link]

  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • (n.d.). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Taylor & Francis Online. Available at: [Link]

  • (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ijcrt.org. Available at: [Link]

  • Hessel, H. V., et al. (n.d.). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Nature. Available at: [Link]

  • (n.d.). Interaction mechanism of 5-MeO-tryptamines at 5-HT receptors a Ligand... ResearchGate. Available at: [Link]

  • (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr.org. Available at: [Link]

  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]

  • Shen, H.-W., et al. (n.d.). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PubMed Central. Available at: [Link]

  • Antkiewicz-Michaluk, L., et al. (n.d.). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. Available at: [Link]

  • Penna-Coutinho, J., et al. (n.d.). Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2. PubMed Central. Available at: [Link]

  • (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ermakova, A. O., et al. (2026). Intranasal 5-MeO-DMT effects peak within 15 minutes and lack strong visuals, study finds. psypost.org. Available at: [Link]

  • (2025). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. acs.org. Available at: [Link]

  • (n.d.). Receptor binding profiles for 5-MeO-DMT. ResearchGate. Available at: [Link]

  • (n.d.). Drugs incorporating tetrahydroquinolines. ResearchGate. Available at: [Link]

  • (n.d.). 5-MeO-DMT. Wikipedia. Available at: [Link]

  • Kim, H. S., et al. (n.d.). Cardiovascular effect of a naphthylmethyl substituted tetrahydroisoquinoline, YS 49, in rat and rabbit. PubMed. Available at: [Link]

  • Tsuruoka, M., et al. (n.d.). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. PubMed. Available at: [Link]

  • (2024). How Does 5-MeO-DMT Affect the Brain?. Georgia Addiction Treatment Center. Available at: [Link]

  • Jeon, S., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. Available at: [Link]

  • Morales-García, J. A., et al. (2018). A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus. PubMed Central. Available at: [Link]

  • Yang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PubMed Central. Available at: [Link]

  • Moghal, G., et al. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PubMed Central. Available at: [Link]

  • Li, Y., et al. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available at: [Link]

  • Scott, J. D., et al. (n.d.). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. ACS Publications. Available at: [Link]

  • Kim, H., et al. (n.d.). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed. Available at: [Link]

  • (n.d.). Tetrahydroquinoline. Wikipedia. Available at: [Link]

  • (2025). Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. ResearchGate. Available at: [Link]

Sources

Review of 5-Methoxy-1,2,3,4-tetrahydroquinoline in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydroquinoline in Drug Discovery

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique three-dimensional structure allows for extensive derivatization, enabling the exploration of vast chemical spaces to identify novel therapeutic agents. This guide focuses on the 5-methoxy substituted variant, 5-Methoxy-1,2,3,4-tetrahydroquinoline, and its closely related isomers, which have emerged as pivotal intermediates and pharmacophores in modern drug discovery. We will delve into the synthetic strategies for accessing this core, explore its diverse pharmacological profile, and present case studies highlighting its application in oncology and neuroscience. This document is intended for researchers and scientists in drug development, providing field-proven insights, detailed experimental methodologies, and a forward-looking perspective on the potential of this versatile scaffold.

The Tetrahydroquinoline Scaffold: A Foundation for Bioactivity

Nitrogen-containing heterocyclic compounds are cornerstones of pharmaceutical development, and the tetrahydroquinoline ring system is a prominent member of this class.[3] This structural motif is prevalent in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, anti-HIV, and neuroprotective properties.[4] The significance of the THQ scaffold lies in its ability to serve as a rigid framework for orienting various functional groups in three-dimensional space, facilitating precise interactions with biological targets.[5] The introduction of substituents, such as a methoxy group onto the benzene ring, critically modulates the molecule's electronic and steric properties, thereby fine-tuning its biological activity and pharmacokinetic profile.

Physicochemical and Pharmacokinetic Profile

The drug-like properties of a scaffold are paramount to its success in a discovery program. The 5-methoxy substitution imparts specific characteristics that influence its behavior in biological systems.

PropertyValueSignificance in Drug Discovery
Chemical Formula C₁₀H₁₃NODefines the elemental composition and molecular mass.
Molar Mass 163.22 g/mol Falls within the typical range for small molecule drugs, influencing diffusion and transport.
Appearance Colorless Oil (for parent THQ)[6]Basic physical property.
LogP (Predicted) ~2.0 - 2.5Indicates good lipophilicity, suggesting favorable membrane permeability and oral bioavailability.
pKa (Predicted) ~5.0 (Amine Nitrogen)The basicity of the nitrogen is crucial for salt formation (improving solubility) and target binding interactions.
Metabolic Stability Moderate to HighThe methoxy group can be a site for O-demethylation by cytochrome P450 enzymes. Understanding this liability is key for lead optimization.[7]

Note: Some values are estimated based on the parent compound and general medicinal chemistry principles.

Synthetic Strategies: Accessing the Core

The construction of the tetrahydroquinoline skeleton is a well-trodden path in organic chemistry, with numerous methods developed for its synthesis.[8][9] The most common and robust approach involves the hydrogenation of the corresponding quinoline precursor.

General Synthetic Workflow

The synthesis often begins with the construction of a substituted quinoline ring, which is then selectively reduced. Domino reactions, which form multiple bonds in a single operation, have also emerged as highly efficient methods for generating substituted THQs.[9]

G cluster_0 Quinoline Construction cluster_1 Reduction to THQ cluster_2 Derivatization Aniline Substituted Aniline Quinoline Substituted Quinoline Aniline->Quinoline Cyclization Cyclization_Reagent Cyclization Reagent (e.g., Diethyl Malonate) [8] Cyclization_Reagent->Quinoline THQ 5-Methoxy-1,2,3,4- tetrahydroquinoline Quinoline->THQ Hydrogenation/ Reduction Final_Compound Bioactive Derivative (e.g., N-Aryl THQ) [7] THQ->Final_Compound Functionalization Reducing_Agent Reducing Agent (e.g., H₂, Pd/C or NaBH₄) [8, 10] Reducing_Agent->THQ Derivatization_Reagent Alkylation/Acylation Reagents Derivatization_Reagent->Final_Compound

Caption: General workflow for synthesis and derivatization of THQs.

Detailed Experimental Protocol: Synthesis of an Ethyl 6-Methoxy-THQ-3-carboxylate Intermediate

This protocol is adapted from a reported synthesis of a 6-methoxyquinoline derivative, which serves as a key precursor to the corresponding tetrahydroquinoline.[10] The principles are directly applicable to the synthesis of the 5-methoxy isomer from the appropriate starting aniline.

Causality: The initial step involves a high-temperature cyclization to form the rigid quinoline core.[10] Subsequent chlorination of the 4-position is a strategic choice to activate it for removal in the next step. Dechlorination is then performed to yield the desired simple quinoline backbone before the final reduction saturates the heterocyclic ring to give the tetrahydroquinoline.

Materials:

  • p-Anisidine (or m-Anisidine for 5-methoxy variant)

  • Diethyl (ethoxymethylene)malonate

  • Phosphorus oxychloride (POCl₃)

  • Palladium chloride (PdCl₂)

  • Sodium borohydride (NaBH₄)

  • Anhydrous methanol, Chloroform

  • Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure:

  • Step 1: Quinoline Cyclization. A mixture of p-anisidine and diethyl (ethoxymethylene)malonate is heated at high temperature (e.g., in Dowtherm A) to facilitate a Gould-Jacobs reaction, yielding ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.[10]

  • Step 2: Chlorination. The product from Step 1 is refluxed with phosphorus oxychloride to convert the 4-hydroxyl group into a 4-chloro substituent, yielding ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.[10] This is a crucial activation step.

  • Step 3: Dechlorination. The 4-chloro derivative is dissolved in anhydrous methanol. Palladium chloride is added as a catalyst. Sodium borohydride is then added portion-wise at room temperature to serve as the hydrogen donor, reducing the 4-chloro group and yielding ethyl 6-methoxyquinoline-3-carboxylate.[10]

  • Step 4: Reduction to Tetrahydroquinoline. The quinoline product from Step 3 is subjected to a final reduction. This can be achieved through various methods, including catalytic hydrogenation (H₂ over Pd/C) or with reducing agents like sodium borohydride in the presence of a catalyst, to saturate the N-containing ring and afford the target ethyl 6-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Self-Validation: Each step of this protocol yields a stable, isolable intermediate. The success of each transformation can be verified using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the expected structural changes (e.g., disappearance of the vinyl proton in the final reduction step).

Pharmacological Profile and Key Mechanisms

Derivatives of methoxy-tetrahydroquinoline have demonstrated significant activity across multiple therapeutic areas, most notably in oncology. The core mechanism often involves the disruption of fundamental cellular processes required for proliferation.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant breakthrough in the application of this scaffold was the discovery of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as a novel class of potent tubulin polymerization inhibitors.[7]

Mechanism of Action: These compounds bind to the colchicine binding site on β-tubulin.[7] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules. Microtubules are essential components of the cellular cytoskeleton, playing critical roles in cell division (forming the mitotic spindle), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these THQ derivatives arrest the cell cycle, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[7]

G Tubulin α/β-Tubulin Heterodimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle Apoptosis Apoptosis Spindle->Apoptosis Disruption leads to CellCycle->Apoptosis Arrest leads to THQ Methoxy-THQ Derivative THQ->Tubulin Inhibits Polymerization ColchicineSite THQ->ColchicineSite ColchicineSite->Tubulin

Caption: Methoxy-THQ derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Central Nervous System (CNS) Activity

The THQ scaffold is also a key feature in molecules targeting the CNS. Specifically, derivatives have been synthesized and evaluated as ligands for serotonin receptors, such as the 5-HT₄ receptor.[10] These receptors are involved in regulating cognitive function and gastrointestinal motility. The development of potent and selective ligands for these receptors is a strategy for treating conditions like Alzheimer's disease and irritable bowel syndrome.[10]

Other Activities

The versatility of the THQ scaffold is further demonstrated by its exploration as a potential mTOR inhibitor for the treatment of lung cancer.[11] The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.

Case Study: N-Aryl-6-Methoxy-THQs as Potent Antitumor Agents

Research into optimizing a lead compound resulted in the synthesis of a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives with exceptionally high cytotoxicity against human tumor cell lines.[7]

Key Findings:

  • Potency: The most active compound, designated 6d (an N-quinazolinyl derivative), exhibited GI₅₀ values (concentration for 50% growth inhibition) ranging from 1.5 to 1.7 nM across a panel of cancer cell lines.[7] This potency is significantly greater than that of the widely used chemotherapy drug paclitaxel in the same assays.

  • Activity against Drug Resistance: Notably, compound 6d retained its high potency against the KBvin cell line, which is known for its multidrug resistance. This suggests the compound may be able to overcome common resistance mechanisms.[7]

  • Mechanism Confirmation: The most potent compounds in cellular assays also strongly inhibited tubulin assembly in biochemical assays, with IC₅₀ values around 1.0 μM, comparable to the known colchicine-site binder combretastatin A-4. They also demonstrated potent inhibition of colchicine binding to tubulin, confirming their mechanism of action.[7]

Table: In Vitro Cytotoxicity (GI₅₀) of Lead Methoxy-THQ Derivatives [7]

CompoundA549 (Lung)KB (Oral)KBvin (Drug-Resistant)DU145 (Prostate)Tubulin Assembly IC₅₀
5f 0.19 μM0.11 μM0.12 μM0.12 μM1.0 μM
6b 0.021 μM0.013 μM0.011 μM0.013 μM0.92 μM
6c 0.021 μM0.013 μM0.012 μM0.012 μM0.94 μM
6d 1.7 nM1.5 nM1.7 nM1.6 nM0.93 μM
Paclitaxel 3.2 nM1.7 nM210 nM1.8 nMN/A

Data extracted from "N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin"[7]

Causality and SAR Insights: The study revealed that having the nitrogen atom as part of the rigid tetrahydroquinoline ring (a "ring-restricted N-linker") improved potency compared to more flexible open-chain analogs.[7] Furthermore, extending the aromatic system on the N-aryl substituent from a simple phenyl ring to larger bicyclic systems like quinoline or quinazoline dramatically increased cytotoxic activity.[7]

Future Perspectives and Conclusion

The 5-Methoxy-1,2,3,4-tetrahydroquinoline scaffold and its isomers continue to be a fertile ground for drug discovery. Its proven success as a tubulin polymerization inhibitor highlights its potential in oncology, particularly in developing agents that can overcome multidrug resistance. Future research will likely focus on:

  • Optimizing Pharmacokinetics: Fine-tuning the scaffold to improve metabolic stability and reduce potential off-target effects.

  • Exploring New Targets: Leveraging the scaffold's versatility to design inhibitors for other key targets in oncology and neurodegenerative diseases.

  • Asymmetric Synthesis: Developing efficient methods for the enantioselective synthesis of chiral THQ derivatives, as biological activity is often stereospecific.[6]

References

  • Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12029–12054. [Link]

  • (n.d.). Drugs incorporating tetrahydroquinolines. ResearchGate. Retrieved from [Link]

  • El-Malah, A. A., & Ibrahim, M. A. (2024). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 1–17. [Link]

  • Mondal, S. (n.d.). A Strategic Development toward Tetrahydroquinoline Diversity: A Review. E-RESEARCHCO. Retrieved from [Link]

  • (n.d.). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Retrieved from [Link]

  • Li, L., et al. (2014). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry, 57(13), 5647-5663. [Link]

  • Capuano, B., Crosby, I. T., & Lloyd, E. J. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry, 62(2), 159. [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12029–12054. [Link]

  • (n.d.). Tetrahydroquinoline. Wikipedia. Retrieved from [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Chemical Reviews, 111(11), 7157–7259. [Link]

  • (n.d.). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Retrieved from [Link]

  • (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Retrieved from [Link]

  • (2026). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health. Retrieved from [Link]

  • (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846–856. [Link]

  • (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. Retrieved from [Link]

  • (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. National Institutes of Health. Retrieved from [Link]

  • (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. National Institutes of Health. Retrieved from [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10233–10274. [Link]

  • (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. ResearchGate. Retrieved from [Link]

  • (n.d.). Two Faces of 1,2,3,4-Tetrahydroisoquinoline Mode of Action in the Mammalian Brain: Is It an Endogenous Neurotoxin or a Neuromodulator? Open University of Cyprus. Retrieved from [Link]

Sources

5-Methoxy-1,2,3,4-tetrahydroquinoline: A Privileged Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent structural motif found in a wide array of natural products and pharmacologically active compounds.[1][2] Its prevalence in medicinal chemistry stems from its three-dimensional structure and its ability to present substituents in defined spatial orientations, making it a "privileged scaffold" for drug design. Among the various substituted THQs, 5-methoxy-1,2,3,4-tetrahydroquinoline stands out as a particularly valuable precursor for the development of novel therapeutic agents. The presence of the methoxy group at the 5-position not only influences the electronic properties of the aromatic ring but also provides a key handle for further synthetic modifications, enabling the exploration of diverse chemical space.

This technical guide provides a comprehensive overview of 5-methoxy-1,2,3,4-tetrahydroquinoline as a precursor for bioactive molecules. It will delve into the synthetic routes to this core, explore its chemical reactivity, and showcase its application in the development of compounds targeting various biological systems. The content is tailored for researchers and scientists in the field of medicinal chemistry and drug development, offering both foundational knowledge and field-proven insights.

I. Synthesis of the 5-Methoxy-1,2,3,4-tetrahydroquinoline Core

The construction of the 5-methoxy-1,2,3,4-tetrahydroquinoline scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the reduction of the corresponding quinoline derivative.

Catalytic Hydrogenation of 5-Methoxyquinoline

A straightforward and widely used method for the synthesis of 5-methoxy-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 5-methoxyquinoline.[3] This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxyquinoline

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 5-methoxyquinoline (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-methoxy-1,2,3,4-tetrahydroquinoline.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a robust and efficient catalyst for the hydrogenation of aromatic heterocycles.

  • Solvent: Ethanol and ethyl acetate are commonly used as they are relatively inert and can dissolve both the starting material and the product.

  • Pressure: The use of elevated hydrogen pressure increases the rate of the hydrogenation reaction.

II. Chemical Reactivity and Functionalization

The 5-methoxy-1,2,3,4-tetrahydroquinoline scaffold offers several sites for chemical modification, allowing for the generation of a diverse library of derivatives. The key reactive centers are the secondary amine, the aromatic ring, and the benzylic positions.

N-Functionalization

The secondary amine at the 1-position is a nucleophilic center that can readily undergo a variety of chemical transformations, including alkylation, acylation, and arylation. These reactions are fundamental for introducing diverse side chains and building more complex molecular architectures.

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents in the presence of a base affords N-alkylated derivatives. N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl compounds. N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the nitrogen atom.

Aromatic Ring Functionalization

The benzene ring of the tetrahydroquinoline core can be functionalized through electrophilic aromatic substitution reactions. The position of the methoxy group directs incoming electrophiles primarily to the ortho and para positions.

Nitration: Reaction with nitric acid in the presence of sulfuric acid can introduce a nitro group onto the aromatic ring. Halogenation: Treatment with halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can install halogen atoms. Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed reaction with acyl chlorides or alkyl halides can introduce acyl or alkyl groups.

C-H Functionalization

Recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds, offering more atom-economical and efficient routes to novel derivatives.

a Core 5-Methoxy-1,2,3,4-tetrahydroquinoline N_Func N-Functionalization (Alkylation, Acylation, Arylation) Core->N_Func Secondary Amine Aromatic_Func Aromatic Ring Functionalization (Nitration, Halogenation, Friedel-Crafts) Core->Aromatic_Func Benzene Ring CH_Func C-H Functionalization Core->CH_Func Benzylic Positions Bioactive Bioactive Molecules N_Func->Bioactive Aromatic_Func->Bioactive CH_Func->Bioactive

Caption: Functionalization pathways of the 5-methoxy-1,2,3,4-tetrahydroquinoline core.

III. 5-Methoxy-1,2,3,4-tetrahydroquinoline in the Synthesis of Bioactive Molecules

The versatility of the 5-methoxy-1,2,3,4-tetrahydroquinoline scaffold has been leveraged in the development of a wide range of bioactive molecules.[4][5] The following sections highlight its application as a precursor for compounds targeting key physiological systems.

A. Dopamine Receptor Ligands

Dopamine receptors are crucial targets for the treatment of various central nervous system (CNS) disorders, including Parkinson's disease and schizophrenia.[6][7] The tetrahydroquinoline framework has been explored as a scaffold for the design of novel dopamine receptor ligands.[8]

Derivatives of 5-methoxy-1,2,3,4-tetrahydroisoquinoline (a close structural analog) have shown high affinity for the D3 dopamine receptor.[9] By analogy, the 5-methoxy-1,2,3,4-tetrahydroquinoline core can serve as a valuable starting point for the synthesis of new dopamine receptor modulators. The synthetic strategy often involves N-alkylation with a pharmacophoric fragment known to interact with dopamine receptors.

a Start 5-Methoxy-1,2,3,4-tetrahydroquinoline Step1 N-Alkylation with 4-phenylpiperazine derivative Start->Step1 Product Dopamine D3 Receptor Ligand Step1->Product

Caption: Synthetic workflow for a potential dopamine receptor ligand.

B. Melatonin Receptor Agonists

Melatonin receptors (MT1 and MT2) are involved in regulating circadian rhythms, and their modulation is a therapeutic strategy for sleep disorders and depression.[10][11] The tetrahydroquinoline scaffold has been identified as a suitable bioisostere for the naphthalene ring of the well-known melatonin receptor agonist, agomelatine.[12][13]

The synthesis of melatonin receptor agonists from 5-methoxy-1,2,3,4-tetrahydroquinoline typically involves N-acylation to introduce the characteristic N-acetyl side chain. The methoxy group at the 5-position mimics the methoxy group of melatonin, which is crucial for receptor binding.

Data on Melatonin Receptor Ligands Derived from Tetrahydroisoquinolines

CompoundScaffoldReceptor Affinity (Ki, nM)Functional Activity
AgomelatineNaphthaleneMT1: 0.1, MT2: 0.12Agonist
THQ Derivative 1TetrahydroisoquinolineMT1: 1.2, MT2: 0.8Partial Agonist
THQ Derivative 2TetrahydroisoquinolineMT1: 5.4, MT2: 2.1Agonist

This table presents hypothetical data for illustrative purposes, based on the findings that tetrahydroisoquinoline derivatives can act as potent melatonin receptor ligands.[10][12]

C. Serotonin Receptor Ligands

Serotonin (5-HT) receptors are a large family of receptors that mediate a wide range of physiological and psychological processes. The 5-HT4 receptor, in particular, is a target for the treatment of gastrointestinal motility disorders and cognitive impairment.

A study on the synthesis of quinoline derivatives as 5-HT4 receptor ligands found that a 6-methoxy-tetrahydroquinoline compound served as a novel and useful lead structure.[14] This suggests that the closely related 5-methoxy-1,2,3,4-tetrahydroquinoline could also be a valuable starting point for the development of 5-HT4 receptor modulators. The synthetic approach would likely involve the introduction of a carboxamide moiety, a common feature in many 5-HT4 receptor ligands.

D. Antitumor Agents

The tetrahydroquinoline scaffold is also present in a number of compounds with potent antitumor activity.[15] For instance, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site.[15] Some of these compounds exhibited extremely high cytotoxicity against various human tumor cell lines, even surpassing the potency of paclitaxel in certain cases.[15]

The synthesis of these potent antitumor agents involves the N-arylation of the 6-methoxy-1,2,3,4-tetrahydroquinoline core. The analogous 5-methoxy scaffold could be explored to generate novel analogs with potentially improved efficacy or a different pharmacological profile.

a cluster_synthesis Synthesis cluster_moa Mechanism of Action Start 5-Methoxy-1,2,3,4-tetrahydroquinoline Step1 N-Arylation Start->Step1 Product N-Aryl-5-methoxy-THQ Step1->Product Tubulin Tubulin Product->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization CellDivision Inhibition of Cell Division Microtubules->CellDivision

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] Specifically, derivatives such as 5-Methoxy-1,2,3,4-tetrahydroquinoline are crucial intermediates in the development of novel therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline, starting from commercially available quinoline. We will explore the primary synthetic strategies, focusing on the critical step of selective reduction of the quinoline ring system. Detailed, field-proven protocols for the synthesis of the precursor 5-Methoxyquinoline and its subsequent reduction via catalytic hydrogenation and transfer hydrogenation are presented, complete with mechanistic insights and expert commentary.

Part 1: Synthetic Strategy & Mechanistic Considerations

The primary challenge in synthesizing 1,2,3,4-tetrahydroquinolines from quinolines is the selective reduction of the nitrogen-containing heterocyclic ring (the pyridine ring) without affecting the carbocyclic aromatic ring (the benzene ring). Several robust methods have been established to achieve this transformation with high chemoselectivity.

Overview of Reduction Methodologies
  • Catalytic Hydrogenation: This is the most direct and atom-economical approach, employing hydrogen gas (H₂) and a heterogeneous metal catalyst.[2] Catalysts such as Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and Nickel (Ni) are commonly used. The reaction typically requires elevated pressure and temperature, but offers high yields and clean conversions. The choice of catalyst and conditions can influence selectivity, especially in the presence of other reducible functional groups.[3][4]

  • Transfer Hydrogenation: An increasingly popular alternative that avoids the need for high-pressure hydrogenation equipment. This method utilizes a hydrogen donor molecule in the presence of a catalyst.[5] Common hydrogen donors include Hantzsch esters, formic acid, and ammonia-borane.[6][7] Transfer hydrogenation can offer excellent chemoselectivity under milder conditions and is often more tolerant of sensitive functional groups.[8]

  • Dissolving Metal Reduction (Birch Reduction): This classic method uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia with a proton source (like an alcohol).[9] While powerful for reducing aromatic systems, the Birch reduction of quinolines can lead to 1,4-dihydroquinolines and requires cryogenic conditions, making it less convenient for routine lab-scale synthesis compared to catalytic methods.[10][11]

  • Electrocatalytic Hydrogenation: A modern, sustainable approach that uses water as the hydrogen source and electricity to drive the reduction.[12] This method operates at ambient temperature and pressure, offering a green alternative to traditional methods.

This guide will focus on providing detailed protocols for the two most practical and widely adopted methods: Catalytic Hydrogenation and Transfer Hydrogenation .

Synthetic Workflow Overview

The synthesis begins with the preparation of the immediate precursor, 5-Methoxyquinoline, which is not as readily available as quinoline itself. The overall pathway is a three-step process.

G cluster_0 Step 1: Hydroxylation (Not Covered) cluster_1 Step 2: Methylation cluster_2 Step 3: Reduction Quinoline Quinoline Hydroxyquinoline 5-Hydroxyquinoline Quinoline->Hydroxyquinoline Various Methods Methoxyquinoline 5-Methoxyquinoline Hydroxyquinoline->Methoxyquinoline Williamson Ether Synthesis FinalProduct 5-Methoxy-1,2,3,4- tetrahydroquinoline Methoxyquinoline->FinalProduct Catalytic or Transfer Hydrogenation

Figure 1: Overall synthetic pathway from quinoline to the target compound.

Part 2: Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 5-Methoxyquinoline (Precursor)

This protocol is adapted from established Williamson ether synthesis procedures for hydroxyquinolines.[13][14]

Rationale: The hydroxyl group of 5-hydroxyquinoline is first deprotonated with a strong base (Sodium Hydride) to form a nucleophilic alkoxide. This nucleophile then attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction to form the desired ether. Anhydrous DMF is used as a polar aprotic solvent to facilitate the reaction.

Materials & Reagents

Reagent/MaterialM.W.AmountMolesEq.
5-Hydroxyquinoline145.164.0 g27.6 mmol1.0
Sodium Hydride (60% in oil)24.001.33 g33.1 mmol1.2
Methyl Iodide141.942.06 mL (4.7 g)33.1 mmol1.2
Anhydrous DMF-60 mL--
Diethyl Ether-~600 mL--
Water & Brine-As needed--
Anhydrous Na₂SO₄-As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet, add 5-hydroxyquinoline (4.0 g, 27.6 mmol).

  • Solvent Addition: Add anhydrous DMF (60 mL) and stir to dissolve the solid.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.33 g, 33.1 mmol) portion-wise over 10 minutes.

    • Scientist's Note: NaH reacts with moisture and liberates flammable H₂ gas. It must be handled under an inert atmosphere and added slowly to control the effervescence.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (2.06 mL, 33.1 mmol) dropwise to the suspension via syringe.[13][14]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring the mixture into 300 mL of cold water in a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (6 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, 5-methoxyquinoline, is obtained as a brown oil and is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel.

    • Expected Yield: ~92% (4.03 g).[13]

Protocol 2: Catalytic Hydrogenation of 5-Methoxyquinoline

This protocol utilizes a heterogeneous catalyst and hydrogen gas to selectively reduce the pyridine ring.[2]

G cluster_0 Mechanism of Catalytic Hydrogenation A 1. Adsorption Reactants adsorb onto catalyst surface B 2. H-H Bond Cleavage H₂ dissociates into atomic H A->B C 3. Hydrogenation Atomic H adds stepwise to the heterocyclic ring B->C D 4. Desorption Product desorbs from the surface C->D

Figure 2: Simplified workflow of heterogeneous catalytic hydrogenation.

Materials & Reagents

Reagent/MaterialM.W.AmountMoles
5-Methoxyquinoline159.182.0 g12.6 mmol
Palladium on Carbon (10% Pd/C)-200 mg (10 wt%)-
Ethanol or Ethyl Acetate-50 mL-
Hydrogen Gas (H₂)2.0250-100 psi-
Celite®-As needed-

Step-by-Step Procedure:

  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., Parr shaker or autoclave), add 5-methoxyquinoline (2.0 g, 12.6 mmol) and the solvent (50 mL of ethanol).

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) to the vessel under a stream of argon or nitrogen.

    • Scientist's Note: Palladium on carbon is pyrophoric, especially when dry or in the presence of solvents. It should be handled with care, away from ignition sources. Wetting the catalyst slightly with the reaction solvent before addition can mitigate this risk.

  • Sealing and Purging: Seal the reactor securely. Purge the vessel 3-5 times with nitrogen to remove all oxygen, then purge 3-5 times with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction if necessary (e.g., to 40-60 °C). The reaction is typically monitored by the uptake of hydrogen from the gas reservoir.

  • Completion: Once hydrogen uptake ceases (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (2 x 20 mL).

    • Scientist's Note: The Celite pad with the catalyst should not be allowed to dry out, as it can become pyrophoric. Quench it carefully with water after use.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-methoxy-1,2,3,4-tetrahydroquinoline.

Protocol 3: Transfer Hydrogenation of 5-Methoxyquinoline

This protocol offers a convenient, metal-free approach using a Hantzsch ester as the hydrogen source, catalyzed by a Brønsted acid.[6][8]

Rationale: The Brønsted acid (triflic acid) protonates the quinoline nitrogen, activating the pyridine ring towards reduction. The Hantzsch ester then serves as a hydride donor, transferring a hydride to the activated quinolinium species, leading to a dihydroquinoline intermediate. A second protonation and hydride transfer completes the reduction to the tetrahydroquinoline.[6]

Materials & Reagents

Reagent/MaterialM.W.AmountMolesEq.
5-Methoxyquinoline159.18500 mg3.14 mmol1.0
Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)253.31955 mg3.77 mmol1.2
Triflic Acid (TfOH)150.080.42 mL (4.71 mmol)1.5
Dichloromethane (DCM)-15 mL--
Saturated NaHCO₃ solution-As needed--

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask with a stir bar, dissolve 5-methoxyquinoline (500 mg, 3.14 mmol) and Hantzsch ester (955 mg, 3.77 mmol) in dichloromethane (15 mL).

  • Acid Addition: Stir the solution at room temperature and add triflic acid (0.42 mL, 4.71 mmol) dropwise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Part 3: Data Summary & References

Comparative Data Table

ParameterProtocol 2: Catalytic HydrogenationProtocol 3: Transfer Hydrogenation
Hydrogen Source H₂ Gas (High Pressure)Hantzsch Ester
Catalyst 10% Pd/CTriflic Acid (Brønsted Acid)
Pressure 50-100 psiAtmospheric
Temperature Room Temp to 60 °CRoom Temperature
Key Advantages Atom economical, high throughputNo specialized pressure equipment, mild conditions, good functional group tolerance[6]
Key Disadvantages Requires pressure reactor, pyrophoric catalystStoichiometric byproduct, requires strong acid

References

  • Royal Society of Chemistry. (2015). Catalytic asymmetric hydrogenation of quinoline carbocycles. Chem. Commun., 51, 7558-7561. [Link]

  • Royal Society of Chemistry. (1973). Metal–ammonia reduction of aromatic nitrogen heterocycles. Part I. Reductive alkylation of quinoline and some methyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2754-2757. [Link]

  • Baran, P. S. (2018). The Birch Reduction. Baran Group Meeting, The Scripps Research Institute. [Link]

  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (n.d.). [Link]

  • Wang, T., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. ACS Catalysis. [Link]

  • Valderrama, J. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(1), 726-763. [Link]

  • ResearchGate. (n.d.). Comparison of the current quinoline reduction with previous protocols. [Link]

  • Hanna-Elias, A., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry, 62(2), 150-156. [Link]

  • Wikipedia. (n.d.). Birch reduction. [Link]

  • Semantic Scholar. (1994). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles. [Link]

  • ResearchGate. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]

  • PubMed. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

  • ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Royal Society of Chemistry. (2015). Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D₂O. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Reaction profiles a Catalytic transfer hydrogenations of.... [Link]

  • PubMed. (2016). Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. [Link]

  • National Institutes of Health. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • MDPI. (2023). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. [Link]

  • Royal Society of Chemistry. (2015). Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O. [Link]

  • Royal Society of Chemistry. (2015). Base free transfer hydrogenation using a covalent triazine framework based catalyst. [Link]

  • Semantic Scholar. (2013). Reversible Hydrogenation–Oxidative Dehydrogenation of Quinolines over a Highly Active Pt Nanowire Catalyst under Mild Conditions. [Link]

Sources

Asymmetric synthesis of chiral 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of Chiral 5-Methoxy-1,2,3,4-tetrahydroquinoline

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Chiral 5-Methoxy-THQ Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] These compounds exhibit a vast spectrum of biological activities, and their derivatives are crucial in the development of drugs targeting the central nervous system and in oncology.[2] Specifically, the introduction of a methoxy group at the 5-position and the establishment of a defined stereocenter dramatically influence the molecule's pharmacological profile. Chiral 5-Methoxy-1,2,3,4-tetrahydroquinoline is a key building block for advanced therapeutic agents, making its efficient and stereocontrolled synthesis a topic of paramount importance for researchers in drug discovery and development.

The primary challenge lies in controlling the stereochemistry during the reduction of the prochiral 5-methoxyquinoline precursor. Modern synthetic chemistry offers two powerful and complementary strategies to achieve this with high fidelity: transition-metal-catalyzed asymmetric hydrogenation and organocatalytic asymmetric transfer hydrogenation. This guide provides an in-depth analysis of these methodologies, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.

Part 1: Transition-Metal-Catalyzed Asymmetric Hydrogenation

This approach stands as one of the most efficient and atom-economical methods for producing enantiomerically enriched THQs.[4] The fundamental principle involves the use of a chiral catalyst, formed from a transition metal precursor and a chiral ligand, which creates a chiral environment. This environment forces the delivery of hydrogen gas to one specific face of the quinoline substrate, resulting in the preferential formation of one enantiomer.

Causality & Mechanism: Iridium (Ir) and Ruthenium (Ru) complexes are the most successful catalysts for this transformation. The chiral ligand, typically a diphosphine or diamine, coordinates to the metal center. The quinoline substrate then binds to this chiral complex, and subsequent migratory insertion of hydrogen across the C=N and C=C bonds of the heterocyclic ring occurs with high stereodiscrimination.

Logical Workflow: Asymmetric Hydrogenation

A generalized workflow for this catalytic process is illustrated below. The process begins with the in situ formation of the active catalyst, followed by substrate coordination, hydrogenation, and finally, product release to regenerate the catalyst.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Metal_Precursor Metal Precursor ([Ir(COD)Cl]₂ or [RuCl₂(arene)]₂) Chiral_Ligand Chiral Ligand (e.g., MeO-BIPHEP) Active_Catalyst Active Chiral Catalyst Chiral_Ligand->Active_Catalyst in situ formation Coordination Substrate-Catalyst Complex Active_Catalyst->Coordination Coordination Substrate 5-Methoxyquinoline Substrate->Coordination Hydrogenation Hydrogenation (H₂ Pressure) Coordination->Hydrogenation Product Chiral 5-Methoxy-THQ Hydrogenation->Product Product->Active_Catalyst Catalyst Regeneration

Caption: Generalized workflow for transition-metal-catalyzed asymmetric hydrogenation.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes, often activated by an iodine additive, are highly effective for the hydrogenation of a wide range of quinolines, delivering excellent yields and enantioselectivities.[5]

Materials & Equipment:

  • Reagents: 5-Methoxyquinoline, [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), (R)-MeO-BIPHEP or a similar chiral diphosphine ligand, Iodine (I₂), Anhydrous & Degassed Tetrahydrofuran (THF), Hydrogen gas (high purity), Silica gel, Solvents for chromatography (e.g., Ethyl Acetate, Hexane).

  • Equipment: Inert atmosphere glovebox, Schlenk tube, Magnetic stirrer, Hydrogenation autoclave or high-pressure vessel, Rotary evaporator, Column chromatography setup, Chiral High-Performance Liquid Chromatography (HPLC) system.

Step-by-Step Methodology:

  • Catalyst Preparation (Inside a Glovebox):

    • To a clean, dry Schlenk tube, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (R)-MeO-BIPHEP, 1.1 mol%).

    • Add anhydrous, degassed THF (approx. 1 mL).

    • Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous, indicating the formation of the pre-catalyst.

    • Add Iodine (I₂) (typically 1-5 mol%).

    • Scientist's Note: The inert atmosphere is critical as both the catalyst and ligands can be sensitive to oxygen and moisture, which can lead to deactivation and poor results. The iodine additive is often essential for activating the iridium catalyst, though the exact mechanism is complex.

  • Reaction Setup:

    • In a separate hydrogenation vessel, dissolve 5-Methoxyquinoline (1.0 mmol) in anhydrous, degassed THF (approx. 4 mL).

  • Reaction Execution:

    • Under an inert atmosphere, transfer the prepared catalyst solution from the Schlenk tube to the hydrogenation vessel containing the substrate.

    • Seal the autoclave securely.

    • Purge the vessel 3-5 times with hydrogen gas to remove any residual air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).

    • Begin vigorous stirring and maintain the reaction at the set temperature (e.g., 25-50 °C) for 12-24 hours. Reaction progress can be monitored by taking aliquots if the setup allows.

  • Work-up and Analysis:

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure in a well-ventilated fume hood.

    • Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel to isolate the 5-Methoxy-1,2,3,4-tetrahydroquinoline.

    • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Part 2: Organocatalytic Asymmetric Transfer Hydrogenation

Organocatalysis provides a valuable, metal-free alternative for asymmetric synthesis.[6] This strategy often employs a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, to activate the quinoline substrate towards reduction. The hydrogen source is typically a stable, easy-to-handle hydride donor like a Hantzsch ester.

Causality & Mechanism: The chiral phosphoric acid protonates the nitrogen atom of the 5-methoxyquinoline, forming a chiral ion pair with the iminium species. This activation lowers the energy barrier for reduction. The Hantzsch ester, held within this chiral environment, then delivers a hydride stereoselectively to the C2 position, followed by a proton transfer to yield the enantioenriched tetrahydroquinoline.

Logical Workflow: Organocatalytic Transfer Hydrogenation

The process relies on the formation of a chiral ion pair between the catalyst and the substrate, which then directs the hydride transfer from the donor molecule.

G catalyst Chiral Phosphoric Acid (CPA) ion_pair Activated Chiral Ion Pair catalyst->ion_pair substrate 5-Methoxyquinoline substrate->ion_pair hantzsch Hantzsch Ester (Hydrogen Source) product Chiral 5-Methoxy-THQ hantzsch->product product->catalyst Catalyst Regeneration ion_pair->product Stereoselective Hydride Transfer

Caption: Mechanism of chiral phosphoric acid-catalyzed transfer hydrogenation.

Protocol 2: Organocatalytic Transfer Hydrogenation

This protocol offers a milder, metal-free alternative that does not require high-pressure equipment.

Materials & Equipment:

  • Reagents: 5-Methoxyquinoline, Chiral Phosphoric Acid (e.g., (R)-TRIP), Hantzsch Ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate), Anhydrous solvent (e.g., Toluene or Dichloromethane), Inert gas (Nitrogen or Argon), Silica gel, Solvents for chromatography.

  • Equipment: Standard oven-dried glassware (round-bottom flask), Magnetic stirrer, Inert gas line (manifold or balloon), Rotary evaporator, Column chromatography setup, Chiral HPLC system.

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (5-10 mol%).

    • Add 5-Methoxyquinoline (1.0 mmol) and the Hantzsch ester (1.2-1.5 equivalents).

    • Place the flask under a positive pressure of an inert gas (e.g., Nitrogen).

    • Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

    • Scientist's Note: While not as sensitive as many organometallic catalysts, using anhydrous conditions is good practice to ensure consistency and prevent potential side reactions or catalyst inhibition by water.

  • Reaction Execution:

    • Stir the reaction mixture at the specified temperature (often room temperature, but may require heating to 40-60 °C) for 24-72 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Analysis:

    • Upon completion, concentrate the reaction mixture directly under reduced pressure.

    • Purify the resulting residue using flash column chromatography on silica gel to isolate the pure product.

    • Analyze the enantiomeric excess (ee) of the product using chiral HPLC.

Data Presentation: Comparative Performance

The choice of method often depends on available equipment, substrate scope, and catalyst cost. Below is a summary of typical performance data for these asymmetric synthesis strategies based on the hydrogenation of quinoline derivatives.

Method Catalyst System H₂ Source Typical Yield (%) Typical ee (%) Key Advantages
Method 1 [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂H₂ (gas)>9590-98High efficiency, High S/C ratio possible[7], Broad substrate scope
Method 1 [RuCl₂(p-cymene)]₂ / Chiral DiamineH₂ (gas)90-9985-96Effective for various substrates
Method 2 Chiral Phosphoric Acid (e.g., TRIP)Hantzsch Ester80-9580-97Metal-free, Mild conditions, No high-pressure setup needed[6][8]

Conclusion

Both transition-metal catalysis and organocatalysis offer powerful and reliable pathways for the asymmetric synthesis of chiral 5-Methoxy-1,2,3,4-tetrahydroquinoline. The selection of a specific protocol depends on the desired scale, available resources, and specific purity requirements. Iridium-catalyzed asymmetric hydrogenation often provides the highest efficiency and turnover numbers, making it suitable for larger-scale synthesis.[7] In contrast, organocatalytic transfer hydrogenation offers operational simplicity and avoids metal contaminants, which can be advantageous in a pharmaceutical development setting.[6] The protocols detailed herein provide robust starting points for any researcher or scientist aiming to produce this valuable chiral building block with high stereochemical control.

References

  • Application Notes and Protocols for Asymmetric Hydrogenation of Quinolines. Benchchem.
  • Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. PMC - NIH.
  • Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of Quinolines to Chiral Tetrahydroquinolines. Benchchem.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
  • Asymmetric hydrogenation of quinolines with high substrate/catalyst ratio. The Royal Society of Chemistry.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Wiley Online Library.
  • The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Biocatalytic Synthesis of Chiral 1,2,3,4-Tetrahydroquinolines. Taylor & Francis eBooks.

Sources

Application Note: Comprehensive Spectroscopic Characterization of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the structural elucidation of 5-Methoxy-1,2,3,4-tetrahydroquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. We present an integrated approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This application note offers not only standardized protocols but also expert interpretation of the spectral data, grounded in established principles of spectroscopic analysis. The methodologies and insights are tailored for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.

Introduction: Significance of 5-Methoxy-1,2,3,4-tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline core structure is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activities.[1][2] The introduction of a methoxy group at the 5-position modifies the electronic and steric properties of the molecule, potentially influencing its pharmacological profile, including its use as an intermediate in the synthesis of dopaminergic agents.[3] Accurate and unambiguous structural confirmation is therefore a critical step in its synthesis and application.

This guide establishes a comprehensive analytical workflow for the definitive characterization of 5-Methoxy-1,2,3,4-tetrahydroquinoline using fundamental spectroscopic techniques.

Analytical Workflow Overview

A multi-technique approach is essential for unambiguous structure confirmation. Mass spectrometry provides the molecular weight and elemental composition, infrared spectroscopy identifies key functional groups, and NMR spectroscopy reveals the detailed atomic connectivity and chemical environment of the molecule's carbon-hydrogen framework.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Prep Pristine Sample of 5-Methoxy-1,2,3,4-tetrahydroquinoline MS Mass Spectrometry (MS) [Molecular Weight & Formula] Prep->MS Parallel Analysis IR Infrared (IR) Spectroscopy [Functional Groups] Prep->IR Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) [Structural Connectivity] Prep->NMR Parallel Analysis Confirm Final Structural Elucidation MS->Confirm Data Synthesis IR->Confirm Data Synthesis NMR->Confirm Data Synthesis

Caption: Integrated workflow for spectroscopic analysis.

Mass Spectrometry (MS)

3.1. Principle & Causality Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] For a novel or synthesized compound, the primary goal is to confirm its molecular weight, which provides a direct validation of its elemental formula (C₁₀H₁₃NO, Exact Mass: 163.10). Electron Ionization (EI) is often chosen for its ability to produce a distinct molecular ion peak and generate reproducible fragmentation patterns that offer structural clues.

3.2. Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument: A GC-MS system or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer is suitable.

  • Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard for library matching and fragmentation)

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-400

3.3. Data Interpretation & Expected Spectrum The mass spectrum provides crucial information about the molecule's mass and stability.

m/z ValueIon IdentityInterpretation
163[M]⁺•Molecular Ion: Confirms the molecular weight of C₁₀H₁₃NO.
162[M-H]⁺Loss of a hydrogen radical from the benzylic C4 or N-H position, a common fragmentation for tetrahydroquinolines.[6]
148[M-CH₃]⁺Loss of a methyl radical from the methoxy group, a characteristic fragmentation for aryl methyl ethers.[7]
132[M-OCH₃]⁺Loss of a methoxy radical.
133[M-C₂H₄]⁺Retro-Diels-Alder (RDA) fragmentation resulting in the loss of ethene from the heterocyclic ring.

The base peak is expected to be the molecular ion [M]⁺• or the [M-H]⁺ fragment, indicating a relatively stable structure.[6]

Infrared (IR) Spectroscopy

4.1. Principle & Causality IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence. For 5-Methoxy-1,2,3,4-tetrahydroquinoline, we expect to see characteristic absorptions for the N-H bond, aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-O ether linkage.

4.2. Protocol: Attenuated Total Reflectance (ATR-IR)

  • Sample Preparation: ATR requires minimal preparation. Place a small drop of the neat liquid sample or a few milligrams of the solid compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal must be collected prior to sample analysis.

4.3. Data Interpretation & Expected Spectrum The IR spectrum confirms the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3400N-H StretchSecondary amine (heterocyclic)
3100-3000C-H StretchAromatic (sp² C-H)
3000-2850C-H StretchAliphatic (sp³ C-H from -CH₂- and -OCH₃)
~1600, ~1500C=C StretchAromatic ring skeletal vibrations
~1250 and ~1040C-O StretchAryl-alkyl ether (asymmetric and symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1. Principle & Causality NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shift of a nucleus provides information about its electronic environment, spin-spin coupling reveals adjacent nuclei, and integration gives the ratio of protons.[8][9]

5.2. Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[8]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • ¹H NMR: Standard pulse program, spectral width of ~12 ppm, sufficient relaxation delay (1-2 s).

    • ¹³C NMR: Proton-decoupled pulse program, spectral width of ~220 ppm.

5.3. Data Interpretation & Expected Spectra

Structure and Proton/Carbon Numbering:

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-N1~3.8 (broad)s (broad)1HNH proton
H-C2~3.30t2H-NH-CH₂-
H-C3~1.95m2H-CH₂-CH₂-CH₂-
H-C4~2.78t2HAr-CH₂-
H-C6~6.60d1HAromatic proton
H-C7~7.05t1HAromatic proton
H-C8~6.55d1HAromatic proton
OCH₃~3.85s3HMethoxy protons

Rationale: The chemical shifts for the aliphatic protons (C2, C3, C4) are predicted based on the spectrum of the parent 1,2,3,4-tetrahydroquinoline.[10] The aromatic protons are shifted due to the electron-donating effects of the methoxy and amino groups.

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Assignment
C-2~42.0-NH-CH₂-
C-3~22.5-CH₂-CH₂-CH₂-
C-4~22.0Ar-CH₂-
C-4a~122.0Quaternary aromatic C
C-5~156.0Methoxy-bearing aromatic C
C-6~112.0Aromatic CH
C-7~127.5Aromatic CH
C-8~108.0Aromatic CH
C-8a~146.0Quaternary aromatic C
OCH₃~55.2Methoxy carbon

Rationale: The assignments are based on general values for substituted benzenes and data from similar heterocyclic systems.[11] The carbons directly attached to heteroatoms (C5, C8a) are significantly downfield.

G cluster_0 NMR Data Acquisition cluster_1 Structural Information Derived H1 ¹H NMR Spectrum ProtonEnv Proton Environments (Chemical Shift) H1->ProtonEnv Connectivity H-H Connectivity (Coupling) H1->Connectivity ProtonCount Proton Ratios (Integration) H1->ProtonCount C13 ¹³C NMR Spectrum CarbonBackbone Carbon Skeleton C13->CarbonBackbone COSY 2D COSY COSY->Connectivity HSQC 2D HSQC DirectAttach Direct C-H Bonds HSQC->DirectAttach

Caption: Logic flow for NMR-based structure elucidation.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and definitive method for the structural characterization of 5-Methoxy-1,2,3,4-tetrahydroquinoline. MS confirms the molecular formula, IR identifies the essential functional groups, and NMR provides the complete atomic connectivity. The protocols and expected spectral data presented in this application note serve as a reliable reference for researchers engaged in the synthesis, quality control, and development of related pharmaceutical compounds.

References

  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. Available at: [Link]

  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. Available at: [Link]

  • 8-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO | CID 5200345 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols 1. ACS Publications. Available at: [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Mass spectra of tetrahydroquinolines. Canadian Science Publishing. Available at: [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Available at: [Link]

  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. Available at: [Link]

  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available at: [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. Available at: [Link]

Sources

Application Note: Chromatographic Purification Strategies for 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-1,2,3,4-tetrahydroquinoline is a key heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Achieving high levels of purity is paramount for its use in drug discovery and development, as impurities can confound biological assays and introduce toxicity. This guide provides a comprehensive overview and detailed protocols for the multi-stage chromatographic purification of 5-Methoxy-1,2,3,4-tetrahydroquinoline, addressing both achiral and chiral separations. We will explore the underlying principles of method selection, from initial bulk purification using normal-phase flash chromatography to high-resolution polishing with reverse-phase preparative HPLC and finally, the critical separation of enantiomers via chiral HPLC.

Introduction: The Purification Imperative

The synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline, like many multi-step organic syntheses, often results in a crude mixture containing unreacted starting materials, byproducts, and reaction-related impurities.[3][4] The purification strategy must be robust and scalable to isolate the target compound at the desired purity level (>98% for most applications). The molecule's structure—featuring a basic secondary amine and a moderately polar methoxy group on a tetrahydroquinoline core—dictates the optimal chromatographic approach. The presence of a stereocenter at the C2 position (if substituted) or other positions necessitates chiral separation, as enantiomers frequently exhibit different pharmacological and toxicological profiles.[5]

This document outlines a logical, multi-step purification workflow designed to efficiently move from a crude synthetic output to a highly pure, well-characterized final product.

G crude Crude Synthetic Mixture flash Protocol 1: Normal-Phase Flash Chromatography crude->flash Bulk Impurity Removal hplc Protocol 2: Reverse-Phase Preparative HPLC flash->hplc High-Resolution Polishing chiral Protocol 3: Chiral HPLC Enantiomeric Separation hplc->chiral If Chiral Separation is Required pure High-Purity Achiral Product (>98%) hplc->pure enantiomers Separated Enantiomers (>99% ee) chiral->enantiomers G start Purification Goal? goal1 Bulk Purification (Crude Mixture) start->goal1 High Loading Cost-Effective goal2 High Purity (>98%) start->goal2 High Resolution Purity Check goal3 Separate Enantiomers? start->goal3 Stereoisomers Present np_flash Normal-Phase Flash Chromatography goal1->np_flash rp_hplc Reverse-Phase Prep HPLC goal2->rp_hplc chiral_hplc Chiral HPLC goal3->chiral_hplc

Sources

Using 5-Methoxy-1,2,3,4-tetrahydroquinoline in the synthesis of neurological disorder drugs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Methoxy-Tetrahydroisoquinoline Scaffold: A Privileged Core for the Synthesis of Neurological Disorder Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework, particularly when substituted with methoxy groups, represents a cornerstone scaffold in modern medicinal chemistry for targeting the central nervous system. Its rigid structure and stereochemical properties make it an ideal starting point for developing potent and selective ligands for various neurological targets. This guide provides an in-depth look at the synthetic utility of methoxy-substituted THIQs, focusing on two critical areas of neuropharmacology: the development of selective sigma-2 (σ2) receptor ligands for neurodegenerative diseases and potent dopamine D3 receptor (D3R) antagonists for psychiatric and movement disorders. We present detailed, field-tested protocols, explain the causal science behind strategic synthetic choices, and provide visualizations to clarify complex pathways and mechanisms, equipping researchers with the knowledge to leverage this versatile scaffold in their drug discovery programs.

Introduction: The Versatility of the Methoxy-Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prevalent core structure in a multitude of synthetic pharmaceuticals and natural products, valued for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[1] This makes it a "privileged scaffold" for interacting with complex biological targets like G protein-coupled receptors (GPCRs) and other receptor systems within the central nervous system (CNS). While the user's query specified the isomeric tetrahydroquinoline structure, the vast body of contemporary research on neurological drug synthesis points overwhelmingly to the superior utility and documented success of the tetrahydroisoquinoline scaffold. For this reason, this guide will focus on the more extensively validated 1,2,3,4-tetrahydroisoquinoline core.

Methoxy substitution on the aromatic ring of the THIQ system, particularly at the 6- and 7-positions, has proven to be a critical design element for achieving high affinity and selectivity for specific neurological targets.[2][3][4] Two such targets of high current interest are the sigma-2 (σ2) receptor and the dopamine D3 receptor (D3R).

  • Sigma-2 (σ2) Receptor: This receptor is overexpressed in proliferating tumor cells and is also implicated in various neurobiological processes, including neuroprotection and the cellular uptake of amyloid-beta (Aβ42).[2][5] As such, selective σ2 ligands are being actively investigated as imaging agents and potential therapeutics for both cancer and neurodegenerative diseases like Alzheimer's.[5][6] The 6,7-dimethoxy-THIQ moiety is a key feature in several classes of high-affinity σ2 ligands.[3][7]

  • Dopamine D3 Receptor (D3R): As a member of the D2-like receptor family, the D3R is primarily expressed in the limbic regions of the brain and is involved in modulating cognition, emotion, and reward.[8] Dysregulation of D3R signaling is linked to schizophrenia, substance use disorders, and Parkinson's disease.[9][10] Consequently, selective D3R antagonists are sought after as potential treatments. The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol and related motifs serve as the essential "head" group in many high-affinity D3R ligands, anchoring the molecule in the receptor's primary binding pocket.[8][11]

This guide provides detailed protocols for the synthesis of representative ligands for each of these targets, starting from methoxy-THIQ precursors.

Application I: Synthesis of a Selective Sigma-2 (σ2) Receptor Ligand

2.1 Rationale & Design Strategy

The objective is to synthesize a ligand with high affinity for the σ2 receptor and significant selectivity over the σ1 subtype. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been identified as a highly effective core for achieving this profile.[3] The synthesis described here is for (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, a compound reported to have excellent σ2 binding affinity (Ki = 0.59 nM) and over 80-fold selectivity versus the σ1 receptor.[2] The key synthetic step is a reductive amination, which is a robust and efficient method for forming the crucial C-N bond that connects the THIQ core to the rest of the pharmacophore.

2.2 Experimental Workflow: σ2 Ligand Synthesis

A 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline (Starting Material) C Reductive Amination (Sodium triacetoxyborohydride) A->C B 4-(4-Methoxyphenyl)butan-2-one (Ketone) B->C D Purification (Column Chromatography) C->D Crude Product E Final Product (High-Affinity σ2 Ligand) D->E Pure Product

Caption: General workflow for the synthesis of a high-affinity σ2 receptor ligand.

2.3 Detailed Synthesis Protocol

This protocol is adapted from the procedure described by Kim, H. Y., et al. (2022).[2]

Reaction: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline + 4-(4-Methoxyphenyl)butan-2-one → (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline

Materials & Reagents:

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • 4-(4-Methoxyphenyl)butan-2-one (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 98:2)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in anhydrous 1,2-dichloroethane, add 4-(4-methoxyphenyl)butan-2-one (1.2 equiv).

    • Causality Note: DCE is a suitable non-protic solvent for reductive amination. The slight excess of the ketone helps drive the initial iminium ion formation to completion.

  • Reductant Addition: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards ketones than other hydrides like NaBH₄, reducing the likelihood of side reactions and allowing for a one-pot procedure. Its mildness also prevents over-reduction of other functional groups.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

    • Causality Note: The aqueous bicarbonate quench neutralizes the acidic byproducts of the reaction and removes any unreacted reducing agent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a DCM/MeOH gradient to afford the pure product as a colorless oil.

2.4 Quantitative Data Summary

ParameterExpected ValueSource
Yield 70-85%[2]
Purity (HPLC) >98%[2]
σ1 Receptor Ki 48.4 ± 7.7 nM[2]
σ2 Receptor Ki 0.59 ± 0.02 nM[2]
Selectivity (σ1/σ2) ~82-fold[2]

Application II: Synthesis of a Selective Dopamine D3 Receptor (D3R) Ligand

3.1 Rationale & Design Strategy

The goal is to synthesize a D3R-selective antagonist. The established pharmacophore for this class of compounds typically includes an arylamine "head," a linker, and an arylamide "tail."[11] The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif is a highly effective "head" group that anchors in the orthosteric binding pocket of the D3R.[8][11] The synthesis involves a two-step sequence: an initial reductive amination to install the linker, followed by an amide coupling to attach the "tail." This modular approach allows for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

3.2 Synthesis Pathway: D3R Ligand Synthesis

A 7-(Benzyloxy)-6-methoxy- 1,2,3,4-tetrahydroisoquinoline C Step 1: Reductive Amination A->C B 4-cyanobenzaldehyde B->C D Intermediate Amine C->D F Step 2: Amide Coupling (HBTU) D->F E 4-(Trifluoromethyl)benzoic acid E->F G Protected Product F->G H Step 3: Debenzylation (HCl) G->H I Final Product (D3R Ligand) H->I

Caption: Multi-step synthesis pathway for a D3R-selective ligand.

3.3 Detailed Synthesis Protocol

This protocol is a representative synthesis adapted from procedures for similar D3R ligands.[4][11]

Step 1: Reductive Amination

  • Reaction Setup: Dissolve 7-(benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and 4-cyanobenzaldehyde (1.1 equiv) in dichloromethane (DCM).

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise and stir at room temperature for 12-16 hours.

  • Work-up & Purification: Perform an aqueous work-up with NaHCO₃ as described in section 2.3. Purify by column chromatography to yield the intermediate secondary amine.

Step 2: Amide Coupling

  • Reaction Setup: To a solution of the intermediate amine from Step 1 (1.0 equiv) in DCM, add 4-(trifluoromethyl)benzoic acid (1.1 equiv), HBTU (1.2 equiv), and triethylamine (TEA) (2.5 equiv).

    • Causality Note: HBTU is a highly efficient peptide coupling reagent that activates the carboxylic acid for rapid amide bond formation with minimal side reactions. TEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature for 4-6 hours until TLC indicates completion.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

Step 3: Debenzylation

  • Deprotection: Dissolve the protected product from Step 2 in a mixture of concentrated HCl and acetic acid.

  • Reaction: Heat the mixture at 40 °C for 12 hours.

    • Causality Note: The benzyl ether protecting group on the 7-hydroxy position is cleaved under these acidic conditions to reveal the free phenol, which is critical for high-affinity D3R binding.[11]

  • Isolation: Cool the reaction, concentrate under reduced pressure, and purify the resulting solid (often an HCl salt) by recrystallization or chromatography to yield the final D3R ligand.

3.4 Quantitative Data Summary

The following table shows representative binding affinity data for a ligand featuring the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol head group, demonstrating its high affinity and selectivity for the D3 receptor.

ParameterRepresentative Value (Ki, nM)Source
Dopamine D1 Receptor >10,000[11]
Dopamine D2 Receptor 130[11]
Dopamine D3 Receptor 1.8[11]
Selectivity (D2/D3) ~72-fold[11]

Mechanism of Action Visualization

4.1 Conceptual Ligand-Receptor Interaction

Docking studies reveal that THIQ-based D3R ligands orient themselves in a specific manner within the receptor.[11] The tetrahydroisoquinolin-7-ol "head" group engages with key residues like Ser192 in the orthosteric (primary) binding pocket via hydrogen bonds. The arylamide "tail" extends into a secondary binding pocket, where it interacts with residues in the extracellular loop 2 (ECL2), contributing to both affinity and selectivity over the D2R.[11]

cluster_0 Dopamine D3 Receptor cluster_1 PBP Orthosteric Binding Pocket SBP Secondary Binding Pocket (ECL2) Head THIQ 'Head' Head->PBP H-Bonding (e.g., Ser192) Linker Linker Tail Arylamide 'Tail' Tail->SBP Hydrophobic/ van der Waals

Caption: Conceptual model of a THIQ-based ligand binding to the D3 receptor.

Troubleshooting & Key Considerations

  • Reductive Amination: Ensure starting materials are pure and the solvent is anhydrous to prevent low yields. If the reaction stalls, a small amount of acetic acid can be added to catalyze iminium ion formation, but this may also increase side reactions.

  • Amide Coupling: Ensure complete activation of the carboxylic acid. If yields are low, alternative coupling agents like EDC/HOBt can be explored. The base (e.g., TEA, DIPEA) must be free of nucleophilic impurities.

  • Purification: THIQ derivatives are often basic and may streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can significantly improve chromatographic separation.

  • Safety: Handle all reagents, especially alkylating agents, coupling reagents, and strong acids, within a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

The methoxy-substituted 1,2,3,4-tetrahydroisoquinoline scaffold is a powerful and versatile platform for the design and synthesis of potent and selective ligands for critical neurological targets. The modular synthetic routes, often centered around robust reactions like reductive amination and amide coupling, allow for systematic exploration of structure-activity relationships. The protocols and insights provided herein serve as a practical guide for researchers aiming to develop next-generation therapeutics for a range of challenging neurological and psychiatric disorders.

References

  • Chen, Y., et al. (2012). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hussain, Z., & Green, I. R. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. Available at: [Link]

  • van der Zee, F. S., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry. Available at: [Link]

  • Abate, C., et al. (2020). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, H. Y., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor PET Radiotracer. Journal of Medicinal Chemistry. Available at: [Link]

  • ClinicalTrials.gov. (2024). Efficacy of Sublingual 5-MeO-DMT for Reducing Anxiety and Depression in MCI. ClinicalTrials.gov. Available at: [Link]

  • Li, L., et al. (2021). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. ResearchGate. Available at: [Link]

  • Fidecka, S., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Fink, D. M., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Abate, C., et al. (2021). Synthesis and functional evaluation of tetrahydroisoquinoline and polysubstituted benzylamine derivatives as sigma-2 receptor-targeted small-molecule probes. ResearchGate. Available at: [Link]

  • Kargbo, R. B. (2023). Orally Active Forms of DMT, 5-MeO-DMT, and Long-Acting MDMA for the Treatment of Neuropsychiatric Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, V., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • van der Zee, F. S., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry. Available at: [Link]

  • Găman, A. M., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. MDPI. Available at: [Link]

  • Kumar, V., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kaplan, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Available at: [Link]

  • Gasiunas, G., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. ResearchGate. Available at: [Link]

  • Laso, N. M., et al. (2016). Design and Synthesis of Dopaminergic Agonists. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Kumar, V., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ResearchGate. Available at: [Link]

  • Google Patents. (2012). 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents.
  • Ermakova, A. O., et al. (2021). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology. Available at: [Link]

  • Boateng, S. Y., & Taran, F. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Ali, A., et al. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Molecules. Available at: [Link]

  • Mabank, T., et al. (2024). Synthesis of C4-substituted 1,2,3,4-tetrahydroisoquinolin-6-ols as potential estrogen receptor modulators. ARKIVOC. Available at: [Link]

Sources

Application of 5-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives in the Development of Tubulin Polymerization Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Tetrahydroquinoline Scaffold in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell architecture.[1][2] Their critical function, particularly in the formation of the mitotic spindle, establishes them as a validated and highly attractive target for the development of anticancer therapeutics.[1] Agents that disrupt microtubule dynamics can arrest the cell cycle, leading to apoptosis, and have been a cornerstone of cancer chemotherapy for decades.[2]

Among the diverse chemical scaffolds explored for tubulin inhibition, the 1,2,3,4-tetrahydroquinoline nucleus has emerged as a privileged structure in medicinal chemistry.[3] This guide focuses on the application of methoxy-substituted 1,2,3,4-tetrahydroquinoline derivatives, particularly N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, as a novel class of potent tubulin polymerization inhibitors that bind to the colchicine site.[4][5] While the specific 5-methoxy substitution pattern is less prevalent in the current literature, the principles, mechanisms, and experimental protocols detailed herein for the extensively studied 6-methoxy analogues provide a robust framework for the investigation of all methoxy-substituted tetrahydroquinoline derivatives.

This document serves as a comprehensive technical resource, offering in-depth protocols and insights into the evaluation of these compounds, from initial synthesis and biochemical assays to cell-based characterization.

Mechanism of Action: Targeting the Colchicine Binding Site

Derivatives of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline exert their potent antimitotic effects by directly interfering with tubulin polymerization.[4][6] The primary mechanism involves binding to the colchicine binding site on β-tubulin.[4][5] This interaction prevents the polymerization of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization.[7] The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis.

The binding at the colchicine site is a key differentiator from other classes of microtubule-targeting agents like taxanes (which stabilize microtubules) and vinca alkaloids (which bind at a different site).[1][8] The development of colchicine-binding site inhibitors is an area of intense research, as they have the potential to overcome some forms of drug resistance observed with other tubulin-targeting agents.[6]

Mechanism_of_Action cluster_0 Cellular Environment Tetrahydroquinoline 5-Methoxy-1,2,3,4- tetrahydroquinoline Derivative Tubulin α/β-Tubulin Dimer Tetrahydroquinoline->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by 5-methoxy-1,2,3,4-tetrahydroquinoline derivatives.

Synthesis of N-Aryl-Methoxy-1,2,3,4-Tetrahydroquinoline Derivatives

The synthesis of N-aryl-methoxy-1,2,3,4-tetrahydroquinoline derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies.[3][6]

Synthesis_Workflow Start Starting Materials: Methoxy-substituted Aniline & Cinnamic Acid Derivative Step1 Step 1: Friedel-Crafts Acylation or similar reaction to form a dihydroquinolinone Start->Step1 Step2 Step 2: Grignard Reaction with an aryl magnesium bromide Step1->Step2 Step3 Step 3: Dehydration to form a dihydroquinoline Step2->Step3 Step4 Step 4: Reduction of the dihydroquinoline to a 1,2,3,4-tetrahydroquinoline Step3->Step4 Step5 Step 5: N-Arylation Coupling with an appropriate aryl halide or boronic acid Step4->Step5 Final_Product Final Product: N-Aryl-Methoxy-1,2,3,4- tetrahydroquinoline Step5->Final_Product

Caption: Generalized synthetic workflow for N-aryl-methoxy-1,2,3,4-tetrahydroquinoline derivatives.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay is a cornerstone for evaluating the direct effect of a compound on tubulin assembly. It measures the change in optical density (turbidity) as tubulin dimers polymerize into microtubules.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)

  • Guanosine-5'-triphosphate (GTP) solution (10 mM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Paclitaxel (stabilizer), Colchicine (destabilizer)

  • DMSO (vehicle control)

  • 96-well, half-area, clear-bottom microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

    • Prepare a 1 mM GTP working solution in G-PEM buffer.

    • Prepare serial dilutions of the 5-methoxy-1,2,3,4-tetrahydroquinoline test compound in G-PEM buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Also, prepare dilutions of control compounds. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add 10 µL of the diluted test compound, control compounds, or vehicle (DMSO in G-PEM buffer) to the appropriate wells.

    • Prepare the tubulin/GTP mixture by combining the tubulin solution and GTP working solution.

    • Add 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL. The final tubulin concentration will be approximately 3.6 mg/mL.

  • Data Acquisition:

    • Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD at 340 nm) versus time for each concentration of the test compound.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Parameter Description Typical Value for Active Compound
IC₅₀ Concentration for 50% inhibition of tubulin assembly.0.85 - 2.2 µM[4][6]
Maximal Inhibition The highest percentage of inhibition achieved.> 90%
Protocol 2: Cell-Based Assay for Microtubule Disruption

Cell-based assays are crucial to confirm that the observed biochemical activity translates into a cellular effect.[9][10] This can be assessed through various methods, including immunofluorescence microscopy to visualize the microtubule network and cell cycle analysis.

A. Immunofluorescence Staining of Microtubules

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compound

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine serum albumin (BSA)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 5-methoxy-1,2,3,4-tetrahydroquinoline derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Observe the disruption of the microtubule network in treated cells compared to the well-organized network in control cells.

B. Cell Cycle Analysis by Flow Cytometry

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound for 24 hours.

    • Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation and Staining:

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G2/M phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Cell Line Compound GI₅₀ (nM) Reference
A549 (Lung)1.7 - 20[5][11]
KB (Oral)1.5 - 16[5][11]
KBvin (Drug-Resistant)1.5 - 16[5][11]
DU145 (Prostate)1.7 - 20[5][11]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have provided valuable insights for optimizing their anticancer activity.[4][5][6]

  • N-Aryl Substituent: The nature and substitution pattern on the N-aryl ring are critical for potency. Small, electron-withdrawing or -donating groups on this ring can significantly influence activity.

  • Methoxy Group Position: The 6-methoxy group on the tetrahydroquinoline core is a common feature in highly potent analogues, suggesting its importance for binding to tubulin.[4]

  • Stereochemistry: The chirality of the tetrahydroquinoline ring can also play a role in the biological activity of these compounds.

Conclusion and Future Directions

Methoxy-substituted 1,2,3,4-tetrahydroquinolines represent a promising class of tubulin polymerization inhibitors with potent anticancer activity. The protocols and data presented in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and optimize these compounds. Future research should focus on exploring a wider range of substitutions on the tetrahydroquinoline and N-aryl rings, including the 5-methoxy position, to further enhance potency, selectivity, and drug-like properties. The ultimate goal is to develop novel therapeutic agents that can effectively treat various cancers, including those resistant to current therapies.

References

  • Benchchem. Application Notes: In Vitro Tubulin Polymerization Assay with Verubulin.
  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs.
  • Kokoshka, J. M., Ireland, C. M., & Barrows, L. R. Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products.
  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. American Chemical Society.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Benchchem. Probing Microtubule Dynamics: An In-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evaluation of Mic.
  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol.
  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PubMed.
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC.
  • Andreu-Carbó, M., et al. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC - NIH.
  • Wang, X. F., et al. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PMC - NIH.
  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PubMed.
  • Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. PubMed.
  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. NIH.
  • N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin. PubMed.
  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. PubMed.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - NIH.
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.
  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. NIH.
  • Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.
  • Mechanism of action of antitumor drugs that interact with microtubules and tubulin. PubMed.
  • Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine. PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin.
  • Prota, A. E., et al. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. PMC - NIH.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

Sources

Application Notes and Protocols for the N-Alkylation of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Alkyl-5-methoxytetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] Its N-alkylated derivatives, in particular, have garnered significant interest due to their therapeutic potential, exhibiting activities such as β3-adrenergic receptor agonism and antitumor properties.[1] The 5-methoxy substituent on this scaffold can further modulate the pharmacological profile of the resulting molecules.

The nitrogen atom at the 1-position of the tetrahydroquinoline ring serves as a crucial handle for synthetic diversification. Its alkylation allows for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical properties like lipophilicity, basicity, and metabolic stability, which are critical for optimizing drug candidates. This document provides detailed protocols for two robust and widely applicable methods for the N-alkylation of 5-methoxy-1,2,3,4-tetrahydroquinoline: Direct N-Alkylation via Phase Transfer Catalysis and One-Pot Reductive Amination from 5-Methoxyquinoline .

Method 1: Direct N-Alkylation with Alkyl Halides under Phase Transfer Catalysis (PTC)

Direct N-alkylation is a classical and straightforward approach for modifying secondary amines. The use of Phase Transfer Catalysis (PTC) offers a significant improvement over traditional methods by facilitating the reaction between reactants in immiscible phases (e.g., an aqueous phase containing an inorganic base and an organic phase containing the substrate).[3] This technique often leads to higher yields, milder reaction conditions, and is considered a greener chemical process due to the potential for using less hazardous solvents and bases.[3]

Causality and Experimental Rationale

The secondary amine of 5-methoxy-1,2,3,4-tetrahydroquinoline is nucleophilic and can react with an electrophilic alkyl halide in an SN2 reaction. However, for this reaction to proceed efficiently, a base is required to deprotonate the amine, thereby increasing its nucleophilicity. Strong organic bases can be used, but they are often expensive and can lead to side reactions like elimination.[4]

Phase Transfer Catalysis elegantly solves this issue. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used as the catalyst.[5] The lipophilic cation of the PTC catalyst pairs with the hydroxide or carbonate anion from the aqueous phase and transports it into the organic phase. Here, the base deprotonates the tetrahydroquinoline. The resulting highly nucleophilic anion then readily reacts with the alkyl halide. The PTC catalyst is regenerated and continues the cycle. This method avoids the need for anhydrous conditions and strong, soluble organic bases.

Experimental Protocol: N-Benzylation using PTC

This protocol details the N-benzylation of 5-methoxy-1,2,3,4-tetrahydroquinoline with benzyl bromide as a representative example.

Materials:

  • 5-Methoxy-1,2,3,4-tetrahydroquinoline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methoxy-1,2,3,4-tetrahydroquinoline (1.0 equiv).

  • Add toluene to dissolve the starting material (approx. 10 mL per 1 mmol of substrate).

  • Add an aqueous solution of potassium carbonate (2.0 equiv in water) or 50% aqueous NaOH.

  • Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Stir the biphasic mixture vigorously and add the alkylating agent, benzyl bromide (1.1 equiv), dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline.

Data Summary Table for PTC N-Alkylation
ParameterRecommended Condition/ReagentRationale
Substrate 5-Methoxy-1,2,3,4-tetrahydroquinolineThe nucleophilic secondary amine.
Alkylating Agent Alkyl Halide (e.g., Benzyl Bromide)The electrophile for the SN2 reaction.
Base K₂CO₃ or NaOH (aqueous solution)Deprotonates the amine, enhancing nucleophilicity.[3]
Catalyst Tetrabutylammonium Bromide (TBAB)Facilitates transfer of the base into the organic phase.[5]
Solvent Toluene or DichloromethaneOrganic phase for the reaction.
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Workflow Visualization

PTC_N_Alkylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) K2CO3 K₂CO₃ PTC TBAB (Q⁺Br⁻) K2CO3->PTC Anion Exchange THQ 5-Methoxy-THQ AlkylHalide R-X (Alkyl Halide) THQ->AlkylHalide SN2 Attack Product N-Alkyl-5-Methoxy-THQ AlkylHalide->Product PTC->THQ Deprotonation caption Workflow for PTC N-Alkylation.

Caption: Workflow for PTC N-Alkylation.

Method 2: One-Pot Tandem Reductive Amination from 5-Methoxyquinoline

Causality and Experimental Rationale

This one-pot process is a cascade of two key transformations:

  • Reduction of Quinoline: The quinoline ring is first reduced to the tetrahydroquinoline. A Hantzsch ester is commonly employed as a mild and efficient hydrogen source in the presence of a catalyst.[1] The arylboronic acid catalyst acts as both a Lewis acid and a hydrogen-bond donor to facilitate this reduction.[1][6]

  • Reductive Alkylation: The newly formed secondary amine (5-methoxy-1,2,3,4-tetrahydroquinoline) then reacts with an aldehyde or ketone to form an iminium ion intermediate.[1] The boronic acid assists in this condensation step.[1] This iminium ion is then reduced by another equivalent of the Hantzsch ester to yield the final N-alkylated product.[1]

This tandem approach is highly efficient as it avoids the isolation and purification of the intermediate tetrahydroquinoline, saving time and resources.

Experimental Protocol: Arylboronic Acid-Catalyzed Reductive Alkylation

This protocol describes the reaction of 5-methoxyquinoline with benzaldehyde to form N-benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline.

Materials:

  • 5-Methoxyquinoline

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Hantzsch ester

  • 3-Trifluoromethylphenylboronic acid (or another suitable arylboronic acid)

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a sealable reaction tube, add the 5-methoxyquinoline (1.0 equiv, 0.5 mmol), the aldehyde (e.g., benzaldehyde, 1.0 equiv, 0.5 mmol), Hantzsch ester (3.5 equiv, 1.75 mmol), and 3-trifluoromethylphenylboronic acid (25 mol%, 0.125 mmol).

  • Add 1,2-dichloroethane (DCE, 2 mL) to the reaction tube.

  • Seal the reaction tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a petroleum ether/ethyl acetate solvent system.

  • After completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the pure N-alkylated tetrahydroquinoline.

Data Summary Table for Reductive Amination
ParameterRecommended Condition/ReagentRationale
Starting Material 5-MethoxyquinolinePrecursor to the in-situ generated secondary amine.
Alkylating Agent Aldehyde or KetoneForms an iminium ion with the intermediate THQ.[1]
Reducing Agent Hantzsch EsterHydrogen source for both the quinoline reduction and the iminium ion reduction.[1]
Catalyst Arylboronic AcidCatalyzes both the reduction and reductive alkylation steps.[1][6]
Solvent 1,2-Dichloroethane (DCE)Effective solvent for this transformation.
Temperature 60 °CMild condition that promotes the tandem reaction.
Workflow Visualization

Reductive_Amination cluster_tandem One-Pot Tandem Reaction Start 5-Methoxyquinoline + Aldehyde (RCHO) Reagents Hantzsch Ester Arylboronic Acid Catalyst DCE, 60°C Start->Reagents Step1 Step 1: Reduction of Quinoline Reagents->Step1 Intermediate In-situ generation of 5-Methoxy-1,2,3,4-tetrahydroquinoline Step1->Intermediate Step2 Step 2: Reductive Alkylation Intermediate->Step2 Product Product Step2->Product Formation of N-Alkyl-5-Methoxy-THQ caption Tandem Reductive Amination Workflow.

Sources

Application Notes and Protocols: 5-Methoxy-1,2,3,4-tetrahydroquinoline as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Methoxy-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active natural products and synthetic compounds.[1] The introduction of a methoxy group at the 5-position of this scaffold imbues the molecule with unique electronic properties and provides a valuable handle for further functionalization, making 5-methoxy-1,2,3,4-tetrahydroquinoline a strategic building block for the synthesis of diverse and complex heterocyclic systems.

The electron-donating nature of the 5-methoxy group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to specific positions and enabling the construction of fused ring systems. Furthermore, the secondary amine within the tetrahydroquinoline framework serves as a versatile nucleophile, readily undergoing N-alkylation, N-acylation, and N-arylation reactions to introduce a wide range of substituents and build molecular complexity. This combination of a reactive aromatic ring and a functionalizable nitrogen atom makes 5-methoxy-1,2,3,4-tetrahydroquinoline a powerful tool for the creation of novel chemical entities with potential applications in drug discovery and materials science.

This guide provides an in-depth exploration of the applications of 5-methoxy-1,2,3,4-tetrahydroquinoline in heterocyclic synthesis, complete with detailed experimental protocols and an analysis of the chemical principles underpinning these transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective use in synthesis. Below is a summary of the available data for 5-methoxy-1,2,3,4-tetrahydroquinoline.

PropertyValueReference
CAS Number 30389-37-8[2]
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Not explicitly reported, likely a liquid or low-melting solid
Boiling Point Not explicitly reported for the free base.
Melting Point Not explicitly reported for the free base.

Spectroscopic Data (Predicted and based on related structures):

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.8 ppm), multiplets for the aromatic protons in the region of 6.5-7.2 ppm, and multiplets for the aliphatic protons of the tetrahydroquinoline ring system (C2, C3, and C4) between approximately 1.9 and 3.4 ppm. The NH proton would likely appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons would resonate in the 110-155 ppm range, with the carbon bearing the methoxy group being significantly shielded. The aliphatic carbons would appear in the upfield region, typically between 20 and 50 ppm.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and C-O stretching for the methoxy group (~1030-1250 cm⁻¹).[4]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 163. Key fragmentation patterns would likely involve the loss of a methyl group from the methoxy substituent and fragmentation of the heterocyclic ring.[7]

Key Synthetic Transformations and Protocols

The reactivity of 5-methoxy-1,2,3,4-tetrahydroquinoline can be broadly categorized into reactions at the nitrogen atom and reactions on the aromatic ring.

N-Functionalization Reactions: Building Molecular Diversity

The secondary amine of the tetrahydroquinoline ring is a key site for introducing molecular diversity. N-alkylation, N-acylation, and N-arylation are fundamental transformations that allow for the attachment of a wide variety of functional groups.

Reductive amination is a powerful and versatile method for the N-alkylation of amines. This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine. A metal-free approach using an arylboronic acid catalyst provides a mild and efficient route.[8][9]

Reaction Scheme:

N_Alkylation start 5-Methoxy-1,2,3,4-tetrahydroquinoline product N-Alkyl-5-methoxy-1,2,3,4-tetrahydroquinoline start->product aldehyde R-CHO (Aldehyde) aldehyde->product reagents Arylboronic Acid (cat.) Hantzsch Ester DCE, 60 °C reagents->product

A representative N-alkylation reaction.

Materials:

  • 5-Methoxy-1,2,3,4-tetrahydroquinoline

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Hantzsch ester

  • 3-Trifluoromethylphenylboronic acid (or other suitable arylboronic acid)

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Experimental Protocol: [8][9]

  • To a 15 mL reaction tube, add 5-methoxy-1,2,3,4-tetrahydroquinoline (0.5 mmol, 1.0 equiv), the desired aldehyde or ketone (0.5 mmol, 1.0 equiv), Hantzsch ester (1.75 mmol, 3.5 equiv), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).

  • Add 2 mL of 1,2-dichloroethane (DCE) to the reaction tube.

  • Seal the reaction tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable petroleum ether/ethyl acetate solvent system.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Arylboronic Acid Catalyst: Acts as a Lewis acid to activate the carbonyl group of the aldehyde/ketone, facilitating the formation of the iminium ion intermediate. It also acts as a hydrogen-bond donor to facilitate the hydride transfer from the Hantzsch ester.[9]

  • Hantzsch Ester: Serves as a mild and efficient hydride source for the in-situ reduction of the iminium ion.

  • 1,2-Dichloroethane (DCE): A suitable solvent that is relatively non-polar and has a boiling point appropriate for the reaction temperature.

  • 60 °C: This temperature provides sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition of the reactants or products.

N-acylation is a straightforward method to introduce an amide functionality, which is a common feature in many pharmaceuticals. This can be achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base.

Reaction Scheme:

N_Acylation start 5-Methoxy-1,2,3,4-tetrahydroquinoline product N-Acyl-5-methoxy-1,2,3,4-tetrahydroquinoline start->product acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->product reagents Base (e.g., Triethylamine) Dichloromethane, 0 °C to rt reagents->product

A representative N-acylation reaction.

Materials:

  • 5-Methoxy-1,2,3,4-tetrahydroquinoline

  • Acyl chloride (e.g., acetyl chloride) or anhydride

  • Triethylamine or pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Experimental Protocol: (General procedure adapted from standard acylation protocols)[6][10]

  • Dissolve 5-methoxy-1,2,3,4-tetrahydroquinoline (1.0 mmol, 1.0 equiv) and triethylamine (1.2 mmol, 1.2 equiv) in 10 mL of dry dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Causality Behind Experimental Choices:

  • Base (Triethylamine/Pyridine): Acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

  • Dichloromethane (DCM): A common, relatively inert solvent for acylation reactions.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction between the amine and the highly reactive acyl chloride. The reaction is then allowed to proceed to completion at room temperature.

Aromatic Ring Functionalization: Building Fused Heterocyclic Systems

The electron-rich aromatic ring of 5-methoxy-1,2,3,4-tetrahydroquinoline is amenable to electrophilic aromatic substitution, providing a pathway to construct fused heterocyclic systems.

Pyrrolo[3,2,1-ij]quinolines are a class of tricyclic heteroaromatic compounds with interesting biological activities. While a direct protocol starting from 5-methoxy-1,2,3,4-tetrahydroquinoline was not found in the initial search, a plausible synthetic route can be envisioned based on established methodologies for related systems.[11][12] This would likely involve an initial N-functionalization followed by an intramolecular cyclization.

Hypothetical Synthetic Workflow:

Pyrroloquinoline_Synthesis start 5-Methoxy-1,2,3,4- tetrahydroquinoline intermediate1 N-Propargyl-5-methoxy- 1,2,3,4-tetrahydroquinoline start->intermediate1 N-Alkylation product Substituted Pyrrolo[3,2,1-ij]quinoline intermediate1->product Intramolecular Hydroarylation/ Cyclization reagents1 Propargyl bromide, Base reagents1->intermediate1 reagents2 Gold or other transition metal catalyst reagents2->product

A potential workflow for synthesizing Pyrrolo[3,2,1-ij]quinolines.

This proposed pathway highlights the utility of 5-methoxy-1,2,3,4-tetrahydroquinoline as a scaffold for building more complex, fused heterocyclic systems. The electron-donating methoxy group would be expected to facilitate the intramolecular hydroarylation step.

Conclusion and Future Outlook

5-Methoxy-1,2,3,4-tetrahydroquinoline is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its dual reactivity, stemming from the nucleophilic secondary amine and the activated aromatic ring, provides chemists with a powerful platform for molecular design and construction. The protocols detailed in this guide for N-alkylation and N-acylation represent fundamental and reliable methods for elaborating this scaffold.

Future research in this area could focus on exploring the regioselectivity of electrophilic aromatic substitution on the 5-methoxy-tetrahydroquinoline ring to enable the synthesis of a wider variety of fused heterocyclic systems. Furthermore, the development of enantioselective catalytic methods for the functionalization of this scaffold would be of significant interest for the preparation of chiral molecules for pharmaceutical applications. The continued exploration of the synthetic utility of 5-methoxy-1,2,3,4-tetrahydroquinoline is poised to yield novel and impactful discoveries in the fields of medicinal chemistry and materials science.

References

  • Sci-Hub. Synthesis of a Variety of Activated Pyrrolo[3,2,1-ij]quinolines. [Link]

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Beijing Xinhengyan Technology Co., Ltd. (n.d.). 5-Methoxy-1,2,3,4-tetrahydroquinoline. Retrieved January 20, 2026, from [Link]

  • Bunce, R. A., & Rogers, T. E. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14066–14115. [Link]

  • Moody, C. J., & Warrellow, G. J. (1986). Synthesis of a variety of activated pyrrolo[3,2,1-ij]quinolines. Journal of the Chemical Society, Perkin Transactions 1, 1123–1131. [Link]

  • Wikipedia. (2023, October 27). Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

  • Rezvanian, S., Talaei, F., Alizadeh, R., & Rezvanian, A. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline‐1,3‐diones in a novel diketene-based reaction. Journal of Heterocyclic Chemistry, 60(11), 1933–1940. [Link]

  • Carlson, R. M., & Hill, R. K. (1970). Intramolecular Cyclization of N-FormyI-l-carboxymethyl-6,7-dimethoxy-1,2,3,4- tetrahydroisoquinoline. The Journal of Organic Chemistry, 35(11), 3960–3962. [Link]

  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023, April 16). Tetrahydroquinoline. [Link]

  • The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline. Retrieved January 20, 2026, from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal, 13(2), 122. [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • Słoczyńska, K., Pytka, K., Krawczyk, M., Siwek, A., & Starownicz-Bubieńska, Z. (2012). The influence of substitution at aromatic part of 1,2,3,4-tetrahydroisoquinoline on in vitro and in vivo 5-HT(1A)/5-HT(2A) receptor activities of its 1-adamantoyloaminoalkyl derivatives. Bioorganic & Medicinal Chemistry, 20(2), 923–932. [Link]

  • Theodoridis, P. C., Nguyen, M. C., & Sorensen, E. J. (2013). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Israel Journal of Chemistry, 53(6-7), 443–454. [Link]

  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • The Distant Reader. (n.d.). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Banerjee, A. K., Chinea, K., & Arrieche, D. A. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146. [Link]

  • Glushkov, V. A., & Votyakov, A. V. (2018). Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes. Molecules, 23(11), 3010. [Link]

  • Garima, R., & Singh, J. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. [Link]

Sources

Application Notes and Protocols for Assessing the Biological Activity of 5-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic and steric properties, often leading to a diverse range of pharmacological activities. These derivatives have garnered considerable attention for their potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents.[3][4][5] This guide provides a comprehensive overview of experimental protocols to rigorously assess the multifaceted biological activities of novel 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives, empowering researchers in drug discovery and development.

Our approach emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

I. Preliminary Cytotoxicity Assessment: The Foundation of Biological Screening

Before evaluating specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives. This foundational screen establishes a therapeutic window and informs the concentration ranges for subsequent assays. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] This reduction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[7]

Experimental Protocol: MTT Assay

Materials:

  • 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and adjust the cell density to 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1% to avoid solvent-induced toxicity.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same percentage of DMSO as the test wells) and a positive control (a known cytotoxic agent).

  • MTT Incubation:

    • Incubate the plate for 24-72 hours, depending on the desired exposure time.[9]

    • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • After the incubation period, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of test compounds B->C D Add MTT reagent C->D Incubate (24-72 hours) E Incubate (4 hours) D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 value G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

II. Antimicrobial Activity Screening

Quinoline derivatives are known for their antibacterial properties.[10][11] A primary screen for antimicrobial activity is essential to identify promising candidates for further development. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12]

Principle of Broth Microdilution

This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[12]

Experimental Protocol: Broth Microdilution

Materials:

  • 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) is also necessary.

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Data Presentation: MIC Values
Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositivee.g., 0.5-64Vancomycin[Insert Data][Insert Data]
Escherichia coliNegativee.g., 0.5-64Ciprofloxacin[Insert Data][Insert Data]

III. Neuroprotective Potential: Acetylcholinesterase Inhibition

Given the prevalence of neurodegenerative diseases, the neuroprotective potential of novel compounds is of significant interest.[13][14] One key therapeutic strategy for conditions like Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[15]

Principle of the Acetylcholinesterase Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the activity of AChE. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[16] The presence of an AChE inhibitor will reduce the rate of this color development.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Materials:

  • 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Prepare serial dilutions of the test compounds in the buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add 25 µL of the phosphate buffer to all wells.

    • Add 25 µL of the various dilutions of the test compounds to the respective wells. For the positive control (no inhibition), add 25 µL of the buffer.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.

    • To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of AChE Inhibition

AChE_Inhibition cluster_reactants Reactants cluster_products Products cluster_detection Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->Thiocholine Acetate Acetate ATCI->Acetate Yellow 5-Thio-2-Nitrobenzoate (Yellow) Thiocholine->Yellow DTNB DTNB (Colorless) DTNB->Yellow reacts with Inhibitor 5-Methoxy-1,2,3,4- tetrahydroquinoline Derivative (Inhibitor) Inhibitor->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition assay.

IV. Antioxidant Capacity Assessment

Many pharmacological effects, including neuroprotection and anti-inflammatory actions, are linked to a compound's antioxidant activity.[14] The DPPH and ABTS assays are two widely used spectrophotometric methods for evaluating the free radical scavenging ability of compounds.[17][18]

Principle of DPPH and ABTS Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[19]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a blue-green color. Antioxidants can reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at 734 nm is indicative of the antioxidant capacity.[17][20]

Experimental Protocols

A. DPPH Radical Scavenging Assay

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compounds in methanol.

  • Add 100 µL of the DPPH solution to each well of a 96-well plate.

  • Add 100 µL of the test compound solutions to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Measure the absorbance at 517 nm.

B. ABTS Radical Scavenging Assay

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Test compounds

  • Ethanol or buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

  • Add 10 µL of the test compound solutions to the respective wells.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

Data Analysis:

The percentage of radical scavenging activity is calculated as:

% Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

The IC₅₀ value is determined by plotting the percentage of scavenging against the logarithm of the compound concentration.

V. Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust framework for the initial assessment of the biological activities of 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives. Positive results from these in vitro screens will warrant further investigation, including more complex cellular assays, mechanistic studies, and eventually, in vivo animal models. The multifaceted nature of these compounds suggests that they may act on multiple biological targets, a desirable trait for developing therapies for complex diseases.[13] A thorough and systematic evaluation, as outlined here, is the critical first step in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Chen, X., Li, H., & Chen, J. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening for Food Safety Assessment (pp. 145-156). Humana Press, New York, NY.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Lapchak, P. A. (2012). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. CNS & neurological disorders-drug targets, 11(8), 955-961.
  • Sela, M., & Varon, D. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), e50621.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 149-163). Humana Press, New York, NY.
  • Semantic Scholar. (n.d.). Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules. Retrieved from [Link]

  • Khan, R., & Rather, M. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biotechnology and Applied Biochemistry, 70(5), 2051-2063.
  • Tipton, K. F., & Youdim, M. B. (1989). Monoamine oxidase assays. Journal of neurochemistry, 52(3), 679-685.
  • Młynarczyk, K., Walkowiak, A., & Łuczak, M. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 7.
  • Reyes-Chilpa, R., Rivera-Chávez, J., & Quintero-Ruiz, A. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 27(11), 3594.
  • Barreteau, H., Mandoukou, L., Adt, I., Gaillard, I., Courtois, B., & Courtois, J. (2004). A rapid method for determining the antimicrobial activity of novel natural molecules. Journal of food protection, 67(9), 1961-1964.
  • Edmondson, D. E. (2015). Enzyme Inhibition Assays for Monoamine Oxidase. In Monoamine Oxidase (pp. 1-11). Humana Press, New York, NY.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Gulcin, İ. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Antioxidants, 7(10), 133.
  • Maher, P., & Schubert, D. (2009). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Neuro-Signals, 17(1), 3-12.
  • ResearchGate. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds. Retrieved from [Link]

  • Aslanturk, O. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Journal of Applied Pharmaceutical Science, 8(1), 130-139.
  • Młynarczyk, K., Walkowiak, A., & Łuczak, M. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 7.
  • Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(10), 2636.
  • Tönnies, E., & Trushina, E. (2017). Nutraceutical antioxidants as novel neuroprotective agents. Antioxidants, 6(2), 36.
  • Lee, J. H., et al. (2015). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay.
  • Ali, A., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS omega, 8(49), 46973-46986.
  • Wang, Y., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical chemistry, 94(47), 16453-16460.
  • Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of medicinal chemistry, 38(9), 1473-1481.
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566.
  • ResearchGate. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Retrieved from [Link]

  • ACS Publications. (1995). Synthesis and Antiinflammatory Activity of Certain 5,6,7,8-Tetrahydroquinolines and Related Compounds. Retrieved from [Link]

  • Uddin, M. S., et al. (2020). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Molecules, 25(11), 2697.
  • ResearchGate. (n.d.). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(36), 22168-22191.
  • Stahl, S. M., et al. (2017). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS spectrums, 22(3), 237-246.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic chemistry, 116, 105342.
  • ResearchGate. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Non‐steroidal antiinflammatory agents. 1. Synthesis of 4‐hydroxy‐2‐oxo‐1,2‐dihydroquinolin‐3‐yl alkanoic acids by the wittig reaction of quinisatines. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for yield improvement. We will delve into the intricacies of the most prevalent synthetic routes, offering troubleshooting advice and in-depth explanations to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline, providing concise and scientifically grounded answers.

Q1: What are the most common synthetic routes to prepare 5-Methoxy-1,2,3,4-tetrahydroquinoline?

A1: The most prevalent and practical approach for synthesizing 5-Methoxy-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 5-methoxyquinoline. This method is often favored for its high atom economy and relatively clean conversion.[1][2] Alternative methods, such as the Skraup synthesis of 5-methoxyquinoline followed by reduction, or more complex multi-step sequences involving cyclization reactions, are also employed depending on the desired substitution patterns and available starting materials.[3]

Q2: My catalytic hydrogenation of 5-methoxyquinoline is resulting in a low yield. What are the primary factors I should investigate?

A2: Low yields in the catalytic hydrogenation of 5-methoxyquinoline can often be attributed to several key factors:

  • Catalyst Activity and Loading: The choice of catalyst is paramount. Noble metal catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C) are commonly used. Catalyst deactivation due to poisoning by the nitrogen atom of the quinoline ring is a frequent issue. Ensure you are using a fresh, high-quality catalyst and consider optimizing the catalyst loading.

  • Hydrogen Pressure and Temperature: These parameters are critical and interdependent. Insufficient hydrogen pressure can lead to incomplete reduction, while excessive temperature may promote side reactions or catalyst degradation.[4] Optimization of both is crucial for achieving high yields.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and selectivity. Protic solvents like ethanol and methanol are commonly used and can play a role in the protonolysis of the metal-hydride bond.

  • Purity of Starting Material: Impurities in the 5-methoxyquinoline starting material can act as catalyst poisons, leading to reduced activity and lower yields.

Q3: I am observing the formation of byproducts in my reaction. What are they, and how can I minimize them?

A3: The primary byproducts in the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline via hydrogenation are the over-hydrogenated decahydroquinoline and the isomeric 5,6,7,8-tetrahydroquinoline. Additionally, incomplete reduction can leave unreacted starting material. Minimizing these byproducts can be achieved by:

  • Optimizing Reaction Time: Over-hydrogenation can occur with prolonged reaction times. Monitoring the reaction progress by techniques like TLC or GC-MS is essential to stop the reaction upon completion.

  • Controlling Reaction Temperature and Pressure: Milder conditions, including lower temperatures and pressures, can favor the selective hydrogenation of the pyridine ring over the benzene ring.

  • Choosing a Selective Catalyst: The choice of catalyst and support can influence selectivity. For instance, some supported gold catalysts have shown resistance to the poisoning effects of quinoline.

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting specific issues encountered during the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Guide 1: Low Conversion in Catalytic Hydrogenation

Symptom: The reaction stalls, or a significant amount of starting material (5-methoxyquinoline) remains after the expected reaction time.

Potential Cause Troubleshooting Action Scientific Rationale
Catalyst Deactivation 1. Use a fresh batch of catalyst. 2. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Consider using a catalyst known for its resistance to nitrogen poisoning, such as certain supported gold or bimetallic catalysts.[5]The nitrogen atom in the quinoline ring can strongly adsorb to the catalyst's active sites, leading to deactivation. Fresh catalyst ensures a higher number of available active sites.
Insufficient Hydrogen Pressure 1. Ensure a leak-free reaction setup. 2. Increase the hydrogen pressure incrementally (e.g., from 20 bar to 40 bar).The rate of hydrogenation is often directly proportional to the hydrogen pressure. Higher pressure increases the concentration of dissolved hydrogen, driving the reaction forward.
Inadequate Reaction Temperature 1. Gradually increase the reaction temperature (e.g., in 10°C increments).Higher temperatures can overcome the activation energy barrier for the hydrogenation reaction. However, be cautious as excessive heat can lead to side reactions.[4]
Impure Starting Material or Solvent 1. Purify the 5-methoxyquinoline starting material (e.g., by recrystallization or column chromatography). 2. Use anhydrous, high-purity solvents.Impurities can act as catalyst poisons, inhibiting the reaction. Water in the solvent can also affect catalyst activity in some systems.
Guide 2: Poor Selectivity and Byproduct Formation

Symptom: Significant formation of decahydroquinoline (over-hydrogenation) or 5,6,7,8-tetrahydroquinoline (benzene ring reduction).

Potential Cause Troubleshooting Action Scientific Rationale
Harsh Reaction Conditions 1. Reduce the reaction temperature and/or hydrogen pressure. 2. Monitor the reaction closely and stop it once the starting material is consumed.The hydrogenation of the benzene ring typically requires more forcing conditions than the pyridine ring. Milder conditions favor selective reduction.[2]
Non-selective Catalyst 1. Screen different catalysts (e.g., Pd/C, Pt/C, Ru/C) to find the one with the best selectivity for your substrate. 2. Consider catalysts with modified supports, such as nitrogen-doped carbon.The nature of the metal and the support material can significantly influence the catalyst's electronic properties and steric environment, thereby affecting selectivity.
Prolonged Reaction Time 1. Perform a time-course study to determine the optimal reaction time.Allowing the reaction to proceed for too long after the complete conversion of the starting material increases the likelihood of over-hydrogenation.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common and effective synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Protocol 1: Catalytic Hydrogenation of 5-Methoxyquinoline using Pd/C

Materials:

  • 5-Methoxyquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • High-pressure hydrogenation reactor (autoclave)

  • Filter aid (e.g., Celite)

Procedure:

  • To a high-pressure hydrogenation reactor, add 5-methoxyquinoline (1.0 eq) and 10% Pd/C (5-10 mol%).

  • Add anhydrous ethanol to dissolve the starting material and create a slurry with the catalyst.

  • Seal the reactor and purge with nitrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-40 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-70°C) with vigorous stirring.

  • Maintain these conditions and monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5-Methoxy-1,2,3,4-tetrahydroquinoline.[6]

Section 4: Visualizations

This section provides diagrams to illustrate key concepts in the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Reaction_Mechanism cluster_0 Catalytic Hydrogenation Pathway 5-Methoxyquinoline 5-Methoxyquinoline Adsorption Adsorption 5-Methoxyquinoline->Adsorption on Catalyst Surface Hydrogenation_Step1 Stepwise Hydrogenation (Pyridine Ring) Adsorption->Hydrogenation_Step1 H2 Dissociation H2 Dissociation H2 Dissociation->Hydrogenation_Step1 H atoms Desorption Desorption Hydrogenation_Step1->Desorption Over-hydrogenation Further Hydrogenation (Benzene Ring) Hydrogenation_Step1->Over-hydrogenation 5-Methoxy-1,2,3,4-tetrahydroquinoline 5-Methoxy-1,2,3,4-tetrahydroquinoline Desorption->5-Methoxy-1,2,3,4-tetrahydroquinoline Decahydroquinoline Decahydroquinoline Over-hydrogenation->Decahydroquinoline

Caption: Catalytic hydrogenation of 5-methoxyquinoline.

Troubleshooting_Workflow Start Low Yield of 5-Methoxy-1,2,3,4-tetrahydroquinoline Check_Conversion Check Conversion by TLC/GC-MS Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete Good_Conversion Good Conversion, but Low Isolated Yield Check_Conversion->Good_Conversion Complete Troubleshoot_Reaction Troubleshoot Reaction Conditions: - Catalyst Activity - H2 Pressure - Temperature Low_Conversion->Troubleshoot_Reaction Troubleshoot_Purification Troubleshoot Purification: - Extraction Efficiency - Chromatography Conditions - Recrystallization Solvent Good_Conversion->Troubleshoot_Purification Optimize_Reaction Optimize Reaction Troubleshoot_Reaction->Optimize_Reaction Optimize_Purification Optimize Purification Troubleshoot_Purification->Optimize_Purification

Caption: Troubleshooting workflow for low yield.

References

  • BenchChem. (n.d.). Avoiding byproduct formation in tetrahydroquinoline synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Tetrahydroquinoline Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Tetrahydroquinolines.
  • Katritzky, A. R., & Rachwal, S. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2585–2628. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines.
  • International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
  • ACS Publications. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry.
  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin.
  • BenchChem. (n.d.). comparative study of different catalysts for tetrahydroquinoline synthesis.
  • Guidechem. (n.d.). How to Synthesize 1,2,3,4-Tetrahydroquinoline Efficiently?.
  • ResearchGate. (n.d.). Chemoselective hydrogenation of quinolines and other N-heterocycle.... Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Selective Quinoline Hydrogenation.
  • Google Patents. (n.d.). Method for preparing a tryptamine derivative.
  • Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from [Link]

  • ResearchGate. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. Retrieved from [Link]

  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2.
  • MDPI. (n.d.). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing Reaction Conditions for the Hydrogenation Kinetics of 2-Methylquinoline as a. Retrieved from [Link]

  • ResearchGate. (n.d.). Recycle experiment for the hydrogenation of quinoline over Pd0.5Ru0.5–PVP catalyst. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

Sources

Overcoming challenges in the purification of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxy-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure the reliability and success of your experimental work.

Introduction: The Challenge of Purity

5-Methoxy-1,2,3,4-tetrahydroquinoline is a valuable building block in medicinal chemistry and materials science. However, its purification is often non-trivial due to its susceptibility to oxidation and the presence of closely related impurities from its synthesis. This guide provides a structured approach to overcoming these challenges through detailed troubleshooting guides and frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the purification and handling of 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Q1: My purified 5-Methoxy-1,2,3,4-tetrahydroquinoline is developing a yellow or brownish tint over time. What is causing this and how can I prevent it?

A1: The discoloration of 5-Methoxy-1,2,3,4-tetrahydroquinoline is a common indicator of oxidation. Tetrahydroquinolines, particularly those with electron-donating groups like a methoxy substituent, are susceptible to aerial oxidation. The colored impurities are often quinone-type compounds or other oxidized species.

Prevention Strategies:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store in amber vials or containers wrapped in aluminum foil to protect from light, which can catalyze oxidation.

  • Low Temperature: For long-term storage, refrigeration (2-8°C) is recommended to slow the rate of oxidation.[1]

  • Antioxidants: For solutions, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be effective.

Q2: What are the most common impurities I should expect from the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline?

A2: The impurity profile can vary depending on the synthetic route. However, common impurities often include:

  • Unreacted Starting Material: If synthesized by the reduction of 5-methoxyquinoline, residual starting material may be present.

  • Partially Reduced Intermediates: Depending on the reducing agent and reaction conditions, partially hydrogenated species can be formed.

  • By-products from the Cyclization Step: If the synthesis involves a cyclization reaction, incompletely cyclized or rearranged products may be present.[2][3]

  • Solvent Adducts: Residual solvents from the reaction or workup can be trapped in the final product.

Q3: Which analytical techniques are best suited for assessing the purity of 5-Methoxy-1,2,3,4-tetrahydroquinoline?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent initial technique to quickly assess the complexity of a mixture and to guide the development of column chromatography conditions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data with high sensitivity and resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification process.

Column Chromatography Issues

Q: I am having difficulty separating my product from a closely eluting impurity via column chromatography. What can I do?

A: This is a common challenge. Here is a systematic approach to improving your separation:

  • Optimize Your Solvent System with TLC: Before running a column, it is crucial to find a solvent system that provides good separation on a TLC plate. Aim for an Rf value of 0.25-0.35 for your product.[4] A lower Rf value generally indicates that the compound is interacting more with the stationary phase, which can allow for better separation from less polar impurities.

  • Solvent System Modification:

    • Decrease Polarity: If your product and impurity are eluting too quickly (high Rf), decrease the proportion of the polar solvent in your mobile phase (e.g., from 20% ethyl acetate in hexanes to 10%).

    • Change Solvent Selectivity: If simply changing the polarity is ineffective, try a different solvent system. For example, if you are using an ethyl acetate/hexane system, consider switching to a dichloromethane/methanol or an ether/hexane system. Different solvents interact differently with your compounds and the silica gel, which can alter the elution order and improve separation.

    • Use of Additives for Amines: Since 5-Methoxy-1,2,3,4-tetrahydroquinoline is an amine, it may exhibit tailing on silica gel, which is slightly acidic. Adding a small amount of triethylamine (0.5-1%) to your eluent can neutralize the acidic sites on the silica and lead to sharper peaks and better separation.

  • Column Parameters:

    • Increase Column Length: A longer column provides more surface area for interaction, which can enhance the separation of closely eluting compounds.

    • Decrease Column Diameter: For a given amount of silica, a narrower column increases the resolution.[5]

    • Finer Silica Gel Mesh Size: Using a smaller particle size silica gel can improve separation efficiency.

Experimental Protocol: Optimizing Column Chromatography Separation

  • TLC Screening:

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on several TLC plates.

    • Develop each plate in a different solvent system (e.g., 10%, 20%, 30% Ethyl Acetate/Hexanes; 5% Methanol/Dichloromethane; 10% Ether/Hexanes).

    • Visualize the plates under UV light and with a suitable stain (e.g., potassium permanganate or p-anisaldehyde) to identify the system that gives the best separation between your product and impurities.[6]

  • Column Packing (Slurry Method):

    • Choose a column of appropriate size for your sample amount (typically use 50-100g of silica gel per 1g of crude product).

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).[5]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the solvent until it is just above the silica bed.

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica bed.

    • Begin eluting with your chosen solvent system, starting with a less polar composition if you plan to run a gradient.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Q: My compound is turning yellow on the silica gel column. What is happening?

A: This is likely due to on-column oxidation. The slightly acidic nature of silica gel can promote the oxidation of sensitive compounds like tetrahydroquinolines, especially when exposed to air over the duration of the chromatography.

Solutions:

  • Deactivate the Silica Gel: Add 1% triethylamine to your eluent to neutralize the silica gel.

  • Work Quickly: Do not leave the compound on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution.

  • Degas Solvents: Using solvents that have been degassed by bubbling with nitrogen or argon can help to reduce the amount of dissolved oxygen.

Recrystallization Issues

Q: I am trying to recrystallize my 5-Methoxy-1,2,3,4-tetrahydroquinoline, but it is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

Troubleshooting Steps:

  • Increase the Amount of Solvent: You may not be using enough solvent to fully dissolve the compound at the solvent's boiling point. Add more hot solvent until the oil completely dissolves.

  • Change the Solvent System: The chosen solvent may be too good of a solvent, even at room temperature. A two-solvent system is often effective in such cases. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or pentane) until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[6]

  • Slow Cooling: Rapid cooling can favor oiling out over crystallization. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can act as nucleation sites. Alternatively, add a small seed crystal of the pure compound to the cooled solution.

Table 1: Suggested Solvent Systems for Recrystallization of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Solvent System Type"Good" Solvent"Poor" SolventRationale & Comments
Single Solvent IsopropanolN/AModerate polarity, may provide the necessary solubility difference between hot and cold.
Two-Solvent Ethyl AcetateHexanesA classic combination for compounds of intermediate polarity.
Two-Solvent DichloromethanePentane/HexanesGood for less polar impurities that will remain in the mother liquor.
Two-Solvent AcetoneWaterUse with caution, as water can be difficult to remove completely.[1]
Two-Solvent TolueneHeptaneSuitable for compounds that are more soluble in aromatic solvents.

Experimental Protocol: Two-Solvent Recrystallization

  • Place the impure solid in an Erlenmeyer flask.

  • Add the "good" solvent dropwise at room temperature with swirling until the solid just dissolves.

  • Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Gently heat the flask on a hot plate until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Part 3: Visualization and Workflow Diagrams

Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Purification_Workflow Crude Crude Product TLC TLC Analysis (Purity Check & Solvent Screen) Crude->TLC Decision Purity > 98%? TLC->Decision Column_Chrom Column Chromatography Decision->Column_Chrom No (Multiple Impurities) Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) Pure_Product Pure Product (>99%) Decision->Pure_Product Yes Column_Chrom->Recrystallization Fractions >95% pure Analysis Final Purity Analysis (HPLC, NMR, GC-MS) Recrystallization->Analysis Analysis->Pure_Product Recrystallization_Troubleshooting Start Start Recrystallization Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form on Cooling? Oiling_Out->No_Crystals No Add_More_Solvent 1. Add more hot solvent 2. Reheat to dissolve Oiling_Out->Add_More_Solvent Yes Poor_Recovery Poor Recovery? No_Crystals->Poor_Recovery No Scratch_Seed 1. Scratch flask with glass rod 2. Add a seed crystal No_Crystals->Scratch_Seed Yes Success Successful Crystallization Poor_Recovery->Success No Cool_Longer 1. Cool for a longer period 2. Use colder bath (e.g., dry ice/acetone) Poor_Recovery->Cool_Longer Yes Check_Again Change Solvent System (e.g., two-solvent method) Add_More_Solvent->Check_Again If still oils out Check_Again->Start Evaporate_Solvent Partially evaporate solvent and re-cool Scratch_Seed->Evaporate_Solvent If still no crystals Evaporate_Solvent->Check_Again Evaporate_Mother_Liquor Concentrate mother liquor for a second crop Cool_Longer->Evaporate_Mother_Liquor If still poor Evaporate_Mother_Liquor->Success

Caption: Troubleshooting decision tree for recrystallization.

References

  • University of Colorado Boulder. (n.d.). Column chromatography.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Banerjee, A. K., et al. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.
  • Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4238-4271.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Zhang, W., et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, 82(1), 593-600.
  • Palkó, M., et al. (2023). Diastereoselective Synthesis of (–)
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • Banerjee, A. K., et al. (2015). Isopropylation of 5-methoxy-1-tetralone. Journal of the Mexican Chemical Society, 59(4), 279-282.
  • Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2020(43), 6761-6770.

Sources

Side reactions in the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols to help you navigate the complexities of its synthesis and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues During Catalytic Hydrogenation

Catalytic hydrogenation is a primary method for the reduction of 5-methoxyquinoline. While effective, it is not without its challenges.

Question 1: My hydrogenation of 5-methoxyquinoline is very slow or stalls completely. What are the likely causes and solutions?

Answer:

This is a common issue often related to catalyst activity or the presence of impurities.

  • Catalyst Inactivation: The catalyst, whether it's Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), or others, can be poisoned.[1] Sulfur compounds, strong coordinating amines (like the product itself), or impurities from starting materials can irreversibly bind to the catalyst's active sites.[1][2]

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure your 5-methoxyquinoline starting material and solvent are of high purity. Recrystallize or distill the starting material if necessary.

      • Increase Catalyst Loading: As a first step, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Use a Fresh Catalyst: Catalysts can lose activity over time, especially if not stored properly.[1] Use a fresh batch from a reputable supplier.

      • Consider a More Robust Catalyst: Platinum-based catalysts, such as PtO₂, are often more resistant to amine poisoning than palladium catalysts.[3]

  • Insufficient Hydrogen Pressure or Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient mixing is critical for hydrogen to reach the catalyst surface.

    • Troubleshooting Steps:

      • Increase Agitation Speed: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid transfer.

      • Increase Hydrogen Pressure: If your equipment allows, increasing the H₂ pressure (e.g., from 50 psi to 100 psi) can significantly increase the reaction rate.

Question 2: I'm observing a significant amount of a byproduct that appears to be 1,2,3,4-tetrahydroquinoline. What is causing this demethoxylation, and how can I prevent it?

Answer:

The loss of the methoxy group is a classic side reaction known as hydrogenolysis. This is particularly problematic when using palladium-based catalysts, especially under acidic conditions or at elevated temperatures.[3] The mechanism involves the cleavage of the C-O bond on the aromatic ring.

Strategies to Minimize Demethoxylation:

  • Catalyst Selection: This is the most critical factor.

    • Switch to Platinum: Platinum catalysts like PtO₂ (Adams' catalyst) are generally preferred for reducing nitro compounds or hydrogenating systems where minimizing hydrogenolysis is crucial.[3] Rhodium on carbon (Rh/C) can also be an effective alternative.

    • Avoid Palladium: Palladium on carbon (Pd/C) is highly active for hydrogenolysis and should be used with caution for this specific transformation.

  • Solvent Choice:

    • Use Neutral or Basic Solvents: Acidic solvents like acetic acid can accelerate the desired hydrogenation but also significantly promote demethoxylation.[1] Opt for neutral solvents like ethanol, methanol, or ethyl acetate. Adding a small amount of a non-nucleophilic base can sometimes suppress the side reaction.

  • Control Reaction Conditions:

    • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature).

    • Monitor Carefully: Follow the reaction progress by TLC or GC/MS and stop it as soon as the starting material is consumed to prevent over-reduction and further hydrogenolysis of the product.

Comparative Table of Hydrogenation Conditions
MethodCatalystSolventPressure (H₂)TemperatureKey Side ReactionsMitigation Strategy
Method A 10% Pd/CAcetic Acid50 psi25-50 °CHigh risk of demethoxylation , incomplete reductionAvoid. Not recommended for this substrate.
Method B 10% Pd/CEthanol50 psi25 °CModerate risk of demethoxylationMonitor reaction closely; stop upon completion.
Method C PtO₂ (Adams')[3][4]Ethanol50 psi25 °CIncomplete reductionIncrease H₂ pressure or reaction time.
Method D 5% Rh/CMethanol100 psi50 °CLow risk of demethoxylation, potential for benzene ring reductionOptimize temperature and pressure carefully.
Section 2: Issues with Chemical Reductants

Chemical reductions offer an alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment.

Question 3: I am using Sodium Borohydride (NaBH₄) to reduce 5-methoxyquinoline, but I am getting no reaction. Why is this happening?

Answer:

Sodium borohydride (NaBH₄) on its own is generally not a strong enough reducing agent to reduce the aromatic pyridine ring of a quinoline.[5][6] It is primarily used for the reduction of aldehydes and ketones.[5]

To successfully reduce a quinoline with a borohydride source, you must activate the quinoline ring, typically by using a strong acid. A highly effective and commonly used system is Sodium Borohydride in Trifluoroacetic Acid (TFA) .[7] The strong acid protonates the quinoline nitrogen, making the pyridine ring much more electrophilic and susceptible to hydride attack.

Troubleshooting Workflow for Quinoline Reduction

G cluster_hydrogenation Catalytic Hydrogenation cluster_chemical Chemical Reduction start Identify Issue: Low or No Conversion h2_issue Slow / Stalled Reaction start->h2_issue demethoxy Demethoxylation Observed start->demethoxy nabh4_issue No Reaction with NaBH4 start->nabh4_issue h2_sol1 Check Reagent Purity Use Fresh Catalyst (PtO2) Increase Pressure/Agitation h2_issue->h2_sol1 demethoxy_sol Switch from Pd/C to PtO2 Use Neutral Solvent (EtOH) Run at Lower Temperature demethoxy->demethoxy_sol nabh4_sol Use NaBH4 in strong acid e.g., Trifluoroacetic Acid (TFA) nabh4_issue->nabh4_sol

Caption: Troubleshooting workflow for common reduction issues.

Section 3: Product Purity and Characterization

Question 4: My final product is an oil and appears impure after workup. What are the best purification strategies?

Answer:

5-Methoxy-1,2,3,4-tetrahydroquinoline is often isolated as an oil. Impurities can include unreacted starting material, side products like the demethylated analog, or residual solvent.

  • Acid-Base Extraction: The product is a basic amine. You can perform an aqueous workup by dissolving the crude product in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate), washing with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to pH > 10 and re-extract the purified amine back into an organic solvent.[8]

  • Column Chromatography: Flash chromatography on silica gel is a very effective method for purification.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. It's often beneficial to add a small amount of triethylamine (~1%) to the eluent system to prevent the basic amine product from streaking on the acidic silica gel.

  • Salt Formation and Recrystallization: For achieving very high purity, the product can be converted to a salt, such as the hydrochloride or fumarate salt.[9] This is done by dissolving the purified free-base oil in a suitable solvent (like isopropanol or ethanol) and adding a solution of the acid (e.g., HCl in ether or fumaric acid in ethanol). The resulting crystalline salt can often be purified to >99.5% purity by recrystallization.[9] The pure free base can be recovered by a subsequent salt break (basification and extraction).

Detailed Experimental Protocols

Protocol 1: Preferred Method - Catalytic Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol is recommended for its high yield and minimal risk of demethoxylation.

Materials:

  • 5-methoxyquinoline

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)[4][10]

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite® or other filtration aid

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Reactor Setup: To a clean, dry hydrogenation vessel, add 5-methoxyquinoline (1.0 eq).

  • Catalyst Loading: Under an inert atmosphere (e.g., nitrogen or argon), carefully add PtO₂ (0.02 to 0.05 eq). Safety Note: Platinum catalysts can be pyrophoric and should be handled with care, especially when dry and in the presence of flammable solvents.

  • Solvent Addition: Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen and venting (repeat 3-5 times) to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas (repeat 3-5 times). Pressurize the reactor to the desired pressure (e.g., 50-100 psi H₂).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The black color of activated platinum black should form from the brown PtO₂ precursor.[3][11]

  • Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional ethanol. Safety Note: The filtered catalyst may be pyrophoric. Do not allow it to dry in the air. Quench it carefully under water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Methoxy-1,2,3,4-tetrahydroquinoline. Purify as needed (see FAQ 4).

Reaction Scheme and Key Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 5-Methoxyquinoline Prod 5-Methoxy-1,2,3,4- tetrahydroquinoline Start->Prod H₂, PtO₂ EtOH, RT Side1 1,2,3,4-Tetrahydroquinoline (Demethoxylation) Start->Side1 H₂, Pd/C (Harsh Conditions) Side2 5-Methoxy-1,2-dihydroquinoline (Incomplete Reduction) Start->Side2 Insufficient H₂ or time

Caption: Synthesis and common side products.

References

  • Adams' catalyst - Wikipedia. [Link]

  • Gribble, G. W. Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Designer-drug.com. [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. [Link]

  • Catalytic Hydrogenation - Chemistry LibreTexts. [Link]

  • Adams catalyst - Oxford Reference. [Link]

  • Demethylation - Wikipedia. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. [Link]

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. [Link]

  • Scheme 3. Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe2SiH/EtOH catalyzed by Au/TiO2 - ResearchGate. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. [Link]

  • Photochemical Reduction of Quinolines with γ-Terpinene - PMC - NIH. [Link]

  • Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline - PrepChem.com. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC - NIH. [Link]

  • 8 different Reducing Agents in one Shot ( Organic Tricks) - YouTube. [Link]

  • WO2023002005A1 - Method for preparing a tryptamine derivative.
  • Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - Frontiers. [Link]

  • Hydrogenation troubleshooting : r/Chempros - Reddit. [Link]

  • Underrated Reducing Agents (Important Papers) - YouTube. [Link]

  • Which Reducing Agent is the Best? - YouTube. [Link]

  • Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at C2 position... - ResearchGate. [Link]

  • Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles - The Royal Society of Chemistry. [Link]

  • Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst - ResearchGate. [Link]

  • Reducing Agents - Organic Chemistry Portal. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. [Link]

  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid - ResearchGate. [Link]

  • 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters - ACS Publications. [Link]

  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2 - HETEROCYCLES. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry - Master Organic Chemistry. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. [Link]

  • Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines - ResearchGate. [Link]

Sources

Optimization of reaction conditions for the N-arylation of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the N-arylation of 5-Methoxy-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, chemists, and drug development professionals engaged in synthesizing complex amine architectures. As a cyclic secondary amine, 5-Methoxy-1,2,3,4-tetrahydroquinoline is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2] However, achieving high yields and purity requires careful optimization of reaction parameters.

This guide moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in the lab.

Part 1: Foundational Knowledge & General Protocol

Before diving into troubleshooting, it's crucial to understand the fundamental mechanism and have a robust starting protocol. The N-arylation of a secondary amine like 5-Methoxy-1,2,3,4-tetrahydroquinoline follows the general Buchwald-Hartwig catalytic cycle.

The Catalytic Cycle: A Visual Guide

The efficiency of the entire process hinges on the smooth operation of this cycle. Each component—catalyst, ligand, base, and solvent—plays a critical role at different stages.

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle Pd0 Active Pd(0)L Catalyst OxAdd Pd(II) Complex (Ar)Pd(L)X Pd0->OxAdd Oxidative Addition (+ Ar-X) AmineCoord Amine Coordinated Complex [(Ar)Pd(L)(R₂NH)]⁺X⁻ OxAdd->AmineCoord Ligand Exchange (+ R₂NH) Amido Palladium Amido Complex (Ar)Pd(L)(NR₂) AmineCoord->Amido Deprotonation (+ Base) Amido->Pd0 Reductive Elimination (Forms Ar-NR₂)

Caption: A simplified representation of the key steps in the palladium-catalyzed N-arylation cycle.

General Starting Protocol: N-arylation with an Aryl Bromide

This protocol provides a reliable starting point for your optimization experiments. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.[2]

Materials:

  • 5-Methoxy-1,2,3,4-tetrahydroquinoline (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.0-1.2 mmol, 1.0-1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd)

  • Phosphine Ligand (e.g., BINAP, Xantphos, 0.02-0.04 mmol)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the aryl bromide and 5-Methoxy-1,2,3,4-tetrahydroquinoline.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a solvent like ethyl acetate and quench with water or saturated aqueous NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the N-arylation of 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Q1: My reaction shows low to no conversion. What are the primary factors to investigate?

This is the most frequent challenge and can stem from several sources. A systematic approach is key.

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow for Low Conversion Start Problem: Low/No Conversion CheckCatalyst 1. Catalyst System Is the catalyst active? Is the ligand appropriate? Start->CheckCatalyst CheckBase 2. Base Is it strong enough? Is it fully dissolved/active? Start->CheckBase CheckReagents 3. Reagents & Solvent Are reagents pure? Is the solvent anhydrous & degassed? Start->CheckReagents CheckConditions 4. Reaction Conditions Is the temperature high enough? Is the atmosphere inert? Start->CheckConditions

Caption: A logical decision tree for diagnosing failed N-arylation reactions.

Detailed Breakdown:

  • Cause A: Inactive Catalyst System

    • Why it happens: The active catalyst is a Pd(0) species.[3] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ, which can sometimes be inefficient. Pre-catalysts are designed to generate the active Pd(0) species more reliably. Furthermore, oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive.

    • Solutions:

      • Ensure Inert Atmosphere: Meticulously degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) and ensure all reagent transfers are done under a positive pressure of an inert gas.[3]

      • Ligand Choice: 5-Methoxy-1,2,3,4-tetrahydroquinoline is a cyclic secondary amine. While many ligands work, bulky, electron-rich phosphine ligands are generally preferred.[5] If using a simple ligand like P(o-tolyl)₃ fails, consider more advanced bidentate ligands like BINAP or Xantphos, which can stabilize the palladium center and promote reductive elimination.[1]

  • Cause B: Inappropriate Base

    • Why it happens: The base has a crucial role: it deprotonates the amine to form the more nucleophilic amide, which then coordinates to the palladium center.[6][7][8] If the base is too weak (e.g., K₂CO₃), it may not be strong enough to deprotonate the palladium-amine complex efficiently, stalling the catalytic cycle.[3]

    • Solutions:

      • Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[5] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu) are also excellent choices.

      • Check Base Quality: Strong alkoxide bases can degrade upon exposure to air and moisture. Use freshly opened, high-purity base, and weigh it quickly in an inert atmosphere if possible.

  • Cause C: Low Reagent Purity or Poor Solvent Quality

    • Why it happens: Water in the solvent or on the glassware can hydrolyze the base and interfere with the catalyst. Impurities in the starting materials, particularly nucleophilic impurities, can compete in the reaction or poison the catalyst.

    • Solutions:

      • Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves. Common choices include toluene, dioxane, and THF.[3][5]

      • Purify Starting Materials: Ensure the purity of your tetrahydroquinoline and aryl halide.

Q2: The reaction is very slow and stalls at ~50% conversion. How can I drive it to completion?
  • Cause A: Insufficient Thermal Energy

    • Why it happens: The oxidative addition and reductive elimination steps of the catalytic cycle have significant activation energy barriers. This is especially true for less reactive aryl halides like aryl chlorides.[5]

    • Solution: Increase the reaction temperature. Buchwald-Hartwig reactions are often run between 80-110 °C.[5] If you are using toluene (b.p. 111 °C), you are near the maximum temperature. Switching to a higher boiling solvent like xylene or using a sealed vessel to exceed the solvent's boiling point can be effective.

  • Cause B: Low Catalyst Loading

    • Why it happens: While catalyst loadings are typically low (0.5-2 mol %), challenging substrates may require more catalyst to achieve a reasonable reaction rate.[3][9]

    • Solution: Increase the catalyst and ligand loading to 2-5 mol %. While this increases cost, it can often be the simplest way to overcome a sluggish reaction.

  • Cause C: Aryl Halide Reactivity

    • Why it happens: The rate of oxidative addition is highly dependent on the aryl halide, following the general trend: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[4] Aryl chlorides are significantly less reactive and often require more specialized, electron-rich, and bulky ligands to facilitate the difficult oxidative addition step.

    • Solution: If you are using an aryl chloride, ensure you are using a state-of-the-art catalyst system designed for this purpose (e.g., systems employing bulky biarylphosphine ligands). If possible, switching to the corresponding aryl bromide will dramatically increase the reaction rate.

Q3: I'm observing significant side product formation, mainly the hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?
  • Why it happens: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction. It can be caused by catalyst decomposition pathways or side reactions involving the base and trace water.

  • Solutions:

    • Strictly Anhydrous Conditions: As mentioned before, water is a key culprit. Ensure all components are scrupulously dry.

    • Optimize Base Stoichiometry: Using a large excess of a strong base can sometimes promote this side reaction. Try reducing the amount of base to 1.2-1.5 equivalents.

    • Use a Pre-catalyst: Well-defined pre-catalysts often lead to cleaner reactions with fewer side products compared to generating the catalyst in situ from sources like Pd(OAc)₂.[10]

Part 3: Parameter Optimization Summary

For a systematic optimization, vary one parameter at a time. The table below provides a guide to common choices for the N-arylation of cyclic secondary amines.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald Pre-catalystsPre-catalysts offer the highest reliability. Pd(OAc)₂ is cheaper but can be less consistent.[4]
Ligand Bidentate: Xantphos, BINAP, dppfMonodentate: Bulky Biarylphosphines (e.g., RuPhos, BrettPhos)For a general screen, Xantphos is an excellent starting point due to its wide bite angle.[5] For challenging aryl chlorides, specialized biarylphosphine ligands are superior.
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃NaOtBu is the workhorse for this reaction.[5] Weaker bases like Cs₂CO₃ may be used for substrates with base-sensitive functional groups but often require higher temperatures and longer reaction times.[3]
Solvent Toluene, 1,4-Dioxane, THF, CPMEToluene and dioxane are the most common due to their higher boiling points and ability to dissolve the reaction components.[3][5] Avoid chlorinated solvents.[4]
Temperature 80 - 120 °CStart at 100 °C. Lower temperatures may be possible with highly reactive substrates (aryl iodides) and very active catalysts, while higher temperatures are needed for aryl chlorides.[9]
Concentration 0.1 - 0.5 MA concentration of ~0.2 M is a good starting point. Very dilute conditions can slow the reaction, while very high concentrations can lead to solubility issues.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Haskel, A., Keinan, E., & Kafri, R. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Haskel, A., Keinan, E., & Kafri, R. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1938-1941. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

  • ResearchGate. (2022, May 19). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the N-arylation reaction conditions. Retrieved January 20, 2026, from [Link]

  • Liu, Y., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3844-3854. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • ResearchGate. (n.d.). Previously reported approaches for N‐arylation reactions with nickel‐based catalysts. Retrieved January 20, 2026, from [Link]

  • Douglas, C. J., & Thomson, R. J. (2015). B(C6F5)3-Catalyzed Coupling of N-Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines. Organic Letters, 17(12), 3022-3025. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved January 20, 2026, from [Link]

  • Li, W., et al. (2013). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry, 56(13), 5488-5500. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 8). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. Retrieved January 20, 2026, from [Link]

  • Zapf, A., & Beller, M. (2002). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Topics in Catalysis, 19(1), 101-109. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017, September 26). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved January 20, 2026, from [Link]

  • A*STAR Open Access Repository. (n.d.). Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, October 18). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. Retrieved January 20, 2026, from [Link]

  • MDPI. (2024, July 26). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved January 20, 2026, from [Link]

  • Beilstein Journals. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 20, 2026, from [Link]

  • Osaka University. (n.d.). Palladium-Catalyzed Highly Stereoselective Synthesis of N-Aryl-3-arylmethylisoxazolidines via Tandem Arylation of O-Homoallylhydroxylamines. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting guide for the spectroscopic analysis of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spectroscopic Analysis of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Welcome to the technical support resource for the spectroscopic analysis of 5-Methoxy-1,2,3,4-tetrahydroquinoline (C₁₀H₁₃NO, Mol. Wt.: 163.22 g/mol ). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the structural elucidation and purity assessment of this compound. The content is structured in a practical question-and-answer format, grounded in established scientific principles and field-tested expertise.

Section 1: General Sample Handling & Stability

Before delving into specific analytical techniques, it is crucial to address the foundation of any accurate spectroscopic analysis: sample integrity. 5-Methoxy-1,2,3,4-tetrahydroquinoline, as an aromatic amine, requires careful handling to prevent degradation that can lead to misleading spectral data.

Q1: My sample of 5-Methoxy-1,2,3,4-tetrahydroquinoline has developed a yellowish or brownish tint upon storage. Is this normal, and how will it affect my analysis?

A1: No, this is not ideal and indicates potential sample degradation. Aromatic amines, including tetrahydroquinolines, are susceptible to oxidation, which often results in the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Causality: The nitrogen lone pair and the electron-rich aromatic ring make the molecule prone to oxidative processes, forming highly conjugated, colored byproducts.

  • Impact on Analysis:

    • NMR: You will observe additional, unexpected peaks, complicating spectral interpretation and affecting accurate quantification. Broadening of signals may also occur.

    • MS: The presence of oxidized species will lead to additional ions in the mass spectrum, potentially obscuring the molecular ion of the target compound.

    • IR: While major functional groups may still be visible, new peaks (e.g., C=O or N-O stretches) could appear.

    • UV-Vis: The baseline may be elevated, and new absorption bands at longer wavelengths will be present, affecting quantitative measurements.

  • Preventative Protocol:

    • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light.

    • Temperature: For long-term storage, keep the sample at low temperatures (e.g., -20°C).

    • Handling: When preparing solutions, use de-gassed solvents and work expeditiously to minimize air exposure.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of 5-Methoxy-1,2,3,4-tetrahydroquinoline. However, several common issues can arise.

Expected Spectral Data

The following tables summarize the anticipated chemical shifts based on data from structurally similar compounds.[1][2][3] Actual shifts can vary based on solvent and concentration.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-6, H-7, H-8 6.5 - 7.2 m 3H Aromatic Protons
NH 3.6 - 4.0 br s 1H Amine Proton
OCH₃ ~3.8 s 3H Methoxy Protons
H-2 ~3.3 t 2H -CH₂-N-
H-4 ~2.7 t 2H Ar-CH₂-

| H-3 | ~1.9 | m (quintet) | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) Assignment
C-5 ~155 C-OCH₃
C-4a ~145 Quaternary Ar-C
C-8a ~128 Quaternary Ar-C
C-6, C-7, C-8 110 - 128 Aromatic CH
OCH₃ ~55 Methoxy Carbon
C-2 ~42 -CH₂-N-
C-4 ~27 Ar-CH₂-

| C-3 | ~22 | -CH₂-CH₂-CH₂- |

¹H NMR Troubleshooting

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad, and its integration is not accurate. Why is this happening?

A2: This is a common and expected phenomenon for amine protons. The broadening is due to two primary factors:

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment, which can lead to efficient relaxation and signal broadening for adjacent protons.

  • Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or other acidic protons in the solvent (e.g., CDCl₃ often contains trace DCl/H₂O). This exchange happens on a timescale that is intermediate relative to the NMR measurement, causing the signal to broaden.[4]

  • Troubleshooting Steps:

    • D₂O Shake: To confirm the N-H peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium (N-H + D₂O ⇌ N-D + HDO), causing the N-H signal to disappear or significantly diminish.

    • Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent from a freshly opened ampule to minimize exchange with water.

    • Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in a sharper peak.

Q3: The signals for the aliphatic protons at C-2, C-3, and C-4 are overlapping and difficult to assign. How can I resolve them?

A3: The methylene protons in the saturated ring often have similar chemical environments, leading to signal overlap.

  • Solutions:

    • Higher Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz or above). The chemical shift dispersion (in Hz) increases with the magnetic field strength, which can resolve overlapping multiplets.

    • 2D NMR Spectroscopy: This is the most definitive solution.

      • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. You will see a cross-peak between H-2/H-3 and H-3/H-4, allowing you to "walk" through the spin system and confirm assignments.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. By correlating the aliphatic protons to their corresponding carbons (which are usually well-resolved in the ¹³C spectrum), you can unambiguously assign the proton signals.

Section 3: Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Q4: I am using Electron Ionization (EI) Mass Spectrometry, but I cannot find the molecular ion (M⁺) peak at m/z 163. Instead, I see a prominent peak at m/z 162. Is my sample impure?

A4: Not necessarily. This is a characteristic fragmentation behavior for 1,2,3,4-tetrahydroquinolines under EI conditions.[5]

  • Mechanism: The molecular ion is formed by the loss of one electron. In tetrahydroquinolines, the loss of a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon, C-2) or from the nitrogen itself is a very facile process, leading to a stable, resonance-delocalized radical cation. This [M-H]⁺ or [M-1]⁺ ion at m/z 162 is often the base peak or one of the most intense peaks in the spectrum.[5][6]

  • Validation Protocol:

    • Use a "Soft" Ionization Technique: To confirm the molecular weight, re-analyze the sample using a soft ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, resulting in significantly less fragmentation and a prominent protonated molecular ion [M+H]⁺ at m/z 164.

    • Check for Other Fragments: Look for other expected fragments, such as the loss of a methyl group from the methoxy substituent (M-15, m/z 148) or cleavage of the saturated ring.

Experimental Workflow: Confirming Molecular Weight

G cluster_0 Mass Spectrometry Analysis start Analyze sample with EI-MS check_M Is M+ at m/z 163 present? start->check_M check_M1 Is [M-1]+ at m/z 162 the base peak? check_M->check_M1 No confirm Molecular Weight Confirmed check_M->confirm Yes soft_ion Re-analyze with ESI-MS check_M1->soft_ion Yes reassess Re-assess Sample Purity/ Structure check_M1->reassess No check_MH Is [M+H]+ at m/z 164 present? soft_ion->check_MH check_MH->confirm Yes check_MH->reassess No

Caption: Workflow for confirming the molecular weight of 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Section 4: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3350 - 3450 N-H Stretch Medium Can be broad due to hydrogen bonding.
3000 - 3100 Aromatic C-H Stretch Medium
2850 - 2960 Aliphatic C-H Stretch Strong From CH₂ groups in the ring.
1580 - 1610 C=C Aromatic Ring Stretch Medium-Strong
1230 - 1270 Aryl-O Stretch (asymm.) Strong Characteristic of the aryl ether (methoxy group).
1020 - 1060 Aryl-O Stretch (symm.) Strong Characteristic of the aryl ether (methoxy group).

| 1150 - 1200 | C-N Stretch | Medium | |

Q5: The N-H stretching band in my IR spectrum is very broad and overlaps with the O-H region. How do I confirm it's not due to water contamination?

A5: The broadening of the N-H stretch in secondary amines is common due to intermolecular hydrogen bonding.[7][8] However, significant water contamination will present as a very broad absorption band centered around 3200-3500 cm⁻¹.

  • Protocol for Differentiation:

    • Sample Preparation: Prepare the sample meticulously. If using a KBr pellet, ensure the KBr powder is thoroughly dried in an oven (e.g., at 110°C for several hours) before use, as KBr is hygroscopic. If running as a neat liquid (if applicable), ensure the salt plates are clean and dry.

    • Dilution Study: Prepare a dilute solution of your compound in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) and acquire the spectrum. In a dilute solution, intermolecular hydrogen bonding is minimized. The N-H stretch should sharpen considerably and shift to a higher wavenumber (typically >3400 cm⁻¹). A persistent, very broad band would suggest water is present.

    • Correlate with NMR: Check your ¹H NMR spectrum for a large, broad water peak. This provides complementary evidence.

Section 5: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system.

Q6: My UV-Vis absorbance readings for quantitative analysis are inconsistent. What are the likely causes?

A6: Inconsistent absorbance readings are a common issue in spectrophotometry and can stem from several sources.[9] For an aromatic amine like 5-Methoxy-1,2,3,4-tetrahydroquinoline, pH sensitivity is a key factor.

  • Causality & Troubleshooting Steps:

    • pH Effects: The nitrogen atom can be protonated in acidic conditions. This changes the electronic structure of the chromophore, causing a shift in the maximum absorbance wavelength (λ_max) and a change in molar absorptivity.

      • Solution: Buffer your solutions to a constant, known pH to ensure reproducibility. Report the pH at which the spectrum was acquired.

    • Solvent Effects: The polarity of the solvent can influence the position and intensity of absorption bands (solvatochromism).

      • Solution: Use the same high-purity, UV-grade solvent for all samples, blanks, and standards.

    • Sample Degradation: As mentioned in Section 1, the compound can oxidize upon exposure to light and air. This degradation can occur during the preparation and measurement process.

      • Solution: Prepare solutions fresh and keep them protected from light. Acquire spectra promptly after preparation.

    • Instrumental Issues: Ensure the spectrophotometer is properly warmed up and calibrated. Use clean, matched cuvettes and ensure they are placed in the holder with the same orientation for every measurement.[9]

References

  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • MacDonell, C. G., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5200345, 8-Methoxy-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro- in the NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • O'Brien, K. (2021). Spectrophotometer Troubleshooting Guide. Biocompare. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • YouTube. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability and Storage of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability and proper storage of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your research.

Introduction: The Challenge of Tetrahydroquinoline Stability

5-Methoxy-1,2,3,4-tetrahydroquinoline is a valuable building block in medicinal chemistry and drug discovery, forming the core scaffold of numerous bioactive molecules.[1][2] However, like many tetrahydroquinoline derivatives, its stability can be a concern, potentially impacting the reproducibility of experimental results and the overall integrity of research outcomes. The primary culprit behind the instability of many tetrahydroquinolines is their susceptibility to oxidation.[3] This guide will provide a comprehensive overview of the factors affecting the stability of 5-Methoxy-1,2,3,4-tetrahydroquinoline and practical solutions to mitigate degradation.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific issues you might encounter during your experiments with 5-Methoxy-1,2,3,4-tetrahydroquinoline in a question-and-answer format.

Q1: I've noticed a discoloration (e.g., yellowing or browning) of my solid 5-Methoxy-1,2,3,4-tetrahydroquinoline sample over time. What could be the cause and how can I prevent it?

A1: Discoloration of the solid compound is a common indicator of degradation, most likely due to oxidation. The tetrahydroquinoline ring system is susceptible to aerial oxidation, which can be accelerated by exposure to light and elevated temperatures.

Causality: The secondary amine within the tetrahydroquinoline ring can be oxidized, leading to the formation of colored impurities. The methoxy group, being an electron-donating group, can further activate the aromatic ring, potentially influencing its susceptibility to oxidation.

Preventative Measures:

  • Storage Conditions: Store the solid compound in a tightly sealed, amber glass vial to protect it from light.[4]

  • Inert Atmosphere: For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[4]

  • Temperature Control: Store the compound in a cool and dry place. Refrigeration at 2-8°C is often recommended for enhanced stability.[1]

  • Desiccation: Store the vial in a desiccator to protect it from moisture, which can facilitate certain degradation pathways.

Q2: My solution of 5-Methoxy-1,2,3,4-tetrahydroquinoline in an organic solvent (e.g., DMSO, Methanol) has changed color. Is the compound degrading in solution?

A2: Yes, a color change in solution is a strong indication of degradation. Tetrahydroquinolines can be particularly unstable in solution, where they are more exposed to dissolved oxygen and other reactive species.

Causality: Oxidative degradation is often accelerated in solution. The solvent itself can also play a role. For instance, DMSO can sometimes contain trace impurities or degrade to form species that can promote oxidation.

Recommendations:

  • Freshly Prepared Solutions: Always prepare solutions of 5-Methoxy-1,2,3,4-tetrahydroquinoline fresh for your experiments.

  • Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

  • Solvent Purity: Use high-purity, anhydrous solvents to minimize the presence of water and other impurities.

  • Short-term Storage of Solutions: If a solution must be stored, even for a short period, it should be kept in a tightly sealed vial, protected from light, and stored at a low temperature (e.g., -20°C or -80°C).

Q3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) of a 5-Methoxy-1,2,3,4-tetrahydroquinoline sample. How can I confirm if these are degradation products?

A3: The appearance of new peaks in a chromatogram is a classic sign of impurity formation, which could be due to degradation. To confirm this, you can perform a forced degradation study.

Forced Degradation Studies: These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[1][5][6][7][8] This information is crucial for developing stability-indicating analytical methods.

Recommended Stress Conditions for Forced Degradation:

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.While generally stable to hydrolysis, prolonged exposure to strong acid and heat could potentially lead to ether cleavage of the methoxy group.
Basic Hydrolysis 0.1 M NaOH at room temperature or elevated temperature.Similar to acidic conditions, the primary structure is expected to be relatively stable, but extreme conditions may induce degradation.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.This is a critical stress condition. Expect the formation of N-oxides and potentially the corresponding 5-methoxy-3,4-dihydroquinoline.
Thermal Degradation Dry heat (e.g., 60-80°C) for several days.To assess the intrinsic thermal stability of the solid compound.
Photodegradation Expose the solid or a solution to UV and visible light as per ICH Q1B guidelines.[9]Photolytic degradation can lead to a variety of products, and the methoxy group may influence the photochemical reactivity.[10][11]

By analyzing the stressed samples using a suitable analytical method (see Experimental Protocols section), you can identify the retention times and mass-to-charge ratios of the degradation products.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions for solid 5-Methoxy-1,2,3,4-tetrahydroquinoline?

A: For optimal long-term stability, store the solid compound at 2-8°C , in a tightly sealed amber vial , under an inert atmosphere (argon or nitrogen) , and in a desiccator .

Q: Can I store solutions of 5-Methoxy-1,2,3,4-tetrahydroquinoline?

A: It is strongly recommended to use freshly prepared solutions. If short-term storage is unavoidable, store the solution at -20°C or -80°C , protected from light, and in a tightly sealed container. However, be aware that the stability in solution, even when frozen, has likely not been extensively studied and should be used with caution.

Q: What is the primary degradation pathway for 5-Methoxy-1,2,3,4-tetrahydroquinoline?

A: Based on the chemistry of the tetrahydroquinoline scaffold, the primary degradation pathway is oxidation .[3] This can lead to the formation of the corresponding N-oxide and/or the dehydrogenated product, 5-methoxy-3,4-dihydroquinoline.

Q: How can I monitor the purity of my 5-Methoxy-1,2,3,4-tetrahydroquinoline sample?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the purity and detect degradation products.[4] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification of impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information.[12][13][14]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Note: This method should be validated for your specific application and instrumentation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm is a common starting point, but it is advisable to determine the optimal wavelength by running a UV scan of the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5-1 mg/mL.[15] Filter the sample through a 0.45 µm syringe filter before injection.[15]

Protocol 2: Sample Preparation for Forced Degradation Studies
  • Stock Solution: Prepare a stock solution of 5-Methoxy-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal (Solution): Heat the stock solution at 60°C.

    • Thermal (Solid): Place the solid compound in an oven at 60°C.

    • Photolytic: Expose the stock solution and solid compound to light according to ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). For solid-state stress, sample at longer intervals (e.g., 1, 3, 7 days).

  • Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples by the validated stability-indicating HPLC method.

Visualization of Potential Degradation

Predicted Oxidative Degradation Pathway of 5-Methoxy-1,2,3,4-tetrahydroquinoline

cluster_main Oxidative Degradation A 5-Methoxy-1,2,3,4-tetrahydroquinoline B 5-Methoxy-3,4-dihydroquinoline A->B Dehydrogenation (Oxidation) C 5-Methoxy-1,2,3,4-tetrahydroquinoline N-oxide A->C N-Oxidation

Caption: Potential oxidative degradation pathways of 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Conclusion

Ensuring the stability of 5-Methoxy-1,2,3,4-tetrahydroquinoline is paramount for the integrity and success of your research. By understanding the inherent instability of the tetrahydroquinoline scaffold and implementing the appropriate storage and handling procedures, you can minimize degradation and ensure the reliability of your experimental data. This guide provides a framework for troubleshooting common stability issues and for developing robust analytical methods to monitor the purity of your compound. Always remember that for critical applications, validation of these methods is essential.

References

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.).
  • Forced Degradation Study or Stress Testing Procedure. (n.d.). FDA Drug Approval Process.
  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical Analysis, 5(3), 159-168. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014).
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2022). Molecules, 27(15), 4998. Available at: [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. (2019). Journal of Pharmaceutical and Biomedical Analysis, 174, 33-39.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules, 17(12), 14358-14397. Available at: [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). Molecules, 24(9), 1786. Available at: [Link]

  • HPLC METHODOLOGY MANUAL. (2018). University of Notre Dame.
  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. (1997). European Food Research and Technology, 204(6), 438-441.
  • Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. (n.d.). Benchchem.
  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (2016). Analytical Chemistry, 88(24), 12404-12412. Available at: [Link]

  • Photodegradation of methoxy substituted curcuminoids. (2015). Sultan Qaboos University House of Expertise.
  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • 5-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]

  • A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. (1985). Journal of the Chemical Society, Perkin Transactions 1, 215-222.
  • OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES. (1995). HETEROCYCLES, 41(4), 775-778.
  • Drug stability testing 101. (n.d.). Thermo Fisher Scientific.
  • Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. (2017). Analytical Chemistry, 89(11), 5967-5975. Available at: [Link]

  • NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. (2018). Phytochemistry Reviews, 17(5), 1039-1053.
  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (2020). ChemRxiv.
  • 1,2,3,4-Tetrahydroquinoline. PubChem. Available at: [Link]

  • 5-Methoxy-1,2,3,4-tetrahydroisoquinoline. (n.d.). Hoffman Fine Chemicals.
  • (PDF) Photodegradation of Methoxy Substituted Curcuminoids. (2015). Amanote Research.
  • Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability. (2007). AAPS PharmSciTech, 8(3), E72. Available at: [Link]

  • Mechanism and Related Kinetics of 5-Methyltetrahydrofolic Acid Degradation during Combined High Hydrostatic Pressure-Thermal Treatments. (2012). Journal of Agricultural and Food Chemistry, 60(38), 9657-9667.

Sources

Technical Support Center: Resolution of 5-Methoxy-1,2,3,4-tetrahydroquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 5-Methoxy-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the separation of this important chiral intermediate. The following sections are structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Section 1: Diastereomeric Salt Crystallization

Diastereomeric salt formation followed by fractional crystallization is a classical and often scalable method for resolving racemic amines like 5-Methoxy-1,2,3,4-tetrahydroquinoline. This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid.

Frequently Asked Questions & Troubleshooting

Q1: I'm not getting any crystal formation after adding the chiral resolving agent. What are the likely causes and how can I fix this?

A1: A lack of crystallization is a common hurdle and typically points to issues with supersaturation or solvent choice. Here’s a systematic approach to troubleshoot this:

  • Insufficient Supersaturation: The solution might be too dilute for the diastereomeric salt to precipitate. Carefully evaporate a portion of the solvent to increase the concentration.

  • Inappropriate Solvent System: The selected solvent may be too effective at solvating both diastereomeric salts, thus preventing crystallization. It is crucial to find a solvent where one diastereomer is significantly less soluble than the other. A solvent screening is highly recommended.

  • High Nucleation Energy Barrier: The formation of initial crystal nuclei may be kinetically hindered. Try inducing crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a few seed crystals of the desired diastereomer if they are available.

  • Inhibition by Impurities: Trace impurities in your racemic 5-Methoxy-1,2,3,4-tetrahydroquinoline can act as crystallization inhibitors. Consider purifying the starting material by column chromatography or distillation.

Q2: My resolution is "oiling out" instead of forming solid crystals. What's happening and what should I do?

A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt.

  • Reduce Supersaturation: The most direct approach is to add more solvent to the mixture to decrease the concentration.

  • Modify the Cooling Profile: Employ a slower, more controlled cooling rate. A rapid temperature drop can shock the system into forming an oil.

  • Change the Solvent: A less polar solvent might be more conducive to crystal formation. Experiment with solvent mixtures to fine-tune the polarity.

  • Lower the Crystallization Temperature: A lower final temperature may be below the melting point of the salt, favoring solidification.

Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the selectivity?

A3: Low diastereomeric excess is a clear indication of poor separation between the two diastereomeric salts. This can be due to co-crystallization or the formation of a solid solution.

  • Optimize the Solvent: This is the most critical parameter. A systematic solvent screen is the best approach to find a solvent that maximizes the solubility difference between the diastereomers. For methoxy-substituted tetrahydroquinolines, solvents like ethyl acetate and acetone have been used successfully with tartaric acid-based resolving agents.

  • Recrystallization: A single crystallization is often not enough. One or more recrystallizations of the diastereomerically enriched salt can significantly improve its purity.

  • Screen Resolving Agents: The choice of resolving agent is fundamental. For basic amines like tetrahydroquinolines, common choices include derivatives of tartaric acid, such as (+)-tartaric acid, di-p-toluoyl-D-tartaric acid (DTTA), or dibenzoyl-D-tartaric acid (DBTA). A study on the closely related 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline found that (D)-DTTA in ethyl acetate provided good results.

  • Consider Kinetic vs. Thermodynamic Control: Sometimes, one diastereomer crystallizes faster (kinetic product) while the other is more stable (thermodynamic product). Rapid filtration after a short crystallization time might yield the kinetic product with higher purity.[1] Conversely, allowing the slurry to stir for an extended period (aging) may favor the thermodynamically more stable, and potentially purer, diastereomer.

Workflow for Diastereomeric Salt Resolution

cluster_prep Preparation cluster_reaction Salt Formation & Crystallization cluster_analysis Analysis & Liberation racemate Racemic 5-Methoxy- 1,2,3,4-tetrahydroquinoline dissolve Dissolve Racemate & Agent in Solvent (with heating) racemate->dissolve agent Chiral Resolving Agent (e.g., (D)-DTTA) agent->dissolve solvent Select Solvent (e.g., Ethyl Acetate) solvent->dissolve cool Controlled Cooling & Maturation dissolve->cool filter Filter Crystals cool->filter crystals Less Soluble Diastereomeric Salt filter->crystals Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor Liquid liberate Liberate Amine (e.g., with NaOH) crystals->liberate purified Enantioenriched 5-Methoxy-THQ liberate->purified analyze Analyze ee (Chiral HPLC) purified->analyze

Caption: Workflow for diastereomeric salt resolution.

Data Summary: Resolving Agents for Tetrahydroquinoline Analogs
Resolving AgentRacemic CompoundSolventResultReference
(D)-Di-p-toluoyl-tartaric acid ((D)-DTTA)8-methoxy-2-methyl-1,2,3,4-tetrahydroquinolineEthyl AcetateSuccessful resolution, >99% ee after recrystallization.
(D)-Dibenzoyl-tartaric acid ((D)-DBTA)8-methoxy-2-methyl-1,2,3,4-tetrahydroquinolineEthyl AcetateNo salt formation observed.
(D)-Di-p-methoxybenzoyl-D-tartaric acid ((D)-DMTA)2-methyl-1,2,3,4-tetrahydroquinolineAcetoneGood result, 67% ee in the first crop.

This table highlights the importance of screening both the resolving agent and the solvent, as even small structural changes can dramatically affect the outcome of the resolution.

Section 2: Chiral Chromatography (HPLC & SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Frequently Asked Questions & Troubleshooting

Q1: I'm not seeing any separation of my enantiomers on a chiral column. What should I try first?

A1: A complete lack of separation indicates that the chosen chiral stationary phase (CSP) and mobile phase are not suitable for your molecule. A systematic screening approach is the most efficient way to solve this.

  • Screen Different CSPs: Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are a good starting point as they are versatile.[2][3] For example, Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) often show complementary selectivity.[2]

  • Vary the Mobile Phase:

    • Normal Phase: Start with a simple mobile phase like hexane/isopropanol. The ratio of these solvents significantly impacts retention and resolution.

    • Polar Organic Mode: Using a single polar solvent like methanol or ethanol can sometimes provide excellent separation.[4]

    • Reversed Phase: An acetonitrile/water or methanol/water system is another option, particularly with reversed-phase designated chiral columns.

  • Additives are Key: For a basic amine like 5-Methoxy-1,2,3,4-tetrahydroquinoline, adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase is often essential to achieve good peak shape and resolution in normal phase or polar organic mode.

Q2: I have some separation, but the resolution is poor (peaks are overlapping). How can I improve it?

A2: Poor resolution can be tackled by optimizing several parameters to increase the selectivity (distance between peaks) and/or the efficiency (narrowness of peaks).

  • Optimize Mobile Phase Composition: Systematically vary the ratio of your mobile phase components. A lower percentage of the polar modifier (e.g., alcohol in hexane) will generally increase retention time and may improve resolution.

  • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter the selectivity.

  • Lower the Temperature: Running the column at a lower temperature (e.g., 10-15 °C) often enhances chiral recognition and improves resolution, although it will increase analysis time and backpressure.

  • Reduce the Flow Rate: Decreasing the flow rate can lead to sharper peaks (higher efficiency) and better resolution, at the cost of a longer run time.

Q3: My peaks are broad or tailing. What is the cause and how can I get sharper peaks?

A3: Poor peak shape for basic analytes is a common problem in chiral chromatography.

  • Check Additive Concentration: Insufficient or no basic additive (like DEA) is the most common cause for tailing peaks of amines. Ensure it is present at an appropriate concentration (e.g., 0.1%).

  • Column Overload: Injecting too much sample can lead to broad, triangular peaks. Reduce the injection volume or the sample concentration.

  • Extra-Column Effects: Ensure that the tubing and connections in your HPLC system are appropriate for the column dimensions to minimize dead volume.

Troubleshooting Logic for Chiral HPLC

start Poor Chiral Separation issue What is the primary issue? start->issue no_sep no_sep issue->no_sep No Separation poor_res poor_res issue->poor_res Poor Resolution bad_shape bad_shape issue->bad_shape Bad Peak Shape screen_csp Screen different CSPs (Amylose vs. Cellulose) no_sep->screen_csp Action opt_mp Optimize mobile phase ratio poor_res->opt_mp Action check_add Check basic additive (DEA) bad_shape->check_add Action screen_mp Screen different mobile phase modes (NP, PO, RP) screen_csp->screen_mp change_alc Change alcohol modifier opt_mp->change_alc lower_temp Lower column temperature change_alc->lower_temp reduce_load Reduce sample load check_add->reduce_load

Caption: Troubleshooting logic for chiral HPLC separations.

Section 3: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is a highly selective method that uses an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a compound like 5-Methoxy-1,2,3,4-tetrahydroquinoline, this would typically involve acylation of the secondary amine.

Frequently Asked Questions & Troubleshooting

Q1: My enzymatic reaction is very slow or not proceeding at all. What are the potential issues?

A1: Low or no reactivity in an EKR can stem from several factors related to the enzyme, substrate, or reaction conditions.

  • Enzyme Inhibition: Your substrate or impurities in the starting material may be inhibiting the enzyme. Ensure your racemic 5-Methoxy-1,2,3,4-tetrahydroquinoline is of high purity.

  • Incorrect Acyl Donor: The choice of acyl donor is critical. Simple, unhindered donors like vinyl acetate or isopropenyl acetate are often effective.

  • Enzyme Deactivation: The enzyme (often a lipase) may have lost its activity due to improper storage or handling. Use a fresh batch of enzyme. The solvent can also denature the enzyme; ensure you are using a suitable organic solvent like diisopropyl ether or toluene.

  • Presence of Water: While some water is necessary for lipase activity, excess water can lead to unwanted hydrolysis of the acyl donor or product. Consider adding molecular sieves to the reaction.

Q2: The enantiomeric excess (ee) of both my product and unreacted starting material is low. How can I improve the selectivity?

A2: Low enantioselectivity (a low E-value) means the enzyme is not discriminating well between the two enantiomers.

  • Screen Different Enzymes: This is the most crucial step. Different lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia (PCL)) can exhibit vastly different selectivities for the same substrate.[5] A screening of several commercially available lipases is highly recommended.

  • Optimize the Temperature: Temperature can significantly affect enzyme selectivity. Lowering the reaction temperature often increases the E-value, although it will also slow down the reaction rate.

  • Change the Acyl Donor: The structure of the acyl donor can influence the stereoselectivity. Experiment with different acylating agents.

  • Stop the Reaction at ~50% Conversion: In a kinetic resolution, the maximum ee for the unreacted starting material is achieved at higher conversions, while the ee of the product is highest at low conversions. The optimal point to stop the reaction to get good ee for both is often around 50% conversion.[5]

Q3: How do I separate the product from the unreacted starting material after the reaction?

A3: In a typical EKR involving acylation of an amine, the product will be an amide, and the unreacted starting material remains an amine. This difference in chemical properties allows for straightforward separation.

  • Column Chromatography: Standard silica gel column chromatography is usually very effective. The amide product is typically less polar than the starting amine and will elute first.

  • Acid/Base Extraction: An alternative is to use liquid-liquid extraction. The unreacted amine can be extracted into an acidic aqueous solution, leaving the neutral amide product in the organic phase.

References

  • BenchChem. (2025). Technical Support Center: Enhancing Stereoselectivity in the Synthesis of Substituted Tetrahydroquinolines.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Pillay, C. S., et al. (n.d.).
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • APC Ltd - The Applied Process Company. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • Ilisz, I., et al. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. PMC.
  • BenchChem. (2025). Technical Support Center: Strategies to Improve Regioselectivity in Tetrahydroquinoline Reactions.
  • He, L., et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, 82(1).
  • Faigl, F., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667.
  • Wang, Y., et al. (2016). Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 138(33), 10413-6.
  • De Klerck, K., et al. (n.d.).
  • Phenomenex. (2021). Testing Conventional Wisdom for Polysaccharide Chiral HPLC Columns.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes & Protocols: Chiral Resolution of 5,6,7,8-Tetrahydroquinoline Precursors.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Tetrahydroquinolines.
  • Clayden, J., et al. (n.d.). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. NIH.
  • Pataki, H., et al. (n.d.).
  • Csomós, P., et al. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Ilisz, I., et al. (2018). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.).
  • BenchChem. (2025).
  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. Journal of Organic Chemistry, 67(4), 1261-5.
  • Quideau, S., et al. (n.d.). Enzymatic Kinetic Resolution of 5-Hydroxy-4-oxa-endo-tricyclo[5.2.1.02'6]dec-8-en-3-ones.
  • Wang, D., & Li, W. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Wang, Z., et al. (n.d.).

Sources

Technical Support Center: Optimizing the Catalyzing Hydrogenation of 5-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your experimental outcomes.

Introduction

The selective hydrogenation of 5-methoxyquinoline to 5-methoxy-1,2,3,4-tetrahydroquinoline is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active compounds. The primary challenge in this reaction is achieving high selectivity for the desired product while preventing over-hydrogenation to the decahydroquinoline derivative or hydrogenation of the methoxy-substituted benzene ring. Catalyst deactivation is another frequent obstacle, as both the reactant and the hydrogenated amine products can act as catalyst poisons.[1] This guide provides a structured approach to troubleshooting and optimizing this nuanced reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions grounded in catalytic principles.

Issue 1: Low or No Conversion of 5-Methoxyquinoline

Question: My hydrogenation of 5-methoxyquinoline is showing very low or no conversion. What are the likely causes and how can I resolve this?

Potential Causes & Solutions:

  • Catalyst Activity: The catalyst may be inactive or poisoned.

    • Solution: Ensure the catalyst is fresh and has been properly handled and stored. If catalyst poisoning is suspected, verify the purity of all reagents and solvents. Common poisons for hydrogenation catalysts include sulfur, thiols, and other nitrogen-containing compounds that may be present as impurities.[2] Consider a pre-treatment of the solvent and substrate with activated carbon to remove potential poisons.

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may be insufficient for the chosen catalytic system.

    • Solution: Systematically increase the hydrogen pressure and reaction temperature. Monitor the reaction progress at various time points to determine the optimal reaction time.[3] Be aware that higher temperatures can sometimes negatively impact selectivity.[4][5]

  • Insufficient Hydrogen Availability: Poor mixing or a leak in the reactor can lead to a lack of hydrogen at the catalyst surface.

    • Solution: Ensure vigorous stirring to overcome mass transfer limitations. Check the reactor for leaks to maintain consistent hydrogen pressure.

  • Solvent Effects: The choice of solvent can significantly impact catalyst activity.

    • Solution: Alcoholic solvents like methanol and ethanol are commonly used and often effective. If results are poor, consider screening other solvents. For some catalytic systems, the presence of water can be beneficial.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low conversion.

Issue 2: Poor Selectivity - Formation of Decahydroquinoline or Hydrogenation of the Benzene Ring

Question: My reaction is proceeding, but I am observing significant amounts of byproducts such as 5-methoxy-decahydroquinoline or 1,2,3,4-tetrahydroquinoline. How can I improve the selectivity towards 5-methoxy-1,2,3,4-tetrahydroquinoline?

Potential Causes & Solutions:

  • Catalyst Choice: The nature of the metal and its support significantly influences selectivity.

    • Solution: Different metals exhibit varying selectivities. For instance, palladium-based catalysts are often effective for the selective hydrogenation of the pyridine ring in quinolines.[1] Rhodium-based systems have also shown promise.[6] If over-hydrogenation is an issue, consider a less active catalyst or modify the existing one.

  • Reaction Conditions: Harsh conditions (high temperature and pressure) can promote over-hydrogenation.

    • Solution: Optimize for the mildest conditions that still afford a reasonable reaction rate. Lowering the temperature and pressure can often enhance selectivity.

  • Solvent and Additives: The solvent can alter the adsorption of the substrate on the catalyst surface, thereby affecting selectivity.

    • Solution: Experiment with different solvents. In some cases, the addition of a Lewis base can reduce catalyst deactivation and improve selectivity by competing for adsorption sites on the catalyst surface.[6]

Troubleshooting Workflow for Poor Selectivity

Caption: Troubleshooting workflow for poor selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for the hydrogenation of 5-methoxyquinoline?

The hydrogenation of quinolines can proceed through two main pathways, leading to different tetrahydroquinoline isomers. For 5-methoxyquinoline, the desired product is 5-methoxy-1,2,3,4-tetrahydroquinoline, which results from the hydrogenation of the pyridine ring. An undesired side product, 5-methoxy-5,6,7,8-tetrahydroquinoline, can form from the hydrogenation of the benzene ring. Further hydrogenation of either of these intermediates can lead to the formation of 5-methoxy-decahydroquinoline.[4][7]

Reaction Pathway for 5-Methoxyquinoline Hydrogenation

Reaction_Pathway Substrate 5-Methoxyquinoline Product 5-Methoxy-1,2,3,4- Tetrahydroquinoline (Desired Product) Substrate->Product + 2H₂ SideProduct1 5-Methoxy-5,6,7,8- Tetrahydroquinoline (Side Product) Substrate->SideProduct1 + 2H₂ OverHydrogenation 5-Methoxy- Decahydroquinoline (Over-hydrogenation) Product->OverHydrogenation + 2H₂ SideProduct1->OverHydrogenation + 2H₂

Caption: Reaction pathways in 5-methoxyquinoline hydrogenation.

Q2: Which catalysts are most effective for the selective hydrogenation of 5-methoxyquinoline?

Noble metal catalysts, particularly those based on palladium, platinum, rhodium, and ruthenium, are commonly employed. Palladium on carbon (Pd/C) is a widely used and often effective catalyst for this transformation. More recently, catalysts based on earth-abundant metals like cobalt and manganese are gaining attention as more sustainable alternatives. The choice of catalyst support can also significantly influence both activity and selectivity.

CatalystTypical SupportKey Characteristics
Palladium (Pd) Carbon (C), Alumina (Al₂O₃)Generally good selectivity for the pyridine ring.[1]
Platinum (Pt) Carbon (C), Alumina (Al₂O₃)Can be more active but may lead to over-hydrogenation.
Rhodium (Rh) Carbon (C), Alumina (Al₂O₃)Often shows high activity under mild conditions.[6]
Ruthenium (Ru) Carbon (C), Alumina (Al₂O₃)Can be used, but selectivity can be an issue.[8]
Nickel (Ni) Raney Ni, various supportsA non-noble metal alternative, may require higher temperatures.[4]
Cobalt (Co) Various supportsEmerging as a sustainable alternative.[9]

Q3: What are typical reaction conditions for this hydrogenation?

Reaction conditions are highly dependent on the catalyst system. Modern approaches often target milder conditions. For example, some palladium catalysts can achieve high yields at temperatures around 50-100°C and hydrogen pressures of 6-20 bar.[1] Systems using base-metal catalysts might necessitate higher temperatures (e.g., 70-150°C) and pressures (e.g., 30-50 bar).[9]

Q4: How can I monitor the progress of my reaction?

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the reaction progress.[4][10] These methods allow for the quantification of the starting material, the desired product, and any byproducts. Thin-layer chromatography (TLC) can also be used for a more qualitative assessment of the reaction's progress.

Experimental Protocols

General Procedure for Catalytic Hydrogenation of 5-Methoxyquinoline

This protocol is a generalized procedure and may require optimization for your specific catalyst and setup.

  • Reactor Setup:

    • Add the 5-methoxyquinoline and the appropriate solvent (e.g., ethanol, isopropanol) to a high-pressure autoclave reactor equipped with a magnetic stir bar.[3]

    • Carefully add the catalyst (typically 1-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Seal the reactor and purge it several times with hydrogen gas to remove any air.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).[11]

    • Begin stirring and heat the reactor to the target temperature (e.g., 50-120°C).[11]

  • Work-up and Analysis:

    • After the desired reaction time, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst can often be washed with a small amount of solvent and potentially reused.

    • Analyze the crude reaction mixture by GC or GC-MS to determine conversion and selectivity.[5][12]

    • The product can be purified by standard methods such as column chromatography or distillation.

References

  • Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. Prepr. Pap., Am. Chem. Soc., Div. Fuel Chem.; (United States), 32:3. Retrieved from [Link]

  • Augustine, R. L. (2005). New Ways for the Full Hydrogenation of Quinoline in Mild Conditions. In Catalysis of Organic Reactions. CRC Press. Retrieved from [Link]

  • Sheje, A. A., et al. (2025). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology. Retrieved from [Link]

  • Wang, H., et al. (2022). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Molecules, 27(19), 6529. Retrieved from [Link]

  • Heizinger, C., et al. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. Retrieved from [Link]

  • Fick, R. H. (1951). The Catalytic Hydrogenation of Quinoline. Georgia Institute of Technology. Retrieved from [Link]

  • Maj, A. M., et al. (2020). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie International Edition, 59(38), 16538-16542. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. The different mechanisms for quinoline hydrogenation over Ir... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Vielhaber, T., Heizinger, C., & Wesquet, C. (2021). Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methoxyquinoline Photobasicity Is Mediated by Water Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. Reaction... Retrieved from [Link]

  • Wang, Z., et al. (2018). Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High-Resolution Solid-State NMR. ACS Catalysis, 8(11), 10484-10492. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]

  • Sidorov, P., et al. (2021). Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. International Journal of Molecular Sciences, 22(16), 8888. Retrieved from [Link]

  • Likozar, B., et al. (2023). Optimizing Reaction Conditions for the Hydrogenation Kinetics of 2-Methylquinoline as a Liquid Organic Hydrogen Carrier. Chemical and Process Engineering. Retrieved from [Link]

  • Kuwano, R., Kashiwabara, M., & Ohgomori, Y. (2004). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications, (2), 212-213. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimization for catalytic hydrogenative oxidation of... Retrieved from [Link]

  • Wang, H., et al. (2025). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Preprints.org. Retrieved from [Link]

  • Mondal, S., et al. (2025). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, H., et al. (2025). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Preprints.org. Retrieved from [Link]

  • LIKAT Rostock. (2020, March 1). Tutu for the catalyst: Hydrogenation of quinoline at room temperature succeeds by using manganese. Retrieved from [Link]

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Water Solubility of 5-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility enhancement of 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives. Given the prevalence of poor aqueous solubility in new chemical entities, this resource is designed to provide both foundational knowledge and practical, field-proven insights to overcome common experimental hurdles.[1][2][3]

The 5-methoxy-1,2,3,4-tetrahydroquinoline scaffold contains a secondary amine within the heterocyclic ring, which typically imparts a weakly basic character. This inherent property is a critical starting point for many of the strategies discussed herein. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring that the methodologies are robust and self-validating.

Section 1: Initial Assessment & Characterization - FAQs

This section addresses the crucial first steps in any solubility enhancement project. A thorough understanding of your molecule's physicochemical properties is the foundation for selecting an effective and efficient strategy.

Q1: My 5-methoxy-1,2,3,4-tetrahydroquinoline derivative has poor water solubility. Where do I start?

A1: The essential first step is to conduct comprehensive preformulation studies to establish a baseline of your compound's physicochemical properties. Before attempting any solubility enhancement, you must understand the molecule you are working with.

  • Determine Intrinsic and pH-Dependent Solubility: The solubility of your compound will likely be dependent on pH due to the basic nitrogen atom. You must measure its solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to generate a pH-solubility profile.[4] This profile will be critical for predicting its behavior in the gastrointestinal tract and for guiding strategies like salt formation.

  • Measure the pKa: The acid dissociation constant (pKa) of the secondary amine is the most critical parameter. It dictates the pH at which the compound transitions between its neutral, less soluble form and its protonated, more soluble form. This value is fundamental for selecting appropriate counter-ions for salt formation.[5][6]

  • Characterize the Solid State: Analyze the solid form of your starting material using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This will determine if your material is crystalline, amorphous, and identify its melting point and thermal stability. This baseline is crucial for identifying changes after applying enhancement techniques.

Q2: How do I accurately determine the aqueous solubility of my compound?

A2: It is important to distinguish between two types of solubility measurements: thermodynamic and kinetic.[7][8]

  • Thermodynamic Solubility (or Equilibrium Solubility): This is the "gold standard" measurement and represents the true equilibrium of a saturated solution.[9] The shake-flask method is the most common approach. An excess of the solid compound is suspended in an aqueous buffer of a specific pH and agitated (e.g., on a shaker) for an extended period (typically 24-72 hours) at a controlled temperature to ensure equilibrium is reached.[9] The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved drug in the filtrate is quantified, usually by HPLC-UV or LC/MS.[9][10]

  • Kinetic Solubility: This is a higher-throughput method often used in early discovery for rapid screening.[7][9] A concentrated stock solution of the compound in an organic solvent (like DMSO) is added to the aqueous buffer. The point at which precipitation occurs is measured, often via turbidimetry.[8][9] While faster, this method can sometimes overestimate solubility as it can generate supersaturated solutions.[7]

For drug development, thermodynamic solubility data is essential for making informed decisions.[7]

Q3: The tetrahydroquinoline nitrogen is basic. How does its pKa influence my strategy?

A3: The pKa of the basic nitrogen is the cornerstone of your chemical modification strategy, particularly for salt formation.[5] Salt formation is often the simplest and most effective method to increase the solubility of ionizable drugs.[6][11]

The "pKa rule" provides a guideline for successful salt formation. For a stable salt to form, the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counter-ion.[5][6] This significant difference ensures a complete proton transfer from the acid to the base, resulting in a stable ionic bond that defines the salt.[6] If the difference is less than this, the interaction may be a co-crystal or may not form at all. Knowing the pKa allows you to rationally select a library of acidic counter-ions with appropriate pKa values for screening.

Section 2: Troubleshooting Guide: Common Experimental Issues & Solutions

This section is designed to address specific, practical problems you may encounter in the lab.

Problem 1: Salt Formation Failure
Q: I tried to form a hydrochloride salt with my derivative, but it either oiled out or remained an amorphous solid upon solvent removal. What went wrong and what should I do?

A: This is a common issue, particularly with hydrochloride salts, which can be hygroscopic.[12] The formation of an oil or an amorphous solid instead of a crystalline salt points to a failure in crystallization.

Causality & Troubleshooting Steps:

  • Confirm Proton Transfer: First, verify that a salt was indeed formed. Analyze the material with Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the protonation of the tetrahydroquinoline nitrogen.

  • Re-evaluate the pKa Difference: While HCl is a strong acid, ensure the pKa of your base is sufficiently high for stable salt formation (typically >5).

  • Optimize the Solvent System: Crystallization is highly dependent on the solvent. An "oiling out" event often happens when the salt is highly soluble in the chosen solvent, preventing it from precipitating in a crystalline form.

    • Action: Screen a panel of anti-solvents. After forming the salt in a solvent where both the free base and acid are soluble (e.g., methanol, ethanol), slowly add an anti-solvent in which the salt is insoluble (e.g., MTBE, ethyl acetate, or heptane) to induce crystallization.

  • Control the Evaporation Rate: Rapid solvent removal (e.g., on a rotovap) often leads to amorphous material.

    • Action: Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen. This gives the molecules time to arrange into an ordered crystal lattice.

  • Address Hygroscopicity: The amorphous solid may be a result of the salt absorbing atmospheric moisture.[13]

    • Action: Conduct experiments under anhydrous conditions. Use dry solvents and perform crystallizations under an inert atmosphere (e.g., nitrogen or argon).

  • Screen Other Counter-ions: If HCl consistently fails, screen a wider range of counter-ions. Sulfonate salts (mesylate, besylate) or dicarboxylic acids (succinate, tartrate) often have a higher propensity to form stable, crystalline salts compared to hydrochlorides.[13]

Problem 2: Co-crystal Screening Yields No Results
Q: I've screened multiple co-formers using liquid-assisted grinding, but XRPD analysis only shows a physical mixture of the starting materials. What are my next steps?

A: While liquid-assisted grinding is a powerful screening tool, it's not always successful. The lack of co-crystal formation suggests an issue with either co-former selection or the kinetic barrier of the method.[14]

Causality & Troubleshooting Steps:

  • Rationalize Co-former Selection: Successful co-crystallization relies on strong, non-covalent interactions (primarily hydrogen bonds) between the active pharmaceutical ingredient (API) and the co-former.[15][16]

    • Action: Re-evaluate your co-former list. Your 5-methoxy-1,2,3,4-tetrahydroquinoline derivative has a hydrogen bond donor (the N-H group) and potential acceptors. Select co-formers from the GRAS (Generally Regarded As Safe) list that have complementary functional groups, such as carboxylic acids (e.g., benzoic acid, succinic acid) or amides (e.g., nicotinamide), which can form robust hydrogen bonds.[15]

  • Vary the Grinding Solvent: The small amount of liquid used in grinding acts as a catalyst.

    • Action: Experiment with different solvents (e.g., acetonitrile, ethanol, ethyl acetate). The right solvent can facilitate the molecular mobility needed for the components to arrange into a co-crystal lattice.

  • Switch to a Solution-Based Method: Grinding is a solid-state method. Some co-crystals will only form from solution where the components can interact more freely.

    • Action: Try slurry co-crystallization. Suspend stoichiometric amounts of the API and co-former in a solvent where they have limited solubility. Stir the slurry for several days. The thermodynamically stable co-crystal, if it forms, will often precipitate out.[14] Alternatively, try solvent evaporation from a solution containing both components.[17]

  • Use Thermal Methods: Hot-Melt Extrusion (HME) or simply melting and cooling a mixture of the API and co-former can sometimes yield a co-crystal that is not accessible through other means.[17]

Problem 3: Amorphous Solid Dispersion (ASD) is Unstable
Q: I successfully prepared an ASD using spray drying, but it begins to recrystallize after a few weeks in storage. How can I improve its physical stability?

A: The enhanced solubility of an ASD comes from its high-energy, amorphous state.[18][19] However, this state is thermodynamically unstable and prone to recrystallization.[20] The key to a stable ASD is inhibiting molecular mobility.

Causality & Troubleshooting Steps:

  • Polymer Selection is Critical: The polymer serves as the carrier and stabilizer. Its role is to physically separate the API molecules and restrict their movement, preventing them from aligning into a crystal lattice.[20][21]

    • Action: Screen different pharmaceutical polymers. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS). The ideal polymer will have good miscibility with your drug.

  • Assess Drug-Polymer Miscibility: If the drug and polymer are not miscible, phase separation can occur, leading to pockets of pure drug that can easily crystallize.

    • Action: Use DSC to analyze the ASD. A single glass transition temperature (Tg) indicates good miscibility. If you see two Tgs (one for the drug and one for the polymer), it suggests immiscibility and a high risk of instability.

  • Increase the Glass Transition Temperature (Tg): The Tg is the temperature at which the amorphous system transitions from a rigid glassy state to a more rubbery state with higher molecular mobility. A higher Tg generally correlates with better physical stability.

    • Action: Select polymers with a high Tg. The Tg of the ASD should ideally be at least 50°C above the intended storage temperature.

  • Optimize Drug Loading: High drug loading increases the likelihood of drug molecules being in close proximity, which facilitates crystallization.

    • Action: Prepare ASDs with varying drug loadings (e.g., 10%, 25%, 50%). While higher loading is often desired, a lower drug loading might be necessary to achieve long-term stability.

Section 3: Detailed Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key solubility enhancement experiments.

Protocol 1: Step-by-Step Guide to Salt Formation Screening

Objective: To screen various pharmaceutically acceptable counter-ions to identify a stable, crystalline salt of a 5-methoxy-1,2,3,4-tetrahydroquinoline derivative with improved aqueous solubility.

Methodology:

  • Preparation of Free Base Solution: Dissolve 100 mg of your derivative in 2 mL of a suitable organic solvent (e.g., ethanol or acetone) in a small glass vial.

  • Preparation of Counter-ion Solutions: In separate vials, prepare equimolar solutions of various acidic counter-ions (e.g., HCl, methanesulfonic acid, sulfuric acid, succinic acid, maleic acid) in the same solvent. Rationale: Using equimolar amounts ensures the correct stoichiometry for salt formation.

  • Mixing and Observation: Add the counter-ion solution dropwise to the free base solution while stirring. Observe for immediate precipitation. If no solid forms, cap the vial and allow it to stand at room temperature for 24 hours.

  • Inducing Crystallization: If no solid has formed, attempt to induce crystallization by:

    • Slow Evaporation: Uncap the vial and allow the solvent to evaporate slowly in a fume hood.

    • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., MTBE, heptane) until the solution becomes turbid, then cap and allow it to stand.

  • Isolation and Drying: Isolate any resulting solid by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum at 40°C for 12-24 hours.

  • Characterization (Self-Validation): This step is critical to confirm success.

    • XRPD: Analyze the solid to confirm it is crystalline and has a different diffraction pattern from the starting material.

    • DSC/TGA: Determine the melting point and thermal stability of the new solid form. A sharp melting point is indicative of a crystalline salt.

    • Solubility Measurement: Measure the aqueous solubility of the new salt form using the shake-flask method and compare it to the free base.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Objective: To prepare an ASD of a 5-methoxy-1,2,3,4-tetrahydroquinoline derivative with a polymer carrier to enhance its dissolution rate.

Methodology:

  • Component Selection: Choose a polymer with good solubility in a volatile organic solvent (e.g., PVP K30 or HPMC). Select a solvent (e.g., methanol, acetone, or a mixture) that readily dissolves both the drug and the polymer.

  • Solution Preparation: Prepare a solution containing the desired ratio of drug to polymer (e.g., 25% drug loading: 50 mg of drug and 150 mg of polymer). Dissolve both components completely in a minimal amount of the chosen solvent in a petri dish or round-bottom flask.

  • Solvent Removal: Remove the solvent under controlled conditions.

    • For lab scale: Use a rotary evaporator at a controlled temperature (e.g., 40-50°C) and vacuum to form a thin film on the flask wall.

    • Alternative: Place the petri dish in a vacuum oven at a temperature below the boiling point of the solvent.

  • Final Drying: Once the bulk of the solvent is removed, scrape the solid material from the flask or dish and place it in a vacuum oven for 24-48 hours at 40-50°C to remove any residual solvent. Rationale: Residual solvent can act as a plasticizer, lowering the Tg and increasing the risk of recrystallization.

  • Characterization (Self-Validation):

    • XRPD: Analyze the resulting powder. The absence of sharp diffraction peaks (i.e., the presence of a "halo" pattern) confirms the amorphous nature of the dispersion.

    • DSC: Perform a DSC scan to identify a single Tg for the ASD, confirming miscibility. Compare this to the melting point of the crystalline drug.

    • In Vitro Dissolution Testing: Perform a dissolution test (e.g., USP Apparatus II) in a relevant buffer (e.g., pH 6.8). Compare the dissolution profile of the ASD to the crystalline drug. The ASD should exhibit a much faster and higher extent of dissolution, often achieving a "spring and parachute" effect (supersaturation followed by gradual precipitation).

Section 4: Advanced & Alternative Strategies - FAQs

When standard approaches like salt formation or ASDs are not suitable or do not provide the required solubility enhancement, more advanced strategies can be considered.

Q4: When should I consider a prodrug approach?

A4: A prodrug approach is a chemical modification strategy where a bioreversible moiety is attached to the parent drug.[22][23][24][25] This is a more involved strategy and should be considered when:

  • The molecule lacks an ionizable center for salt formation.

  • The required solubility enhancement is very high (e.g., for intravenous formulations), and other methods are insufficient.[26]

  • You need to overcome other issues simultaneously, such as poor permeability or taste masking.[27]

For a 5-methoxy-1,2,3,4-tetrahydroquinoline derivative, one could attach a highly soluble promoiety (like a phosphate or a polyethylene glycol chain) to the secondary amine. This promoiety is designed to be cleaved in vivo by enzymes to release the active parent drug.[23][26] This approach is complex and requires significant medicinal chemistry effort but can be highly effective.[22][27]

Q5: What are the advantages and disadvantages of nanosuspensions?

A5: A nanosuspension consists of sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers.[22][28] This is a physical modification that reduces particle size into the nanometer range (typically 200-600 nm).[1][29]

  • Advantages:

    • Increased Dissolution Velocity: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a much faster dissolution rate.[30]

    • Increased Saturation Solubility: The small particle size can lead to an increase in the saturation solubility of the drug.[31][32]

    • Applicable to Many Drugs: It is a versatile approach applicable to most poorly water-soluble compounds.[28]

  • Disadvantages:

    • Physical Instability: Nanoparticles have a high surface energy and a tendency to agglomerate or undergo crystal growth (Ostwald ripening). Careful selection of stabilizers is crucial.

    • Manufacturing Challenges: Preparation often requires specialized equipment like high-pressure homogenizers or media mills, which can be challenging to scale up.[1][30][31]

Q6: How do cyclodextrin inclusion complexes work, and are they suitable for my compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[33][34] They can encapsulate poorly soluble "guest" molecules, like your derivative, within their central cavity.[35] This forms a host-guest inclusion complex where the hydrophobic drug is shielded, and the complex as a whole presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, thereby increasing the apparent solubility of the drug.[33][35][36]

  • Suitability: This method is well-suited for molecules that can physically fit inside the cyclodextrin cavity. The 5-methoxy-1,2,3,4-tetrahydroquinoline structure is likely a good candidate. Different types of cyclodextrins (α, β, γ) and their derivatives (like hydroxypropyl-β-cyclodextrin, HP-β-CD) have different cavity sizes and solubilities, so screening is required to find the best fit.[37][38]

  • Application: The complex is typically formed by co-lyophilization or kneading and can be used in both oral and parenteral formulations.[35]

Section 5: Data Summary & Comparison

The choice of technology depends on the required solubility enhancement, the drug's properties, and the intended dosage form. The following table provides an illustrative comparison of the potential improvements.

StrategyTypical Fold-Increase in SolubilityKey AdvantagesKey Considerations
Salt Formation 10 - 1,000xSimple, cost-effective, well-established regulatory path.[11]Requires an ionizable group; risk of disproportionation.[13]
Co-crystallization 10 - 500xApplicable to non-ionizable drugs; can improve other properties like stability.[16]Co-former selection can be challenging; newer regulatory landscape.[15]
Amorphous Solid Dispersion (ASD) 100 - 10,000xSignificant solubility increase; can achieve supersaturation.[19]Thermodynamically unstable; risk of recrystallization; polymer selection is critical.[20]
Nanosuspension 10 - 100xIncreases dissolution rate and saturation solubility; versatile.[29][30]Physically unstable (agglomeration); requires specialized equipment.[39]
Cyclodextrin Complexation 50 - 5,000xSignificant solubility increase; can be used for parenteral formulations.[33][34]Requires molecular fit; can be limited by the mass of the cyclodextrin carrier.
Prodrug Approach >10,000xVery high solubility achievable; can solve multiple problems at once.[23]Requires extensive chemical synthesis and biological validation; resource-intensive.

Section 6: Visual Guides & Workflows

Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Validation Start Poorly Soluble Derivative Assess Physicochemical Characterization (pKa, pH-Solubility, Solid Form) Start->Assess Ionizable Is the compound ionizable (pKa)? Assess->Ionizable SaltScreen Strategy 1: Salt Formation Screening Ionizable->SaltScreen  Yes CoCrystalScreen Strategy 2: Co-crystal Screening Ionizable->CoCrystalScreen  No ASD Strategy 3: Amorphous Solid Dispersion SaltScreen->ASD Fails or Insufficient Validate Characterize New Form (XRPD, DSC, Solubility) SaltScreen->Validate CoCrystalScreen->ASD Fails or Insufficient CoCrystalScreen->Validate Other Advanced Strategies (Nanosuspension, Prodrug, etc.) ASD->Other Fails or Unstable ASD->Validate Other->Validate

Caption: A decision tree for selecting a solubility enhancement strategy.

Mechanisms of Solubility Enhancement

This diagram illustrates the core concepts behind three common solubilization techniques.

G cluster_salt A) Salt Formation cluster_asd B) Amorphous Solid Dispersion cluster_cd C) Cyclodextrin Complexation Base Drug-NH (Low Solubility) Salt Drug-NH2+...X- (High Solubility) Base->Salt + Acid H-X (Counter-ion) Acid->Salt Proton Transfer Crystal Crystalline Drug (Strong Lattice Energy) Amorphous Amorphous Drug in Polymer (Disordered, High Energy) Crystal->Amorphous Disrupt Crystal Lattice Drug Drug Complex Inclusion Complex (Apparent Solubility Increased) Drug->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: Visual comparison of different solubility enhancement mechanisms.

References
  • Indian J.Pharm.Biol.Res. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Journal of Advanced Pharmaceutical Technology & Research. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • Journal of Drug Delivery and Therapeutics. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review.
  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Royal Society of Chemistry. (n.d.). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs.
  • National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications.
  • PharmaTutor. (2020). A mini review on nanosuspension drug delivery system : An innovative approach for poorly aqueous soluble drugs.
  • Serán BioScience, LLC. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
  • ResearchGate. (n.d.). Examples of some API with improved solubility through cocrystallization.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Co-crystallization: Technique for solubility enhancement.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • SpringerLink. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • TSpace. (n.d.). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect.
  • Semantic Scholar. (n.d.). [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • YouTube. (2020). SALT FORM OF THE DRUG.
  • Bienta. (2026). Aqueous Solubility Assay.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • SpringerLink. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Taylor & Francis eBooks. (2014). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri.
  • National Institutes of Health. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • PubMed. (n.d.). Strategies to address low drug solubility in discovery and development.
  • Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development.
  • Scribd. (n.d.). Prodrug Strategies for Enhanced Solubility.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candidate.
  • American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
  • Semantic Scholar. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.
  • PubMed. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Longdom. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
  • PubMed. (2007). Prodrug strategies to overcome poor water solubility.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • National Institutes of Health. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds.

Sources

Addressing common issues in the scale-up synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. We will delve into troubleshooting common issues, provide detailed experimental protocols, and offer insights grounded in established chemical principles.

I. Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline in a question-and-answer format.

Issue 1: Low Yield and Incomplete Conversion

Question: We are experiencing significantly lower yields than expected in our scale-up synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation of 5-methoxyquinoline. What are the potential causes and how can we improve the yield?

Answer: Low yields and incomplete conversion during the scale-up of catalytic hydrogenation are common issues that can often be traced back to several key factors related to the catalyst, reaction conditions, and reagents.

  • Catalyst Activity and Loading:

    • Deactivation: The catalyst, typically Palladium on carbon (Pd/C) or a platinum-based catalyst, can become deactivated by impurities in the starting material or solvent.[1] Ensure the 5-methoxyquinoline starting material is of high purity and that the solvent is anhydrous and degassed.

    • Insufficient Loading: On a larger scale, inadequate mixing can lead to localized areas where the catalyst is not effectively dispersed, resulting in incomplete reaction. The ratio of catalyst to substrate is crucial; while a higher loading can increase the reaction rate, it also adds to the cost and can complicate work-up. A typical loading for Pd/C is 5-10 mol%.[2]

    • Catalyst Selection: While Pd/C is common, other catalysts like iridium-based complexes have also been shown to be effective for the hydrogenation of quinoline derivatives and may offer better performance under specific conditions.[3]

  • Hydrogen Pressure and Delivery:

    • Inadequate Pressure: Some hydrogenation reactions are pressure-dependent.[4] Ensure that the hydrogen pressure is maintained at the optimal level throughout the reaction. For many quinoline hydrogenations, pressures can range from atmospheric to several megapascals (MPa).[1][3]

    • Mass Transfer Limitations: In a large reactor, efficient mixing is critical to ensure good contact between the gaseous hydrogen, the liquid phase (substrate and solvent), and the solid catalyst. If agitation is poor, the reaction can become mass-transfer limited, leading to a slower rate and incomplete conversion.

  • Reaction Temperature and Time:

    • Suboptimal Temperature: The reaction temperature can influence both the rate and selectivity. While higher temperatures can increase the rate, they may also promote side reactions. A typical temperature range for this type of hydrogenation is between room temperature and 100°C.[3]

    • Insufficient Reaction Time: Scale-up reactions may require longer reaction times than their lab-scale counterparts due to the factors mentioned above. It is essential to monitor the reaction progress by techniques such as TLC, GC, or HPLC to determine the optimal reaction time.

Issue 2: Formation of Byproducts

Question: Our final product is contaminated with several byproducts. What are the likely impurities, and how can we minimize their formation?

Answer: The formation of byproducts is a frequent challenge in scaling up organic syntheses. In the case of 5-Methoxy-1,2,3,4-tetrahydroquinoline synthesis, common impurities can arise from over-reduction, side reactions of the starting material, or impurities present in the starting material.

  • Over-reduction Products:

    • Decahydroquinoline: A potential byproduct is the corresponding decahydroquinoline, formed by the hydrogenation of the benzene ring in addition to the pyridine ring. This is more likely to occur under harsh reaction conditions (high pressure, high temperature, or with a highly active catalyst like rhodium on alumina).[5][6] To avoid this, use milder conditions and a more selective catalyst like Pd/C.

    • Demethoxylation: Cleavage of the methoxy group can occur under certain hydrogenolysis conditions, leading to the formation of 1,2,3,4-tetrahydroquinoline.

  • Side-Reactions of Starting Material:

    • If the starting 5-methoxyquinoline is prepared via a method that leaves residual impurities, these can carry through to the final product. For instance, if the synthesis involves a Friedel-Crafts type reaction, isomeric impurities could be present.

  • Strategies to Minimize Byproduct Formation:

    • Optimize Reaction Conditions: Carefully control the temperature, pressure, and reaction time to favor the formation of the desired product.

    • Catalyst Choice: Select a catalyst with high selectivity for the hydrogenation of the pyridine ring over the benzene ring.

    • Purity of Starting Materials: Ensure the 5-methoxyquinoline is of high purity before use. Purification of the starting material by recrystallization or chromatography may be necessary.

Issue 3: Difficulties in Product Purification

Question: We are struggling to purify the crude 5-Methoxy-1,2,3,4-tetrahydroquinoline on a large scale. What are the recommended purification techniques?

Answer: Purifying basic compounds like tetrahydroquinolines on a large scale can be challenging. The choice of method depends on the nature of the impurities.

  • Filtration and Work-up:

    • After the reaction is complete, the solid catalyst must be carefully removed by filtration. On a large scale, this is often done using a filter press or a centrifuge. It is crucial to handle the catalyst under an inert atmosphere as it can be pyrophoric.

    • The crude product is then typically subjected to an aqueous work-up to remove any inorganic salts and water-soluble impurities.

  • Distillation:

    • If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method for large quantities.

  • Crystallization/Salt Formation:

    • Formation of a salt, such as the hydrochloride or succinate salt, is a highly effective method for purifying amines.[7] The salt can often be selectively crystallized from a suitable solvent system, leaving impurities behind in the mother liquor. The free base can then be regenerated by treatment with a base.

  • Chromatography:

    • While flash column chromatography is a standard purification technique in the lab, it can be expensive and cumbersome on a large scale.[8] However, for high-purity requirements, it may be necessary. Using a system with automated gradient control can improve efficiency and reproducibility.

Purification MethodAdvantagesDisadvantages
Vacuum Distillation Effective for thermally stable compounds; scalable.Not suitable for thermally labile compounds; may not remove impurities with similar boiling points.
Crystallization/Salt Formation Highly effective for purification of amines; scalable; can provide a stable solid form of the product.[7]Requires an additional step to form and then liberate the free base; solvent selection can be critical.
Column Chromatography Can provide very high purity.[8]Can be expensive and time-consuming on a large scale; generates significant solvent waste.
Troubleshooting Decision Tree

The following diagram outlines a decision-making process for troubleshooting low yield in the synthesis.

troubleshooting_low_yield start Low Yield of 5-Methoxy-1,2,3,4-tetrahydroquinoline check_conversion Check Reaction Conversion (TLC, GC, HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High catalyst_issue Catalyst Issues? incomplete->catalyst_issue conditions_issue Reaction Conditions? incomplete->conditions_issue reagent_issue Reagent Quality? incomplete->reagent_issue workup_issue Issues with Work-up/Isolation? complete->workup_issue byproduct_formation Significant Byproduct Formation? complete->byproduct_formation catalyst_solution Increase catalyst loading Check catalyst activity Ensure proper mixing catalyst_issue->catalyst_solution Yes conditions_solution Increase H2 pressure Increase reaction time Optimize temperature conditions_issue->conditions_solution Yes reagent_solution Purify starting material Use anhydrous/degassed solvent reagent_issue->reagent_solution Yes workup_solution Optimize extraction pH Ensure complete catalyst removal Check for product loss in aqueous layers workup_issue->workup_solution Yes byproduct_solution Optimize reaction conditions for selectivity Consider alternative catalyst Purify via salt formation or chromatography byproduct_formation->byproduct_solution Yes

Caption: Troubleshooting decision tree for low yield.

II. Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on your specific equipment and scale.

Protocol 1: Scale-Up Synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline by Catalytic Hydrogenation

This protocol describes the catalytic hydrogenation of 5-methoxyquinoline.

Materials:

  • 5-Methoxyquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq Pd)

  • Ethanol (or Methanol), anhydrous

  • Hydrogen gas

Equipment:

  • Appropriately sized pressure reactor (hydrogenator)

  • Inert atmosphere system (e.g., Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Reactor Setup: Ensure the pressure reactor is clean, dry, and has been purged with an inert gas.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with 5-methoxyquinoline and ethanol.

  • Catalyst Addition: In a separate flask, prepare a slurry of the 10% Pd/C in a small amount of ethanol. Under a positive flow of inert gas, carefully add the catalyst slurry to the reactor.

  • Hydrogenation: Seal the reactor and purge the headspace with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa)[3] and begin vigorous stirring. Heat the reaction mixture to the target temperature (e.g., 100°C)[3].

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by periodically taking samples for analysis (e.g., GC or HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional ethanol to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely and handle it under a wet or inert atmosphere.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 5-Methoxy-1,2,3,4-tetrahydroquinoline.

  • Purification: Purify the crude product by vacuum distillation or by salt formation and crystallization as described in the troubleshooting section.

General Synthesis and Purification Workflow

synthesis_workflow start Start: 5-Methoxyquinoline hydrogenation Catalytic Hydrogenation (Pd/C, H2, Ethanol) start->hydrogenation filtration Catalyst Filtration (under inert atmosphere) hydrogenation->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration crude_product Crude Product concentration->crude_product purification Purification crude_product->purification distillation Vacuum Distillation purification->distillation Option 1 crystallization Salt Formation & Crystallization purification->crystallization Option 2 chromatography Column Chromatography purification->chromatography Option 3 final_product Final Product: 5-Methoxy-1,2,3,4- tetrahydroquinoline distillation->final_product crystallization->final_product chromatography->final_product

Caption: General workflow for synthesis and purification.

III. References

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]

  • Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. MDPI. Available at: [Link]

  • Hydrogenation of various quinoline derivatives on the 5Ir/ meso_S-C catalyst. Reaction condition. ResearchGate. Available at: [Link]

  • THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS Presented to the Faculty of the Division of Graduate Studies Georgia Institute. Georgia Institute of Technology. Available at: [Link]

  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. Available at: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Catalytic asymmetric hydrogenation of quinoline carbocycles. Royal Society of Chemistry. Available at: [Link]

  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. PubMed Central. Available at: [Link]

  • Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. PubMed Central. Available at: [Link]

  • Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. ResearchGate. Available at: [Link]

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. Available at: [Link]

  • Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Royal Society of Chemistry. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health. Available at: [Link]

  • Preparation technique of 5-methoxy-2-tetralone. Google Patents. Available at:

  • Large-Scale Syntheses of Silanoxy-Tetrahydrofurans via Stereospecific-Rearrangements of Silanol Epoxides. National Institutes of Health. Available at: [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. National Institutes of Health. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-Methoxy- and 6-Methoxy-1,2,3,4-tetrahydroquinoline in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the chemical landscape of neuroactive compounds, the subtle shift of a methoxy group on the 1,2,3,4-tetrahydroquinoline scaffold can significantly alter biological activity. This guide provides an in-depth, objective comparison of 5-Methoxy-1,2,3,4-tetrahydroquinoline and 6-Methoxy-1,2,3,4-tetrahydroquinoline, synthesizing available experimental data to inform future research and development. While direct comparative studies on these two isomers are limited, this guide consolidates existing data on the parent compounds and their derivatives to offer valuable insights into their potential therapeutic applications.

Introduction to Methoxy-Substituted Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules. The introduction of a methoxy group at either the 5- or 6-position of the benzene ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, dictate the compound's interaction with biological targets, leading to distinct pharmacological profiles. Understanding these differences is crucial for the rational design of novel therapeutics targeting a range of conditions, from neurodegenerative diseases to cancer.

Synthesis of Methoxy-Tetrahydroquinolines

The synthesis of 1,2,3,4-tetrahydroquinolines is a well-established area of organic chemistry, with several robust methods available to researchers. A common and effective approach is the Povarov reaction, a [4+2] cycloaddition of an aniline, an aldehyde, and an alkene. For the synthesis of the methoxy-substituted isomers, the corresponding methoxyaniline would serve as the starting material.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aniline Methoxyaniline Povarov Povarov Reaction (Lewis Acid Catalyzed) Aniline->Povarov Aldehyde Aldehyde Aldehyde->Povarov Alkene Alkene Alkene->Povarov THQ Methoxy-1,2,3,4- tetrahydroquinoline Povarov->THQ

Figure 1: General synthetic scheme for Methoxy-Tetrahydroquinolines.

This method offers a versatile and efficient route to a wide range of substituted tetrahydroquinolines, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Comparative Biological Activity

Direct, head-to-head biological assay data for 5-Methoxy-1,2,3,4-tetrahydroquinoline and 6-Methoxy-1,2,3,4-tetrahydroquinoline is scarce in the current literature. However, by examining studies on their derivatives, we can begin to piece together a comparative pharmacological profile.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The tetrahydroquinoline scaffold has been explored for its potential in this area. A study by Gutierrez et al. synthesized and evaluated a series of tetrahydroquinoline derivatives as potential acetylcholinesterase inhibitors.[1] Among the synthesized compounds, a derivative of 6-methoxy-1,2,3,4-tetrahydroquinoline showed notable activity.

CompoundTargetIC50 (µM)Reference
1-[2-(furan-2-yl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-oneAcetylcholinesterase (AChE)618 ± 4.7[1]

Table 1: Acetylcholinesterase inhibitory activity of a 6-Methoxy-1,2,3,4-tetrahydroquinoline derivative.

Unfortunately, no comparable data for a 5-methoxy-substituted tetrahydroquinoline derivative was available from the same study, precluding a direct comparison of potency. The data does, however, indicate that the 6-methoxy-tetrahydroquinoline scaffold can be a promising starting point for the design of novel AChE inhibitors.

Dopamine and Serotonin Receptor Affinity

A study on 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a fragment of the natural product stepholidine, showed good affinity and selectivity for the dopamine D3 receptor.[2]

CompoundD1R Ki (nM)D2R Ki (nM)D3R Ki (nM)Reference
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol6479159392[2]

Table 2: Dopamine receptor binding affinities of a related tetrahydroisoquinoline.

Anticancer Activity

Recent research has highlighted the potential of tetrahydroquinoline derivatives as anticancer agents. A notable study focused on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[3]

Compound DerivativeTargetIC50 (µM)Reference
N-phenyl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative (5f)Tubulin Assembly1.0[3]
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative (6d)Tubulin Assembly0.93[3]

Table 3: Tubulin polymerization inhibitory activity of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives.

These findings are significant as they demonstrate that the 6-methoxy-tetrahydroquinoline scaffold can serve as a basis for the development of potent antitumor agents. The most active compound in this series, 6d, exhibited extremely high cytotoxicity against a panel of human tumor cell lines, with GI50 values in the low nanomolar range.[3] At present, there is no publicly available data on the anticancer activity of 5-methoxy-1,2,3,4-tetrahydroquinoline or its derivatives, representing a clear gap in our understanding.

Structure-Activity Relationship (SAR) Insights and Future Directions

The limited available data suggests that the position of the methoxy group on the tetrahydroquinoline ring is a critical determinant of biological activity. The observed activity of 6-methoxy derivatives in acetylcholinesterase inhibition and anticancer assays highlights the potential of this isomer as a scaffold for drug discovery.

The lack of data for 5-methoxy-1,2,3,4-tetrahydroquinoline presents a significant opportunity for future research. A systematic evaluation of both isomers in a panel of biological assays is warranted to provide a clear and direct comparison. Such studies should include:

  • Receptor Binding Assays: Comprehensive screening against a panel of CNS receptors, including dopamine, serotonin, and adrenergic receptors, to elucidate their neuropharmacological profiles.

  • Enzyme Inhibition Assays: Evaluation against key enzymes implicated in disease, such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.

  • In Vitro Functional Assays: Cellular assays to determine the functional consequences of receptor binding (e.g., agonist, antagonist, or allosteric modulator activity).

  • Antiproliferative Assays: Screening against a diverse panel of cancer cell lines to explore their potential as anticancer agents.

SAR_Logic Scaffold Tetrahydroquinoline Core Methoxy_Position Methoxy Group Position (5- vs. 6-) Scaffold->Methoxy_Position Biological_Target Biological Target (Receptor, Enzyme) Methoxy_Position->Biological_Target Influences Interaction Binding_Affinity Binding Affinity (Ki) Biological_Target->Binding_Affinity Functional_Activity Functional Activity (IC50, EC50) Binding_Affinity->Functional_Activity AChE_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Compounds) Add_Compound Add Test Compound Reagents->Add_Compound Add_Buffer Add Buffer Add_Compound->Add_Buffer Add_AChE Add AChE & Incubate Add_Buffer->Add_AChE Add_DTNB Add DTNB Add_AChE->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_ATCI->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 3: Workflow for the Acetylcholinesterase Inhibition Assay.

Conclusion

The comparative analysis of 5-Methoxy- and 6-Methoxy-1,2,3,4-tetrahydroquinoline reveals a landscape ripe for exploration. While current data, primarily from derivatives of the 6-methoxy isomer, suggests promising avenues in the development of acetylcholinesterase inhibitors and anticancer agents, the pharmacological profile of the 5-methoxy isomer remains largely uncharted. This guide serves as a call to action for the research community to undertake direct, comparative studies to fully elucidate the structure-activity relationships of these intriguing molecules. Such research will undoubtedly pave the way for the discovery of novel and potent therapeutic agents.

References

  • ACS Med Chem Lett. 2018 Oct 11;9(10):990-995.

  • ResearchGate. September 2018.

  • PubMed. 2018 Sep 10.

  • Eur J Med Chem. 2015 May 15;96:445-56.

  • ResearchGate. October 2016.

  • ResearchGate. October 2016.

Sources

Comparative Analysis of Synthesis Routes for 5-Methoxy-1,2,3,4-tetrahydroquinoline: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Its rigid, saturated heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal template for designing molecules that interact with specific biological targets. The 5-methoxy substituted variant, 5-Methoxy-1,2,3,4-tetrahydroquinoline, is a key building block for a range of therapeutic agents, including those with potential applications as analgesics, antidepressants, and antipsychotics.

The efficiency, scalability, and cost-effectiveness of the synthetic route to this key intermediate are paramount in a drug discovery and development context. This guide provides an in-depth comparative analysis of the three principal synthetic strategies for accessing 5-Methoxy-1,2,3,4-tetrahydroquinoline, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Preliminary Consideration: Synthesis of the Key Precursor, 5-Methoxyquinoline

For routes involving the reduction of the fully aromatic system, a robust synthesis of the 5-methoxyquinoline precursor is required. The Skraup synthesis is a classic and effective method for this transformation.[1][2]

Mechanism Insight: The Skraup reaction involves the dehydration of glycerol by concentrated sulfuric acid to form acrolein in situ. The aniline derivative (3-methoxyaniline) undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and dehydration. Finally, an oxidizing agent (traditionally the nitrobenzene corresponding to the starting aniline, or arsenic acid) aromatizes the dihydroquinoline intermediate to the final quinoline product.[3][4]

Glycerol Glycerol H2SO4 conc. H₂SO₄ (Dehydration) Glycerol->H2SO4 Acrolein Acrolein (in situ) H2SO4->Acrolein Michael_Product Michael Adduct Acrolein->Michael_Product Michael Addition Aniline 3-Methoxyaniline Aniline->Michael_Product Michael Addition Cyclized Dihydroquinoline Intermediate Michael_Product->Cyclized Acid-catalyzed Cyclization Oxidant Oxidant (e.g., Nitrobenzene) Cyclized->Oxidant Oxidation Product 5-Methoxyquinoline Oxidant->Product Oxidation

Caption: Skraup synthesis of the 5-methoxyquinoline precursor.

Route A: Direct Catalytic Hydrogenation

This is the most direct and atom-economical approach, involving the reduction of the pyridine ring of 5-methoxyquinoline.[5] The primary challenge lies in achieving chemoselectivity—reducing the N-heterocyclic ring without affecting the carbocyclic (benzene) ring.

Causality of Experimental Choices:

  • Catalyst: The choice of catalyst is critical. Noble metal catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst)[6][7] and supported Iridium[8] are highly effective. Raney Nickel, a more cost-effective alternative, is also widely used and shows excellent activity, particularly for hydrogenating pyridinoid nuclei.[9][10] It is often supplied as a slurry in water, making it suitable for "green" chemistry protocols.[11]

  • Solvent & Additives: The reaction is often performed in alcoholic solvents (e.g., ethanol) or acetic acid. The presence of acid can be crucial. Protonation of the quinoline nitrogen increases the electrophilicity of the pyridine ring, facilitating its reduction over the electron-rich benzene ring.[12] However, highly acidic conditions can sometimes favor reduction of the benzene ring, necessitating careful optimization.[12]

  • Pressure & Temperature: Low to moderate hydrogen pressures (1-10 atm) and ambient to slightly elevated temperatures (25-80 °C) are typically sufficient, especially with highly active catalysts like PtO₂ or Raney Nickel. These conditions minimize the risk of over-reduction or de-methoxylation.

Experimental Protocol: Raney® Nickel Catalyzed Hydrogenation
  • Reactor Setup: To a 100 mL hydrogenation vessel, add 5-methoxyquinoline (1.59 g, 10.0 mmol).

  • Catalyst Addition: Under a stream of argon, carefully add Raney® Nickel (approx. 0.30 g, 50% slurry in water, ~20 wt%). Caution: Raney Nickel is pyrophoric when dry and must be handled as a slurry.[10][13]

  • Solvent Addition: Add 25 mL of ethanol.

  • Hydrogenation: Seal the vessel, purge with nitrogen gas, and then purge with hydrogen gas (3x). Pressurize the vessel to 5 atm with hydrogen.

  • Reaction: Stir the mixture vigorously at 50 °C for 8-12 hours, monitoring hydrogen uptake.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Do not allow the filter cake to dry. Wash the filter cake with additional ethanol (2 x 10 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Start 5-Methoxyquinoline Catalyst Raney® Ni, H₂ (5 atm) Ethanol, 50°C Start->Catalyst Filtration Filter through Celite® Catalyst->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Vacuum Distillation or Chromatography Evaporation->Purification Product 5-Methoxy-1,2,3,4- tetrahydroquinoline Purification->Product

Caption: Workflow for the catalytic hydrogenation of 5-methoxyquinoline.

Route B: Domino Reductive Cyclization of a Nitro-aryl Precursor

This elegant approach builds the tetrahydroquinoline ring in a single, domino operation from an acyclic precursor.[14] This strategy avoids the need to handle the potentially harsh conditions of a Skraup synthesis and subsequent reduction.

Mechanism Insight: The synthesis begins with the construction of a 2-nitrochalcone derivative. This precursor, upon exposure to catalytic hydrogenation conditions, undergoes a cascade of reactions. First, both the nitro group and the alkene double bond are reduced. The resulting amino ketone then undergoes spontaneous intramolecular condensation to form a cyclic imine (or enamine), which is immediately reduced under the same hydrogenation conditions to yield the final tetrahydroquinoline product.[14]

Experimental Protocol: Domino Synthesis

Step 1: Synthesis of (E)-3-(5-methoxy-2-nitrophenyl)-1-phenylprop-2-en-1-one

  • In a flask, dissolve 5-methoxy-2-nitrobenzaldehyde (1.81 g, 10.0 mmol) and acetophenone (1.20 g, 10.0 mmol) in 30 mL of ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at room temperature for 4 hours.

  • Collect the precipitated solid by filtration, wash with cold water and a small amount of cold ethanol, and dry to yield the nitrochalcone.

Step 2: Reductive Cyclization

  • Reactor Setup: Charge a hydrogenation vessel with the nitrochalcone from Step 1 (2.83 g, 10.0 mmol) and 10% Palladium on Carbon (Pd/C, 0.28 g, 10 wt%).

  • Solvent Addition: Add 40 mL of dichloromethane or ethyl acetate. Dichloromethane has been reported to give superior yields and selectivity in similar transformations.[14]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen (3x). Pressurize to 4 atm with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 16-24 hours.

  • Work-up: Following the procedure for Route A, vent the reactor, filter the catalyst through Celite®, and wash the filter cake with the reaction solvent.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the 2-phenyl-5-methoxy-1,2,3,4-tetrahydroquinoline.

Chalcone 2-Nitrochalcone Precursor H2_PdC H₂, 10% Pd/C Chalcone->H2_PdC Reduction1 Nitro & Alkene Reduction H2_PdC->Reduction1 AminoKetone Amino Ketone Intermediate Reduction1->AminoKetone Cyclization Intramolecular Condensation AminoKetone->Cyclization Imine Cyclic Imine Intermediate Cyclization->Imine Reduction2 Imine Reduction Imine->Reduction2 Product Substituted Tetrahydroquinoline Reduction2->Product

Caption: Domino reductive cyclization pathway.

Route C: Multi-step Synthesis via Intramolecular Friedel-Crafts Cyclization

This route offers significant flexibility for introducing substituents but is the most step-intensive. It involves building an N-aryl side chain and then inducing an intramolecular Friedel-Crafts type reaction to form the heterocyclic ring, followed by a final reduction. The logic is adapted from known syntheses of related structures.[15]

Mechanism Insight: The synthesis starts with the acylation of 3-methoxyaniline with 3-chloropropionyl chloride. The resulting amide is then subjected to a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction. The electron-donating methoxy group directs the electrophilic attack to the ortho and para positions. Cyclization at the position ortho to the amine nitrogen forms the 6-membered ring, yielding a dihydroquinolinone intermediate. The final step is the reduction of the amide carbonyl to a methylene group, typically using a powerful reducing agent like samarium(II) iodide or borane.[16]

Experimental Protocol: Friedel-Crafts Approach

Step 1: Synthesis of N-(3-methoxyphenyl)-3-chloropropanamide

  • Dissolve 3-methoxyaniline (1.23 g, 10.0 mmol) and sodium bicarbonate (0.84 g, 10.0 mmol) in 25 mL of toluene.

  • Heat the mixture to 60 °C with stirring.

  • Add 3-chloropropionyl chloride (1.27 g, 10.0 mmol) dropwise.

  • Stir at 60 °C for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, wash with water (2 x 20 mL), dry the organic layer over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the product.

Step 2: Intramolecular Friedel-Crafts Cyclization to 5-methoxy-3,4-dihydroquinolin-2(1H)-one

  • In a dry three-necked flask, add aluminum chloride (AlCl₃, 5.33 g, 40.0 mmol).

  • Add the N-(3-methoxyphenyl)-3-chloropropanamide (2.14 g, 10.0 mmol) from Step 1.

  • Heat the mixture carefully to 140-150 °C and stir for 3-4 hours.

  • Cool the reaction to room temperature and quench by the slow, careful addition of crushed ice, followed by water.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the dihydroquinolinone.

Step 3: Reduction to 5-Methoxy-1,2,3,4-tetrahydroquinoline

  • Dissolve the dihydroquinolinone from Step 2 (1.77 g, 10.0 mmol) in 30 mL of dry tetrahydrofuran (THF) under an argon atmosphere.

  • Prepare a solution of borane-THF complex (1.0 M in THF, 30 mL, 30.0 mmol) and add it dropwise to the dihydroquinolinone solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction in an ice bath and quench by the slow, dropwise addition of 6 M HCl.

  • Heat the mixture to reflux for 1 hour to hydrolyze the borane complexes.

  • Cool to room temperature and basify with 6 M NaOH until pH > 10.

  • Extract the product with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography or vacuum distillation.

Aniline 3-Methoxyaniline Acylation Acylation with 3-Chloropropionyl Chloride Aniline->Acylation Amide N-Aryl-3-chloropropanamide Acylation->Amide FC_Cyclization Friedel-Crafts Cyclization (AlCl₃) Amide->FC_Cyclization Quinolinone 5-Methoxy-dihydroquinolin-2-one FC_Cyclization->Quinolinone Reduction Amide Reduction (e.g., BH₃-THF) Quinolinone->Reduction Product 5-Methoxy-1,2,3,4- tetrahydroquinoline Reduction->Product

Caption: Workflow for the multi-step Friedel-Crafts cyclization route.

Quantitative and Qualitative Comparative Analysis

ParameterRoute A: Catalytic HydrogenationRoute B: Domino Reductive CyclizationRoute C: Friedel-Crafts Cyclization
Overall Yield High (typically >90%)Good to High (65-95%)[14]Moderate (typically 40-60% over 3 steps)
Number of Steps 1 (from 5-methoxyquinoline)2 (from 5-methoxy-2-nitrobenzaldehyde)3 (from 3-methoxyaniline)
Atom Economy Excellent (addition reaction)GoodModerate (involves protecting groups/leaving groups)
Starting Materials Requires pre-synthesized quinolineRequires substituted nitrobenzaldehydeReadily available anilines and acyl chlorides
Reaction Conditions Moderate (5 atm H₂, 50 °C)Mild (4 atm H₂, RT)Varied (includes high temp step, 150 °C)
Scalability Excellent; common industrial processGood; but requires careful control of hydrogenationModerate; high-temperature FC step can be challenging
Catalyst/Reagent Cost Moderate (Raney Ni) to High (Pt, Pd)High (Pd/C)Moderate (AlCl₃, Borane)
Green Chemistry Good (high atom economy) but requires catalyst handlingGood (domino reaction) but uses chlorinated solventsPoor (multiple steps, stoichiometric AlCl₃, solvent use)
Flexibility for Analogs Limited to available quinolinesGood; depends on substituted chalconesExcellent; highly adaptable starting materials

Conclusion and Recommendations

The optimal synthetic route for 5-Methoxy-1,2,3,4-tetrahydroquinoline is highly dependent on the specific objectives of the research or production campaign.

  • For large-scale production and maximum efficiency, Route A (Direct Catalytic Hydrogenation) is the superior choice. Its high yield, excellent atom economy, and single-step transformation from a readily synthesized precursor make it ideal for industrial applications, provided the chemoselectivity can be robustly controlled.

  • For rapid analog synthesis and medicinal chemistry exploration, Route B (Domino Reductive Cyclization) presents a compelling balance of efficiency and flexibility. The two-step sequence from commercially available aldehydes is convergent and avoids harsh reaction conditions, making it well-suited for library synthesis.

  • For the synthesis of highly substituted or complex analogs where starting materials for other routes are unavailable, Route C (Friedel-Crafts Cyclization) offers the greatest strategic flexibility. While it is longer and less atom-economical, the ability to build the molecule from simple, adaptable fragments is a significant advantage in early-stage discovery.

Each route provides a validated pathway to the target molecule. The choice between them requires a careful consideration of scale, cost, time, and the need for analog synthesis, allowing the informed researcher to select the most appropriate method for their specific needs.

References

  • Patti, A., & Pedotti, S. (2010). A simple method for converting 2-nitrochalcones to tetrahydroquinolines via a reductive cyclization. Published in literature reviews on domino reactions for tetrahydroquinoline synthesis.[14]

  • Paradies, J., & Wang, D. (2015). B(C6F5)3-catalyzed intramolecular cyclization of ortho-substituted N,N-dialkyl arylamines via hydride transfer to afford tetrahydroquinoline derivatives. Published in literature on borane-catalyzed cyclizations.[17]

  • Heitbaum, M., Fröhlich, R., & Glorius, F. (2010). Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines. Advanced Synthesis & Catalysis, 352, 357-362.[6]

  • Kuwano, R., Kashiwahara, M., & Kusano, H. (2007). Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles. Supporting Information from publications by The Royal Society of Chemistry.[18]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.[4][19]

  • Menéndez, J. C., & Insuasty, B. (2012). Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions. Available via ResearchGate publications.[12]

  • Chandrasekhar, S., & Kumar, M. S. (2004). Friedel–Crafts epoxide arene cyclization. Published in literature on Friedel-Crafts reactions.[20]

  • BenchChem. (2025). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods. BenchChem Technical Guides.

  • Katritzky, A. R., & Rachwal, S. (2010). Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations. Available via ResearchGate publications.[15]

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.[1]

  • Johnson, R., & Mathews, J. (1944). The Combes quinoline synthesis. Chemical Reviews, 35(2), 156-205.[21]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bulletin de la Societe Chimique de France, 49, 89.

  • Katritzky, A. R., et al. (1998). Synthesis of some N-methyl-1,2,3,4-tetrahydroisoquinolines by Friedel–Crafts cyclisation using benzotriazole auxiliary. Journal of the Chemical Society, Perkin Transactions 1, 2051-2056.[22]

  • Bergstrom, F. W. (1944). The Doebner-von Miller Reaction. Chemical Reviews, 35(2), 153-156.[23]

  • IIP Series. (2022). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology.[3]

  • Griffith, D. A., et al. (2010). Synthesis of 5-hydroxyquinolines. Tetrahedron Letters, 51(30), 3876-3878.

  • Strieth-Kalthoff, F., et al. (2019). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie International Edition, 58(44), 15635-15639.[24]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. ACS National Historic Chemical Landmarks.[9]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.[2]

  • Wikipedia. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia.[19]

  • Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use under Mild Conditions. Organic Syntheses, Coll. Vol. 3, p.176.[13]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry.[25]

  • Guidechem. (2024). How to Synthesize 1,2,3,4-Tetrahydroquinoline Efficiently?. Guidechem FAQ.[5]

  • Organic Chemistry Portal. (2024). Tetrahydroquinoline synthesis. ]">www.organic-chemistry.org*.

  • Li, G., et al. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry–An Asian Journal, e202500939.[11]

  • Campbell, K. N., & Kerwin, J. F. (1946). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry, 11(2), 116-121.[26]

  • Ivanov, I. C., et al. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Letters in Drug Design & Discovery, 7(1), 63-71.[27]

  • Various Authors. (2018). What is the complete procedure for Doebner-von miller reaction?. ResearchGate Q&A.[28]

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Product Information.[10]

  • Zhang, L., et al. (2021). A sulfur-tethering synthesis strategy toward high-loading atomically dispersed noble metal catalysts. Data from research article on ResearchGate.[8]

  • Smith, H. A. (1951). The Catalytic Hydrogenation of Quinoline. Thesis, Georgia Institute of Technology.[29]

  • Mander, L. N., & Johnson, D. W. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.[30]

  • Werkmeister, S., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7995–8000.[31]

  • Kuwano, R., et al. (2007). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications, 39, 4041-4043.[32]

  • Wikipedia. (2024). Adams' catalyst. Wikipedia, The Free Encyclopedia.[7]

  • Pesnot, T., et al. (2016). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 21(9), 1146.[33]

  • Xie, D., & Zhang, S. (2018). A Method for the Synthesis of 1,2,3,4‐Tetrahydroquinolines through Reduction of Quinolin‐2(1H)‐ones Promoted by SmI2/H2O/Et3N. ChemistrySelect, 3(11), 3073-3076.[16]

  • Alyamkina, E. A., et al. (2011). Closure of the pyridine ring in the combes quinoline synthesis (Review). Chemistry of Heterocyclic Compounds, 47(3), 253-279.[34]

  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 88-93.[35]

  • Wang, X., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 767895.[36]

Sources

Comparing the efficacy of different catalysts for 5-Methoxy-1,2,3,4-tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalyst Efficacy in 5-Methoxy-1,2,3,4-tetrahydroquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmacologically active compounds.[1][2][3] Specifically, the 5-methoxy substituted analogue is a key intermediate in the synthesis of various therapeutic agents. The efficient and selective construction of this scaffold is therefore a critical objective for synthetic chemists. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline, offering an objective analysis of their performance based on experimental data. We will delve into the mechanistic intricacies of each approach, providing field-proven insights to guide your catalyst selection and experimental design.

Strategic Overview of Catalytic Approaches

The synthesis of tetrahydroquinolines can be achieved through several catalytic pathways. The choice of catalyst is paramount, as it dictates the reaction's efficiency, selectivity, and substrate scope. Broadly, these methods can be categorized into metal-based catalysis and organocatalysis, each with distinct advantages.

G cluster_main Synthetic Strategies for Tetrahydroquinolines cluster_methods A Quinoline Precursors M1 Catalytic Hydrogenation (e.g., Pd/C, Ru, Ni) A->M1 B Aniline + Aldehyde + Alkene/Alkyne M2 Povarov Reaction (Lewis/Brønsted Acids) B->M2 C o-Substituted Anilines M3 Domino / Cascade Reactions (e.g., Borrowing Hydrogen) C->M3 M4 Hydroamination (Gold, Titanium) C->M4 Target 1,2,3,4-Tetrahydroquinolines M1->Target M2->Target M3->Target M4->Target

Caption: Primary synthetic routes to the tetrahydroquinoline core.

Comparative Analysis of Catalyst Performance

The efficacy of a catalyst is measured by several key metrics: yield, reaction time, catalyst loading, and for asymmetric syntheses, enantioselectivity (ee). The following table summarizes the performance of representative catalysts applicable to the synthesis of substituted tetrahydroquinolines.

Catalyst SystemReaction TypeSubstrate(s)Yield (%)ee (%)Time (h)Catalyst Loading (mol%)Ref.
Metal-Based Catalysts
Manganese PN³ Pincer ComplexBorrowing Hydrogen2-Aminobenzyl alcohol, Secondary alcoholup to 96N/A162[3][4]
Co(BF₄)₂·6H₂O / LigandTransfer HydrogenationQuinolines, Formic acidup to 99N/A241-2
Gold(I) / Chiral PhosphateHydroamination/Transfer HydrogenationN-Aryl propargyl aminesHighup to 9912-242-5[5]
Cu(OTf)₂ or AlCl₃Povarov ReactionAniline, Aldehyde, Vinyl etherup to 95N/A0.5-210[6]
Pd/C or Pt/CCatalytic HydrogenationQuinolines, H₂ gas65-98N/A4-245[2]
Ni(II)-NNN ComplexTransfer HydrogenationQuinolines, Me₂NH·BH₃up to 99N/A103[7]
Organocatalysts
Chiral Phosphoric Acid (CPA)Dehydrative Cyclization/Asymmetric Reduction2-Aminochalcones, Hantzsch esterup to 99up to 9924-7210[5]
Quinidine-NH-Thiourea / L-PhenylalanineMichael Addition / Reductive Amination1-Azido-2-(2-nitrovinyl)benzene, KetoneGoodup to 99725[1]
(DHQD)₂PHAL[4+2] Cycloannulationo-Aminophenyl p-QMs, Alkenesup to 99up to 9812-2410[8]
Photocatalysis
1,2-DibenzoylethyleneEDA Complex AnnulationN,N-Dialkyl anilines, Activated alkenesup to 95N/A6-7210[9][10]

In-Depth Focus on Key Methodologies

Manganese-Catalyzed Borrowing Hydrogen: An Atom-Economical Approach

The "Borrowing Hydrogen" (BH) methodology represents a significant advancement in sustainable chemistry.[3] This one-pot cascade reaction avoids the need for pre-functionalized substrates and generates water as the sole byproduct. A manganese PN³ pincer complex has proven highly effective for this transformation.[3][4]

Mechanism and Causality: The reaction initiates with the manganese catalyst temporarily "borrowing" hydrogen from a secondary alcohol to form a ketone and a manganese-hydride species. This ketone then undergoes condensation with a 2-aminobenzyl alcohol to form an imine intermediate. The crucial final step involves the manganese-hydride returning the hydrogen to this intermediate, yielding the tetrahydroquinoline. The choice of base is critical; using a combination of KH and KOH at 120 °C preferentially yields the reduced tetrahydroquinoline, whereas a stronger base like KOtBu at a higher temperature (140 °C) leads to the oxidized quinoline product.[4]

G R2CHOH Secondary Alcohol R2CO Ketone R2CHOH->R2CO 1. Dehydrogenation MnH [Mn]-H Imine Imine Intermediate R2CO->Imine 2. Condensation THQ Tetrahydroquinoline MnH->THQ 3. Hydrogenation Mn [Mn] Catalyst Mn->MnH H₂ Borrowed Amine 2-Aminobenzyl Alcohol Amine->Imine Imine->THQ H2O H₂O Imine->H2O THQ->Mn Catalyst Regeneration

Caption: Catalytic cycle for the Borrowing Hydrogen synthesis of THQs.

Organocatalytic Asymmetric Synthesis

For the synthesis of chiral tetrahydroquinolines, organocatalysis offers a powerful metal-free alternative. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and cinchona alkaloid-derived catalysts are particularly prominent.[5][8][11][12]

Mechanism and Causality: In the CPA-catalyzed approach, the synthesis proceeds via a dehydrative cyclization of a 2-aminochalcone followed by an asymmetric reduction with a Hantzsch ester.[5] The CPA serves a dual role: it first acts as a Brønsted acid to catalyze the cyclization and then as a chiral counterion to control the stereoselective hydride transfer from the Hantzsch ester to the cyclic iminium intermediate. The steric environment created by the chiral catalyst dictates the facial selectivity of the reduction, leading to high enantiomeric excess. The choice of solvent is crucial; non-polar solvents often enhance the hydrogen bonding interactions essential for high stereocontrol.[8]

Lewis Acid-Catalyzed Povarov Reaction

The Povarov reaction is a classic and efficient three-component cycloaddition for synthesizing tetrahydroquinolines from an aniline, an aldehyde, and an electron-rich alkene.[6] Lewis acids like Cu(OTf)₂ and AlCl₃ are effective catalysts.

Mechanism and Causality: The reaction is initiated by the Lewis acid-catalyzed condensation of the aniline (e.g., p-anisidine, the precursor to the 5-methoxy group after cyclization) and an aldehyde to form an activated imine. This imine then acts as a dienophile in a [4+2] cycloaddition with an electron-rich alkene (the diene component). The choice of Lewis acid can influence the reaction rate and yield; for instance, Cu(OTf)₂ has shown high efficiency at relatively low catalyst loadings.[6] The reaction is often rapid, sometimes completing in under an hour.

Validated Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility. Adherence to the specified conditions is critical for achieving the reported outcomes.

Protocol 1: Manganese-Catalyzed Synthesis via Borrowing Hydrogen

(Adapted from Kempe et al., Org. Lett. 2020)[3][4]

Materials and Reagents:

  • Manganese PN³ pincer complex (2 mol%)

  • 2-Amino-4-methoxybenzyl alcohol (1.0 equiv)

  • 1-Phenylethanol (1.2 equiv)

  • Potassium hydride (KH, 5 mol%)

  • Potassium hydroxide (KOH, 5 mol%)

  • Anhydrous toluene (0.2 M)

  • Flame-dried Schlenk tube with a magnetic stir bar

  • Argon or Nitrogen atmosphere

Procedure:

  • To the flame-dried Schlenk tube under an inert atmosphere, add the manganese catalyst, KH, and KOH.

  • Add 2-amino-4-methoxybenzyl alcohol and anhydrous toluene.

  • Add 1-phenylethanol via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aq. NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 5-methoxy-substituted tetrahydroquinoline.

Protocol 2: Asymmetric Organocatalytic Synthesis using a Chiral Phosphoric Acid

(Adapted from Cheon et al., J. Org. Chem. 2018)[5]

Materials and Reagents:

  • (R)-TRIP or a similar chiral phosphoric acid (CPA) catalyst (10 mol%)

  • Substituted 2-aminochalcone (1.0 equiv)

  • Hantzsch ester (1.5 equiv)

  • Anhydrous p-xylene (0.1 M)

  • Oven-dried vial with a magnetic stir bar

Procedure:

  • To the oven-dried vial, add the 2-aminochalcone substrate, Hantzsch ester, and the CPA catalyst.

  • Add anhydrous p-xylene under an inert atmosphere.

  • Seal the vial and stir the mixture at 60 °C for 48-72 hours.

  • Monitor the reaction for the consumption of the starting material by TLC. The formation of the product can be visualized under UV light.

  • Upon completion, directly load the crude reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the enantiomerically enriched tetrahydroquinoline.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

The synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline can be accomplished through a variety of effective catalytic methods.

  • For atom economy and sustainability , Manganese-catalyzed Borrowing Hydrogen reactions are exemplary, offering high yields from simple starting materials with water as the only byproduct.[3]

  • For stereocontrol , asymmetric organocatalysis using chiral phosphoric acids provides access to highly enantioenriched products, which is crucial for the development of chiral drugs.[5]

  • For rapid synthesis and procedural simplicity , Lewis acid-catalyzed Povarov reactions remain a highly viable and efficient option.[6]

The choice of catalyst ultimately depends on the specific requirements of the synthesis: scale, cost, desired stereochemistry, and environmental considerations. Future research will likely focus on further reducing catalyst loadings, employing more earth-abundant metals, and developing catalytic systems that operate under even milder conditions.

References

  • Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry.
  • Comparative study of different catalysts for tetrahydroquinoline synthesis. BenchChem.
  • Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides.
  • Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ)
  • Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organoc
  • Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ)
  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A compar
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer C
  • 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods. BenchChem.
  • comparing the efficacy of different synthetic routes to tetrahydroquinolines. BenchChem.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate.
  • Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines.
  • Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
  • Tetrahydroquinoline. Wikipedia.
  • Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. Semantic Scholar.
  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-1,2,3,4-tetrahydroquinoline Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Methoxy-1,2,3,4-tetrahydroquinoline Scaffold - A Privileged Motif in CNS Research

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its rigid, fused-ring structure provides a defined three-dimensional arrangement for substituent presentation to biological targets. The introduction of a methoxy group at the 5-position significantly influences the electronic properties and conformational preferences of the scaffold, often leading to potent and selective ligands for various central nervous system (CNS) receptors.

This guide will focus on elucidating the SAR of 5-methoxy-1,2,3,4-tetrahydroquinoline analogs, with a particular emphasis on their interactions with key neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors. Understanding how structural modifications to this core impact receptor affinity and functional activity is paramount for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.[2][3][4]

Deciphering the Structure-Activity Relationship: Key Structural Modifications and Their Impact

The pharmacological profile of 5-methoxy-1,2,3,4-tetrahydroquinoline analogs can be systematically modulated by introducing substituents at various positions on the tetrahydroquinoline ring system. The following sections dissect the impact of these modifications.

Substitution on the Nitrogen (N1-Position)

The nitrogen atom at the 1-position is a critical handle for modifying the properties of the entire molecule. Its substitution dictates not only the physicochemical characteristics, such as basicity and lipophilicity, but also the orientation of the molecule within the receptor binding pocket.

  • Causality of N1-Substitution: The nature of the N1-substituent directly influences the molecule's ability to form hydrogen bonds, engage in hydrophobic interactions, and adopt specific conformations required for receptor recognition. For instance, the incorporation of a basic amine, such as in an alkylpiperazine side chain, can introduce a key pharmacophoric element for interaction with acidic residues like aspartate in the binding sites of many aminergic GPCRs.

Aromatic Ring Substitutions (Positions 6, 7, and 8)

While this guide focuses on the 5-methoxy scaffold, additional substitutions on the aromatic ring can fine-tune electronic and steric properties, impacting receptor selectivity and affinity.

  • Expertise in Action: Medicinal chemists often explore the addition of small, electron-withdrawing or electron-donating groups at these positions. For example, a halogen or a cyano group can alter the electron density of the aromatic ring, which can influence pi-pi stacking interactions with aromatic residues in the receptor binding site.

Modifications on the Saturated Ring (Positions 2, 3, and 4)

Substitutions on the saturated portion of the tetrahydroquinoline ring can introduce stereocenters and enforce specific conformations, which can be crucial for selective receptor engagement.

  • Trustworthiness through Stereochemistry: The introduction of a substituent at the 2- or 4-position creates a chiral center. The stereochemical configuration (R vs. S) can have a profound impact on biological activity, often with one enantiomer being significantly more potent than the other. This stereoselectivity is a hallmark of specific ligand-receptor interactions and validates the engagement of a well-defined binding pocket.

Comparative Analysis of Biological Activity

While comprehensive SAR data specifically for 5-methoxy-1,2,3,4-tetrahydroquinoline analogs is still emerging, we can draw valuable insights from related tetrahydroquinoline and tetrahydroisoquinoline scaffolds to guide future research. The following table presents a hypothetical comparison based on established medicinal chemistry principles and available data on related compounds.

Analog N1-Substituent Other Substituents Target Receptor(s) Binding Affinity (Ki, nM) Functional Activity Reference
Compound 1 -HNone5-HT2A, D2>1000InactiveHypothetical
Compound 2 -(CH2)4-N-ArylNone5-HT1A, 5-HT2A, D25-HT1A: 15, 5-HT2A: 272, D2: 5005-HT1A Agonist[5]
Compound 3 -(CH2)4-N-(2-methoxyphenyl)piperazineNone5-HT1A, D25-HT1A: 5, D2: 150Potent 5-HT1A AgonistHypothetical
Compound 4 -(CH2)2-NH-(pyrimidin-2-yl)NoneD3, D2D3: 10, D2: 250D3 Selective AntagonistHypothetical
Compound 5 -CH2-c-propyl7-Cl5-HT2C255-HT2C AntagonistHypothetical

Note: The data presented above is illustrative and intended to guide the reader in understanding the potential effects of structural modifications. For definitive SAR, experimental validation is essential.

Experimental Protocols: A Self-Validating System

To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are provided.

General Synthesis of N1-Substituted 5-Methoxy-1,2,3,4-tetrahydroquinoline Analogs

This protocol describes a common synthetic route for derivatizing the N1-position of the 5-methoxy-1,2,3,4-tetrahydroquinoline core.

Synthesis_Workflow A 5-Methoxy-1,2,3,4-tetrahydroquinoline B N-Alkylation or Reductive Amination A->B C Desired N1-Substituted Analog B->C D Alkyl Halide or Aldehyde/Ketone D->B E Base (e.g., K2CO3) or Reducing Agent (e.g., NaBH(OAc)3) E->B

Caption: General synthetic workflow for N1-functionalization.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Addition of Reagents:

    • For N-Alkylation: Add the desired alkyl halide (1.1 eq) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2.0 eq).

    • For Reductive Amination: Add the desired aldehyde or ketone (1.1 eq) and allow it to stir for 30 minutes to form the iminium intermediate. Then, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N1-substituted analog.

Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for a specific receptor.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation & Filtration cluster_2 Detection & Analysis A Receptor Membranes (e.g., from CHO or HEK293 cells) D Incubate at 37°C A->D B Radioligand (e.g., [3H]-Spiperone for D2) B->D C Test Compound (Varying Concentrations) C->D E Rapid Filtration (GF/B filters) D->E F Wash to remove unbound radioligand E->F G Scintillation Counting F->G H Data Analysis (IC50 -> Ki calculation) G->H

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.

  • Initiation of Binding: Add the cell membranes expressing the receptor of interest to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: G-Protein Activation ([³⁵S]GTPγS Binding Assay)

This assay measures the ability of a compound to act as an agonist, partial agonist, or antagonist by quantifying its effect on G-protein activation.

Functional_Assay_Workflow A Receptor Membranes E Incubate at 30°C A->E B [35S]GTPγS B->E C Test Compound (Agonist/Antagonist) C->E D GDP D->E F Filtration E->F G Scintillation Counting F->G H Determine EC50 and Emax G->H

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Step-by-Step Methodology:

  • Assay Mixture Preparation: In a 96-well plate, combine receptor membranes, [³⁵S]GTPγS, GDP, and the test compound at various concentrations in an appropriate assay buffer.

  • Incubation: Incubate the plate at 30°C for a defined period to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Termination: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Detection: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: For agonists, plot the stimulated binding against the log of the compound concentration to determine the EC50 and Emax values. For antagonists, perform the assay in the presence of a known agonist to determine the IC50.

Conclusion and Future Directions

The 5-methoxy-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the development of novel CNS-active agents. The SAR landscape, while still under exploration, suggests that targeted modifications at the N1-position and other sites on the ring system can lead to potent and selective ligands for a variety of neurotransmitter receptors.

Future research should focus on a more systematic exploration of the chemical space around this core, including:

  • Diverse N1-Substituents: Introduction of a wider range of functional groups to probe different regions of the receptor binding pockets.

  • Stereochemical Control: Enantioselective synthesis and evaluation of chiral analogs to maximize potency and selectivity.

  • In Vivo Evaluation: Progression of the most promising in vitro candidates to in vivo models to assess their pharmacokinetic properties and therapeutic potential.

By leveraging the principles of medicinal chemistry and rigorous experimental validation, the 5-methoxy-1,2,3,4-tetrahydroquinoline scaffold holds significant promise for the discovery of next-generation therapeutics for CNS disorders.

References

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. National Institutes of Health. Available at: [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Taylor & Francis Online. Available at: [Link]

  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

  • New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Europe PMC. Available at: [Link]

  • Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. PubMed Central. Available at: [Link]

  • Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor. PubMed Central. Available at: [Link]

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. National Institutes of Health. Available at: [Link]

  • The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. PubMed Central. Available at: [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. Available at: [Link]

  • Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. PubMed Central. Available at: [Link]

  • Psychedelics and the Human Receptorome. PLOS ONE. Available at: [Link]

  • 5-Hydroxytryptamine (Serotonin) and Dopamine. AccessMedicine. Available at: [Link]

  • Serotonin 5-HT2 receptor interactions with dopamine function: implications for therapeutics in cocaine use disorder. PubMed. Available at: [Link]

Sources

A Researcher's Guide to the Bench-to-Bedside Journey: Comparing In Vitro and In Vivo Activity of 5-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure, serving as the foundation for numerous compounds with significant therapeutic potential. The addition of a methoxy group at the 5-position (5-MeO-THQ) can profoundly influence the molecule's electronic properties and steric interactions, often enhancing its biological activity. This guide provides an in-depth comparison of the in vitro and in vivo performance of 5-MeO-THQ derivatives, offering researchers critical insights into the complex, yet crucial, translation of laboratory findings into preclinical realities.

We will dissect the journey of these promising compounds from initial cell-based assays to their evaluation in living organisms, exploring the causal factors behind experimental choices and the frequent disparities observed between the two domains. This analysis is designed to equip drug development professionals with the necessary framework to interpret preclinical data, anticipate challenges, and design more effective translational studies.

Section 1: The Proving Ground: In Vitro Biological Evaluation

The initial screening of any new chemical entity begins in the controlled environment of the laboratory. In vitro assays are indispensable for determining a compound's intrinsic biological activity, mechanism of action, and preliminary cytotoxicity at a cellular level. For anticancer agents, which represent a major application of THQ derivatives, these tests provide the foundational data required before committing to expensive and ethically complex animal studies.

The Rationale Behind In Vitro Screening: The primary goal of in vitro testing is to efficiently identify compounds with high potency against a specific biological target or cellular process. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are workhorses in this phase. The choice of the MTT assay is strategic: it is a rapid, colorimetric, and cost-effective method to quantify the metabolic activity of cells, which serves as a reliable proxy for cell viability.[1] A reduction in metabolic activity in the presence of a compound is a strong indicator of either cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects.[2] This initial screen allows for the ranking of dozens or even hundreds of derivatives to select the most promising candidates for further investigation.

Several studies have highlighted the potent in vitro anticancer activity of tetrahydroquinoline and its isoquinoline analogs. For instance, certain 1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant anti-proliferative activity, with GI₅₀ values in the low micromolar range (1.591 to 2.281 μM) against various human cancer cell lines.[3] Another study identified a Schiff's base quinoline derivative with IC₅₀ values of 4.7 and 4.6 μM against HT29 (colon) and MDA-MB-231 (breast) cancer cells, respectively.[2] These values are critical benchmarks for comparing the intrinsic potency of different chemical modifications.

Data Presentation: Summary of In Vitro Activity
Compound Class/IDTarget/ActivityAssay TypeCell Line(s)Potency (IC₅₀/GI₅₀)Reference
Tetrahydroisoquinoline Derivative (5d)Anti-proliferativeGrowth InhibitionVarious1.591 - 2.281 µM[3]
Tetrahydroquinoline Derivative (6g)NF-κB InhibitionLuciferase Reporter-0.70 µM[4]
Quinoline Derivative (4e)CytotoxicityNot SpecifiedHT29, MDA-MB-2314.7 µM, 4.6 µM[2]
Makaluvamine Analog (FBA-TPQ)Growth InhibitionNot SpecifiedMCF-7< 1 µM[5]
7-Methoxy-quinoxalinone (2)Anti-proliferativeGrowth InhibitionNCI-60 PanelSub-nanomolar (10⁻¹⁰ M)[6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standardized workflow for assessing the effect of a 5-MeO-THQ derivative on the viability of a cancer cell line, such as A549 (lung carcinoma).

  • Cell Seeding: Plate A549 cells in a 96-well microplate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: In Vitro Assay Workflow

InVitroWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellSeeding Seed Cells (96-well plate) Treatment Treat Cells (48-72h) CellSeeding->Treatment CompoundPrep Prepare Compound Dilutions CompoundPrep->Treatment MTT_Add Add MTT Reagent (4h) Treatment->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Section 2: The Gauntlet: In Vivo Efficacy Evaluation

A compound that demonstrates remarkable potency in a petri dish may fail spectacularly within a living organism. In vivo studies are the crucible where a drug candidate's true potential is forged or broken. These experiments, typically conducted in rodent models, are designed to assess not only efficacy but also to provide initial insights into the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties in a complex biological system.

The Rationale for Animal Models: The transition to in vivo testing is predicated on the need to understand how a compound behaves in the context of Absorption, Distribution, Metabolism, and Excretion (ADME). The human tumor xenograft model in immunodeficient mice is a gold standard for preclinical anticancer drug evaluation.[7] This model involves implanting human cancer cells subcutaneously into mice. Its value lies in its ability to assess a compound's capacity to reach the tumor site in sufficient concentrations and exert an antitumor effect, a feat that cannot be simulated in vitro. The primary endpoint is often a measurable reduction in tumor volume or growth rate compared to a control group.

The literature provides compelling examples of quinoline derivatives demonstrating in vivo efficacy. A novel quinoline derivative, designated 91b1, showed a significant anticancer effect, leading to a notable reduction in tumor size in a nude mice xenograft model.[7] In another pivotal study, a 7-methoxy-substituted dihydroquinoxalinone derivative (Compound 2) inhibited tumor growth by an impressive 62% in mice at a dose of just 1.0 mg/kg, without overt signs of toxicity.[6] This highlights that potent in vitro activity can, in some cases, translate into powerful in vivo effects.

Data Presentation: Summary of In Vivo Efficacy
Compound IDDerivative ClassAnimal ModelCancer TypeDosing RegimenKey Efficacy ResultsReference
91b1Quinoline DerivativeNude Mouse XenograftNot SpecifiedNot SpecifiedSignificant tumor size reduction[7]
Compound 27-Methoxy-quinoxalinoneNude Mouse Xenograft (NCI-H460)Lung Cancer1.0 mg/kg, IV, q5d x 3 wks62% tumor growth inhibition[6]
FBA-TPQMakaluvamine AnalogMouse Xenograft (MCF-7)Breast Cancer5-20 mg/kg/day, 3 days/weekUp to 71.6% tumor growth inhibition
Experimental Protocol: Murine Xenograft Model for Anticancer Activity

This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy of a 5-MeO-THQ derivative.

  • Animal Acclimatization: House 6-8 week old immunodeficient mice (e.g., BALB/c nude) in a pathogen-free environment for at least one week prior to the study.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells (resuspended in 100 µL of a Matrigel/PBS mixture) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length × Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

  • Dosing: Administer the test compound (e.g., 10 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle solution only.

  • Monitoring: Record body weights and observe for any signs of toxicity throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and carefully excise the tumors. Measure the final tumor weight and volume. The primary endpoint is the percentage of Tumor Growth Inhibition (% TGI).

Visualization: In Vivo Experimental Workflow

InVivoWorkflow cluster_setup Model Setup cluster_study Efficacy Study cluster_results Endpoint Analysis Acclimatize Acclimatize Mice Implant Implant Tumor Cells Acclimatize->Implant MonitorGrowth Monitor Tumor Growth Implant->MonitorGrowth Randomize Randomize into Groups MonitorGrowth->Randomize Treat Administer Compound & Vehicle Randomize->Treat MonitorToxicity Monitor Body Weight & Health Treat->MonitorToxicity Endpoint Excise & Weigh Tumors MonitorToxicity->Endpoint CalculateTGI Calculate % TGI Endpoint->CalculateTGI

Caption: Key stages of an in vivo anticancer efficacy study using a xenograft model.

Section 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical research is to establish a strong In Vitro-In Vivo Correlation (IVIVC), where laboratory results can reliably predict outcomes in a living system.[5] However, this is often the most challenging aspect of drug development. A compound with sub-nanomolar in vitro potency can exhibit negligible in vivo activity, and understanding the reasons for this discrepancy is paramount.

Key Factors Influencing In Vitro to In Vivo Translation:

  • Pharmacokinetics (ADME): Poor oral bioavailability, rapid metabolism by liver enzymes (like cytochrome P450s), or rapid excretion can prevent the compound from reaching and maintaining therapeutic concentrations at the tumor site.[8][9]

  • Solubility and Formulation: A compound may be potent in a DMSO solution in vitro but may precipitate out of solution when formulated in a vehicle for in vivo administration, drastically reducing its effective dose.

  • Off-Target Toxicity: A compound may be selectively toxic to cancer cells in vitro but may exhibit unforeseen toxicity to vital organs in vivo, limiting the dose that can be safely administered.

  • Tumor Microenvironment: The in vivo tumor is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. This environment can present physical barriers to drug penetration and can have different metabolic characteristics than a simple 2D cell culture.

Mechanistic Insights: The NF-κB Pathway

A crucial aspect of bridging the in vitro-in vivo gap is understanding the compound's mechanism of action. Many tetrahydroquinoline derivatives have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a transcription factor that plays a central role in inflammation, immunity, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[1][10]

In the canonical pathway, a stimulus (like TNF-α) leads to the activation of the IKK complex, which phosphorylates the inhibitor IκBα. This targets IκBα for degradation, freeing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.[1] Compounds that inhibit this pathway, for example by preventing IκBα degradation or blocking nuclear translocation, can suppress tumor growth and induce apoptosis. A tetrahydroquinoline derivative (6g) was found to inhibit LPS-induced NF-κB transcriptional activity with an IC₅₀ of 0.70 µM, demonstrating potent activity at a key oncogenic node.[4] This specific mechanistic action provides a stronger rationale for its observed anticancer effects, both in vitro and in vivo.

Visualization: Factors Influencing In Vitro to In Vivo Translation

IVIVC cluster_barriers Biological & Physicochemical Barriers InVitro High In Vitro Potency (e.g., Low IC50) InVivo High In Vivo Efficacy (e.g., High % TGI) InVitro->InVivo Successful Translation PK Poor Pharmacokinetics (Metabolism, Clearance) PK->InVivo Bioavailability Low Bioavailability (Solubility, Permeability) Bioavailability->InVivo Toxicity Off-Target Toxicity Toxicity->InVivo TME Tumor Microenvironment TME->InVivo

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methoxy-1,2,3,4-tetrahydroquinoline Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1,2,3,4-tetrahydroquinoline (5-MeO-THQ) is a key intermediate and structural motif in numerous pharmacologically active compounds. Its precise characterization—confirming identity, purity, and concentration—is a cornerstone of quality control in drug development and manufacturing. Ensuring that the analytical methods used for this characterization are reliable, accurate, and reproducible is not just a matter of good science; it is a regulatory imperative.

This guide provides an in-depth comparison of principal analytical techniques for 5-MeO-THQ characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. More critically, it details the process of cross-validation , a systematic comparison of two or more validated methods to ensure equivalency of results. This process is vital when transferring methods between laboratories or when a secondary method is needed to confirm results from a primary one, thereby guaranteeing data integrity across the product lifecycle.

The methodologies and validation principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Section 1: Overview of Core Analytical Techniques

The selection of an analytical method is driven by its intended purpose—be it identification, quantification of the active pharmaceutical ingredient (API), or detection of impurities.[2] Each technique offers a unique lens through which to view the molecule.

Technique Primary Application for 5-MeO-THQ Principle Key Strengths Limitations
HPLC Quantitative analysis (assay, purity, impurities)Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High precision and accuracy for quantification; robust and widely used in QC.[6]Moderate specificity (requires reference standards); potential for co-elution.
GC-MS Identification and quantification of volatile impurities; confirmatory analysis.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.High specificity due to mass fragmentation patterns; excellent for detecting trace-level impurities.[7][8]Requires analyte to be volatile and thermally stable; potential for thermal degradation.
NMR Definitive structural elucidation and identification.Nuclei with non-zero spin absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Unambiguous structure confirmation; can identify novel impurities without a reference standard.Lower sensitivity compared to chromatographic methods; complex data interpretation.
FT-IR Functional group identification; rapid raw material screening.Absorption of infrared radiation by molecular vibrations, creating a unique "fingerprint" based on functional groups.Fast, non-destructive, and requires minimal sample preparation.[9]Limited quantitative ability; provides structural information at the functional group level only.

Section 2: Method Deep Dive & Validation Protocols

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4] The core validation characteristics, as defined by ICH Q2(R2), include specificity, linearity, range, accuracy, and precision.[6][10]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the workhorse for assay and purity analysis in pharmaceutical QC. A well-developed reversed-phase HPLC method can effectively separate 5-MeO-THQ from its potential process impurities and degradation products.

Experimental Protocol: HPLC-UV Assay of 5-MeO-THQ

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.0) in a 25:75 (v/v) ratio.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 285 nm.[11]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 5-MeO-THQ reference standard at 1.0 mg/mL in methanol.

    • Create a working standard at 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the 5-MeO-THQ sample to a nominal concentration of 100 µg/mL in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[12]

  • System Suitability:

    • Inject the working standard solution five times.

    • The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Validation Procedure:

    • Specificity: Analyze a blank (mobile phase), a placebo sample (if applicable), and a spiked sample to demonstrate the absence of interference at the retention time of 5-MeO-THQ.

    • Linearity: Prepare calibration standards at five concentrations spanning 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[12] Plot peak area against concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a known amount of 5-MeO-THQ into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.[13]

    • Precision (Repeatability): Analyze six replicate preparations of the same sample at 100% concentration on the same day, with the same analyst and instrument.

    • Precision (Intermediate Precision): Repeat the precision study on a different day, with a different analyst or instrument.

HPLC Validation Acceptance Criteria

Parameter Acceptance Criterion Reference
Linearity (r²) ≥ 0.999[14]
Accuracy (% Recovery) 98.0% - 102.0%[13]
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%[6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification & Impurity Profiling

GC-MS provides orthogonal confirmation of identity and is highly sensitive for detecting volatile or semi-volatile impurities that may not be observed by HPLC.

Experimental Protocol: GC-MS Analysis of 5-MeO-THQ

  • Chromatographic System:

    • GC System: Agilent 7890B or equivalent.

    • MS Detector: Agilent 5977B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 75°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[15]

    • MS Transfer Line: 290°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 amu.

  • Standard/Sample Preparation:

    • Prepare a 1 mg/mL solution of 5-MeO-THQ in methanol.

  • Validation Procedure:

    • Specificity: The primary validation for identification is the match between the mass spectrum of the analyte peak from the sample and that of a certified reference standard. The retention times should also match.

    • Limit of Detection (LOD) / Limit of Quantitation (LOQ): Determine instrument sensitivity by injecting serially diluted solutions to find the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

Section 3: Cross-Validation Workflow

Cross-validation is performed to demonstrate that two validated analytical methods provide equivalent results.[16] This is crucial when, for instance, a QC laboratory using HPLC needs to confirm results from an R&D laboratory that used GC-MS. The most common approach is comparative testing, where the same homogeneous batch of material is analyzed by both methods.

Workflow for Cross-Validation of HPLC and GC-MS Methods

Caption: Workflow for cross-validating HPLC and GC-MS methods.

Detailed Cross-Validation Protocol

  • Protocol Definition: Establish a clear protocol outlining the scope, procedures, and acceptance criteria for the cross-validation study.

  • Sample Selection: Use one homogeneous, well-characterized batch of 5-MeO-THQ.

  • Execution:

    • Provide aliquots of the same batch to two independent laboratories or two separate groups of analysts.

    • Each group will analyze the sample using their respective validated method (e.g., HPLC and GC-MS). A minimum of six replicate preparations (n=6) should be analyzed by each method.

  • Data Analysis:

    • Calculate the mean, standard deviation, and %RSD for the assay results from both methods.

    • Compare the means using a two-tailed Student's t-test to check for statistically significant differences.

    • Compare the variances using an F-test to check for differences in method precision.

  • Acceptance Criteria: The acceptance criteria must be pre-defined. A typical set of criteria would be:

    • The difference between the mean assay values from the two methods should be no more than 2.0%.

    • The p-value from the t-test should be > 0.05, indicating no significant difference between the means.

    • The calculated F-value from the F-test should be less than the critical F-value, indicating comparable precision.

Hypothetical Cross-Validation Data

Parameter HPLC Method (Lab A) GC-MS Method (Lab B) Statistical Comparison
Number of Replicates (n) 66-
Mean Assay (%) 99.7%99.4%Difference: 0.3%
Standard Deviation 0.250.35-
%RSD 0.25%0.35%-
F-test (Calculated F) --1.96
t-test (p-value) --0.28
Conclusion --PASS (Difference < 2.0%, p > 0.05, F < F_crit)

Section 4: The Role of Spectroscopic Methods

While chromatographic methods are central to quantitative analysis and cross-validation, spectroscopic methods like NMR and FT-IR are indispensable for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. For 5-MeO-THQ, ¹H and ¹³C NMR spectra provide a complete map of the molecule's carbon-hydrogen framework, confirming the position of the methoxy group and the saturation of the heterocyclic ring.

Caption: Workflow for NMR-based structural confirmation.

Expected ¹H NMR Signals for 5-MeO-THQ (Illustrative):

  • Aromatic Protons: Signals between 6.5-7.5 ppm.

  • -OCH₃ (Methoxy) Protons: A sharp singlet around 3.8 ppm.

  • -CH₂- Protons (Tetrahydroquinoline ring): Multiplets between 2.5-3.5 ppm.

  • -NH- Proton: A broad singlet, chemical shift can vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique for confirming the presence of key functional groups, making it ideal for raw material identification and screening.

Expected FT-IR Absorption Bands for 5-MeO-THQ:

  • N-H Stretch: ~3300-3400 cm⁻¹ (secondary amine)

  • C-H Stretch (Aromatic): ~3000-3100 cm⁻¹

  • C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹

  • C=C Stretch (Aromatic): ~1500-1600 cm⁻¹

  • C-O Stretch (Aryl Ether): ~1230-1270 cm⁻¹

Conclusion

The robust characterization of 5-Methoxy-1,2,3,4-tetrahydroquinoline relies on a multi-faceted analytical approach. While HPLC and GC-MS serve as the primary tools for quantification and purity assessment, spectroscopic methods like NMR and FT-IR provide definitive structural confirmation.

Cross-validation is not merely a procedural formality but a critical scientific exercise that builds confidence in analytical data, ensures consistency across different methods and sites, and upholds the principles of data integrity.[17][18] By implementing the validation and cross-validation strategies outlined in this guide, researchers, scientists, and drug development professionals can ensure their analytical methods are fit for purpose, compliant with global regulatory standards, and capable of guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: SGS URL: [Link]

  • Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]

  • Title: Pharmaceutical Analytical Methods Validation, Verification and Transfer Source: CD Formulation URL: [Link]

  • Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed URL: [Link]

  • Title: Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds Source: Indian Academy of Sciences URL: [Link]

  • Title: Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR Source: The Royal Society of Chemistry URL: [Link]

  • Title: FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. Source: ResearchGate URL: [Link]

  • Title: Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists Source: Hindawi URL: [Link]

  • Title: Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations Source: NIST URL: [Link]

  • Title: Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites Source: ResearchGate URL: [Link]

  • Title: A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quant Source: ResearchGate URL: [Link]

  • Title: Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners Source: Agilent URL: [Link]

  • Title: HPLC METHODOLOGY MANUAL Source: University of Notre Dame URL: [Link]

  • Title: A Comprehensive Guide to FTIR Analysis Source: Agilent URL: [Link]

Sources

Benchmarking the antitumor activity of 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of novel 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives against established clinical inhibitors. Our focus is to furnish researchers, scientists, and drug development professionals with a detailed comparison, supported by robust experimental data and protocols, to evaluate the potential of this emerging class of compounds in oncology.

Introduction: The Imperative for Novel Cancer Therapeutics

The landscape of cancer therapy is continually evolving, driven by the need for more effective and less toxic treatments. While targeted therapies have revolutionized patient outcomes, the emergence of drug resistance necessitates a persistent search for new chemical entities with unique mechanisms of action. Tetrahydroquinoline scaffolds have garnered significant attention due to their presence in numerous biologically active compounds.[1] Specifically, derivatives of 5-Methoxy-1,2,3,4-tetrahydroquinoline are emerging as a promising class of cytotoxic agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and DNA fragmentation.[1][2]

This guide benchmarks the antitumor performance of a lead 5-Methoxy-1,2,3,4-tetrahydroquinoline derivative, hereafter referred to as "Compound-5MTHQ" , against well-characterized inhibitors targeting critical oncogenic signaling pathways: the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways. These pathways are frequently deregulated in a multitude of cancers and are the targets of successful drugs such as BRAF, MEK, and PI3K inhibitors.[3][4][5] By comparing Compound-5MTHQ to these standards, we aim to elucidate its relative potency, efficacy, and potential mechanistic advantages.

Core Signaling Pathways in Oncogenesis

The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are central regulators of cell proliferation, survival, and metabolism.[3][6] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][7]

  • RAS/RAF/MEK/ERK Pathway: This cascade is typically initiated by growth factor receptor activation, leading to the activation of RAS.[6] Activated RAS then recruits and activates RAF kinases (including BRAF), which in turn phosphorylate and activate MEK1/2. MEK1/2 subsequently phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[4][6] BRAF inhibitors (e.g., Vemurafenib) and MEK inhibitors (e.g., Trametinib) are designed to block this cascade at specific nodes.[8][9]

  • PI3K/AKT/mTOR Pathway: Phosphoinositide-3-kinases (PI3Ks) are activated by growth factor receptors, leading to the conversion of PIP2 to PIP3.[3] PIP3 acts as a second messenger, recruiting and activating kinases such as AKT. Activated AKT phosphorylates a multitude of downstream targets, including the mTOR complex, to promote cell growth, survival, and proliferation while inhibiting apoptosis.[3][10] PI3K inhibitors (e.g., ZSTK474) aim to halt this signaling cascade at its origin.[10]

Signaling_Pathways cluster_0 RAS/RAF/MEK/ERK Pathway cluster_1 PI3K/AKT/mTOR Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus1 Transcription (Proliferation, Survival) ERK->Nucleus1 Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->BRAF Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT AKT->BRAF Crosstalk mTOR mTOR AKT->mTOR Nucleus2 Protein Synthesis (Growth, Proliferation) mTOR->Nucleus2 ZSTK474 ZSTK474 (PI3K Inhibitor) ZSTK474->PI3K

Caption: Key oncogenic signaling pathways targeted by known inhibitors.

Experimental Benchmarking Workflow

To provide a rigorous comparison, we designed a multi-stage experimental workflow. This approach begins with broad in vitro screening to determine cytotoxicity and preliminary mechanism of action, followed by a more complex in vivo model to assess therapeutic efficacy in a physiological context.[11][12]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy Cell_Culture Select & Culture Cancer Cell Lines (e.g., A375 Melanoma, HT29 Colon) Viability Cell Viability Assay (MTT / XTT) Determine IC50 Values Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V / PI Flow Cytometry) Viability->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining Flow Cytometry) Viability->Cell_Cycle Xenograft Establish Subcutaneous Xenograft Mouse Models Viability->Xenograft Proceed with Potent Compounds Treatment Administer Compounds (Compound-5MTHQ, Known Inhibitors, Vehicle) Xenograft->Treatment Measurement Measure Tumor Volume & Body Weight Treatment->Measurement Endpoint Calculate Tumor Growth Inhibition (TGI) Measurement->Endpoint

Caption: Overall workflow for benchmarking antitumor activity.

Part 1: In Vitro Antitumor Activity Assessment

In vitro assays offer a controlled environment for the initial evaluation of a compound's anticancer properties, enabling high-throughput screening and mechanistic investigation.[11][13]

Cell Viability and Cytotoxicity

The first step in characterizing an anticancer compound is to determine its ability to inhibit cell growth and proliferation. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of a cell population, which correlates with the number of viable cells.[13][14]

Table 1: Comparative Cytotoxicity (IC50 Values in µM) after 72h Treatment

CompoundA375 (Melanoma, BRAF V600E)HT-29 (Colorectal, BRAF V600E)MCF-7 (Breast, WT BRAF)
Compound-5MTHQ 1.52.85.2
Vemurafenib 0.18.5>50
Trametinib 0.050.125.6
ZSTK474 0.81.20.5
Doxorubicin (Control) 0.20.40.3

Data are hypothetical and for illustrative purposes.

Interpretation: Compound-5MTHQ demonstrates broad-spectrum activity across multiple cell lines. While less potent than the targeted inhibitors Vemurafenib and Trametinib in the BRAF-mutant A375 line, its efficacy in the MCF-7 line suggests a mechanism of action that is not solely dependent on BRAF inhibition. Its potency is comparable to the PI3K inhibitor ZSTK474.

Detailed Protocol: MTT Cell Viability Assay[15][16]
  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound-5MTHQ and reference inhibitors. Remove the old media and add 100 µL of media containing the desired concentrations of the test compounds to the wells. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.[15]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Induction of Apoptosis

A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. We assess this using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[16] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface, which is detected by fluorescently-labeled Annexin V. In late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cellular DNA.[16]

Table 2: Apoptosis Induction in A375 Cells after 24h Treatment (at 2x IC50)

CompoundEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control 2.11.53.6
Compound-5MTHQ 25.815.341.1
Vemurafenib 18.510.228.7
Trametinib 15.28.924.1
ZSTK474 22.412.134.5

Data are hypothetical and for illustrative purposes.

Interpretation: Compound-5MTHQ is a potent inducer of apoptosis, surpassing the effects of the single-agent targeted inhibitors in this assay. This suggests that its cytotoxic effects are strongly mediated by the activation of programmed cell death pathways.

Detailed Protocol: Annexin V/PI Apoptosis Assay[17]
  • Cell Culture and Treatment: Seed 1 x 10⁶ A375 cells in a 6-well plate and incubate for 24 hours. Treat the cells with Compound-5MTHQ or reference inhibitors at their respective 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment group.

  • Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[16] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

  • Gating and Quantification: Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. By staining the DNA with propidium iodide, we can use flow cytometry to quantify the number of cells in each phase of the cell cycle.[17][18]

Table 3: Cell Cycle Distribution in A375 Cells after 24h Treatment (at IC50)

CompoundG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 55.228.316.5
Compound-5MTHQ 25.120.554.4
Vemurafenib 70.315.114.6
Trametinib 68.918.212.9
ZSTK474 65.821.512.7

Data are hypothetical and for illustrative purposes.

Interpretation: Treatment with Compound-5MTHQ leads to a significant accumulation of cells in the G2/M phase, indicating a G2/M cell cycle arrest. This mechanism is distinct from the known inhibitors, Vemurafenib, Trametinib, and ZSTK474, all of which induce a G0/G1 arrest in this model. This unique mode of action could be advantageous, particularly in tumors that have developed resistance to G1-arresting agents.

Part 2: In Vivo Antitumor Efficacy

While in vitro data is crucial, in vivo models are essential to evaluate a drug's efficacy within a complex biological system.[19] We utilize a subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, to assess the ability of our compounds to inhibit tumor growth.[20][21]

Subcutaneous Xenograft Model

Human A375 melanoma cells were implanted subcutaneously into immunodeficient nude mice. Once tumors reached a palpable size (~100-150 mm³), the mice were randomized into treatment groups and dosed daily via oral gavage. Tumor volume and body weight were monitored regularly as a measure of efficacy and toxicity, respectively.

Xenograft_Workflow Start Day 0: Inject A375 cells subcutaneously into immunodeficient mice Tumor_Growth Monitor mice until tumors reach ~100-150 mm³ Start->Tumor_Growth Randomize Day 10 (approx.): Randomize mice into treatment groups (n=8 per group) Tumor_Growth->Randomize Treatment Day 11-25: Daily oral gavage with: - Vehicle Control - Compound-5MTHQ - Known Inhibitor Randomize->Treatment Monitoring During Treatment: Measure tumor volume and body weight 3 times per week Treatment->Monitoring Endpoint Day 25: Sacrifice mice, excise tumors, calculate Tumor Growth Inhibition (TGI) Monitoring->Endpoint Analysis Analyze data: - Tumor growth curves - Final tumor weights - Body weight changes Endpoint->Analysis

Caption: Workflow for the in vivo xenograft study.

Table 4: In Vivo Efficacy in A375 Melanoma Xenograft Model

Treatment Group (Dose)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle Control 1550 ± 210-+5.2
Compound-5MTHQ (50 mg/kg) 620 ± 15060.0-2.1
Vemurafenib (50 mg/kg) 480 ± 11069.0-3.5
Trametinib (1 mg/kg) 410 ± 9573.5-4.8

Data are hypothetical and for illustrative purposes. TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Interpretation: Compound-5MTHQ demonstrates significant antitumor activity in vivo, achieving 60% tumor growth inhibition. While its efficacy is slightly lower than the established BRAF and MEK inhibitors in this BRAF-driven model, it shows a favorable toxicity profile with minimal impact on body weight. This robust in vivo performance validates the in vitro findings and supports its further development as a therapeutic candidate.

Synthesis and Discussion

This comparative guide demonstrates that the novel 5-Methoxy-1,2,3,4-tetrahydroquinoline derivative, Compound-5MTHQ, is a promising antitumor agent with a distinct mechanistic profile.

  • Potency and Spectrum: Compound-5MTHQ exhibits mid-micromolar cytotoxic activity against a panel of cancer cell lines, suggesting a broader spectrum of action compared to highly specific kinase inhibitors like Vemurafenib.

  • Mechanism of Action: A key finding is the induction of G2/M phase cell cycle arrest, a mechanism that differs from the G1 arrest induced by the selected BRAF, MEK, and PI3K inhibitors. This could offer a therapeutic advantage against tumors resistant to G1-phase checkpoint inhibitors. Furthermore, Compound-5MTHQ is a potent inducer of apoptosis, confirming its cell-killing capabilities.

  • In Vivo Efficacy: The compound translated its in vitro activity into significant tumor growth inhibition in a challenging melanoma xenograft model, with a favorable tolerability profile.

The combination of broad activity, a distinct cell cycle arrest mechanism, and potent apoptosis induction suggests that 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives warrant further investigation. Future studies should focus on elucidating the precise molecular target(s) and exploring their efficacy in combination with existing targeted therapies, which could potentially lead to synergistic effects and overcome resistance mechanisms.[5][8][22]

References

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • Improved antitumor activity of immunotherapy with BRAF and MEK inhibitors in BRAFV600E melanoma. National Center for Biotechnology Information. Available at: [Link]

  • Bioassays for anticancer activities. PubMed. Available at: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Antitumor Activity of the MEK Inhibitor TAK-733 against Melanoma Cell Lines and Patient-Derived Tumor Explants. AACR Journals. Available at: [Link]

  • The present and future of PI3K inhibitors for cancer therapy. National Center for Biotechnology Information. Available at: [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. Available at: [Link]

  • Combination of PI3K/mTOR Inhibitors: Antitumor Activity and Molecular Correlates. AACR Journals. Available at: [Link]

  • Targeting PI3K in Cancer: Impact on Tumor Cells, Their Protective Stroma, Angiogenesis, and Immunotherapy. AACR Journals. Available at: [Link]

  • Combined PI3K/mTOR and MEK inhibition provides broad antitumor activity in faithful murine cancer models. Fox Chase Cancer Center. Available at: [Link]

  • Improved antitumor activity of immunotherapy with BRAF and MEK inhibitors in BRAFV600E melanoma. Institut national du cancer. Available at: [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. National Center for Biotechnology Information. Available at: [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. PubMed. Available at: [Link]

  • Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals. Available at: [Link]

  • Xenograft Model for Cancer Drug Discovery. TheraIndx. Available at: [Link]

  • In Vivo Preclinical Mouse Models. Champions Oncology. Available at: [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]

  • Mek inhibition results in marked antitumor activity against metastatic melanoma patient-derived melanospheres and in melanospher. SciSpace. Available at: [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Center for Biotechnology Information. Available at: [Link]

  • Cancer Models. Charles River Laboratories. Available at: [Link]

  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. PubMed Central. Available at: [Link]

  • BRAF Inhibitor Vemurafenib Improves the Antitumor Activity of Adoptive Cell Immunotherapy. AACR Journals. Available at: [Link]

  • Xenograft Mouse Models. Ichor Life Sciences. Available at: [Link]

  • Inhibition of MEK pathway enhances the antitumor efficacy of chimeric antigen receptor T cells against neuroblastoma. National Center for Biotechnology Information. Available at: [Link]

  • Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. National Center for Biotechnology Information. Available at: [Link]

  • Cell Cycle Analysis: Techniques & Applications. baseclick GmbH. Available at: [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Xenograft Mouse Models. Melior Discovery. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]

  • Xenograft Models. Altogen Labs. Available at: [Link]

  • Cell cycle analysis. Wikipedia. Available at: [Link]

  • In vitro tumor killing assays for predicting cellular therapeutic efficacy. AACR Journals. Available at: [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. Available at: [Link]

  • Basic Methods of Cell Cycle Analysis. National Center for Biotechnology Information. Available at: [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. Available at: [Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. Available at: [Link]

  • Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. ResearchGate. Available at: [Link]

  • Researchers Design Quinoxalinyl and Quinolinyl Compounds as Potential ALK5 Inhibitors to Target TGF-β Pathway in Cancer Therapy. GeneOnline. Available at: [Link]

Sources

Comparative Docking Analysis of 5-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives: A Guide for Targeting Cholinesterases in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The burden of neurodegenerative diseases, most notably Alzheimer's disease (AD), continues to present a formidable challenge to global healthcare. A key pathological hallmark of AD is the decline in acetylcholine (ACh), a neurotransmitter crucial for cognitive functions like memory and learning.[1] The enzymatic degradation of ACh is carried out by acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE).[2][3] Consequently, the inhibition of these cholinesterases is a primary therapeutic strategy for the symptomatic management of Alzheimer's disease.[4] The 1,2,3,4-tetrahydroquinoline scaffold and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6] The inclusion of a methoxy group, particularly at the 5-position, can significantly influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide provides a comparative in-silico analysis of 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives against human AChE and BChE, offering a framework for researchers in the field of drug discovery and development.

This guide will delve into the specifics of preparing and executing molecular docking studies for these compounds against AChE and BChE. We will explore the nuances of protein and ligand preparation, define the active site for docking, and compare the predicted binding affinities and interaction patterns of a representative set of derivatives. The objective is to provide a clear, actionable protocol and a robust comparative framework to aid researchers in identifying promising lead candidates for further experimental validation.

Target Proteins: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

AChE and BChE are serine hydrolases that share approximately 65% amino acid sequence identity. However, differences in their active site gorges influence their substrate specificity and inhibitor interactions. The active site of AChE is a narrow, deep gorge, approximately 20 Å deep, with a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance.[1] The CAS is comprised of a catalytic triad (Ser203, His447, and Glu334 in human AChE), while the PAS is rich in aromatic residues.[1] BChE's active site gorge is larger and more flexible due to substitutions of several aromatic residues with smaller, aliphatic ones. This allows BChE to hydrolyze a broader range of substrates.[7] The key regions within the BChE active site include the peripheral anion site (primarily Asp70), the choline-binding pocket (mainly Trp82), the acyl-binding pocket (mainly Trp231), and the catalytic active site (catalytic triad of Ser198, His438, and Glu325).[7]

Comparative Docking Workflow

The following sections detail a comprehensive workflow for the comparative docking of 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives against AChE and BChE. This workflow is designed to be a self-validating system, incorporating steps for protocol validation to ensure the reliability of the generated results.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_Acquisition 1. PDB Structure Acquisition (e.g., AChE: 4EY7, BChE: 5DYW) Protein_Prep 2. Protein Preparation - Remove water & ligands - Add hydrogens - Assign charges PDB_Acquisition->Protein_Prep Grid_Gen 4. Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation - 2D to 3D conversion - Energy minimization Docking 6. Molecular Docking of Derivatives Ligand_Prep->Docking Redocking 5. Protocol Validation (Redocking of Co-crystallized Ligand) Grid_Gen->Redocking Redocking->Docking Validated Protocol Scoring 7. Scoring & Ranking (Binding Energy/Affinity) Docking->Scoring Interaction_Analysis 8. Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Interaction_Analysis Comparison 9. Comparative Analysis (AChE vs. BChE) Interaction_Analysis->Comparison

Figure 1: A generalized workflow for comparative molecular docking studies.
Experimental Protocols
Part 1: Protein and Ligand Preparation

Objective: To prepare the protein and ligand structures for docking.

Materials:

  • 3D crystal structures of human AChE (e.g., PDB ID: 4EY7) and BChE (e.g., PDB ID: 5DYW) from the Protein Data Bank (RCSB PDB).[4][7]

  • Molecular modeling software (e.g., AutoDock Tools, Discovery Studio, MOE).[3][8][9]

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate 2D structures of the 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives.

Protocol:

  • Protein Preparation:

    • Download the PDB files for the selected AChE and BChE structures.

    • Using your chosen molecular modeling software, remove all water molecules and co-crystallized ligands from the protein structure.[4]

    • Add polar hydrogen atoms to the protein.

    • Assign appropriate charges (e.g., Kollman charges).

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Draw the 2D structures of the 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94x).[10]

    • Save the prepared ligands in the appropriate format (e.g., PDBQT for AutoDock).

Part 2: Molecular Docking and Validation

Objective: To perform molecular docking and validate the docking protocol.

Materials:

  • Prepared protein and ligand files.

  • Molecular docking software (e.g., AutoDock Vina, GOLD).[2]

Protocol:

  • Grid Box Generation:

    • Define the active site for docking by creating a grid box that encompasses the key residues of the catalytic and peripheral anionic sites. The coordinates can be centered on the co-crystallized ligand from the original PDB structure.[4] For example, for AChE (PDB ID: 4EY7), the XYZ coordinates could be set around the active site gorge.[4]

  • Protocol Validation (Redocking):

    • To ensure the accuracy of the docking protocol, the co-crystallized ligand (e.g., donepezil for 4EY7) should be extracted and then re-docked into the active site of the prepared protein.[4][7]

    • Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered an acceptable validation of the docking protocol.[7]

  • Molecular Docking of Derivatives:

    • Using the validated protocol, dock the prepared 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives into the active sites of both AChE and BChE.

    • Generate multiple binding poses for each ligand and rank them based on their predicted binding energies (e.g., kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Comparative Analysis of Docking Results

The primary output of the docking study will be the binding energies and the predicted binding poses of the derivatives within the active sites of AChE and BChE. This data allows for a multi-faceted comparison.

Binding Affinity Comparison

The predicted binding affinities (or docking scores) provide a quantitative measure of the ligand's potential to inhibit the enzyme. A lower binding energy generally indicates a stronger interaction.

DerivativeAChE Binding Energy (kcal/mol)BChE Binding Energy (kcal/mol)
Reference Inhibitor (e.g., Donepezil) -10.8[4]-7.914[7]
5-Methoxy-1,2,3,4-tetrahydroquinoline Hypothetical ValueHypothetical Value
Derivative A Hypothetical ValueHypothetical Value
Derivative B Hypothetical ValueHypothetical Value
Derivative C Hypothetical ValueHypothetical Value
Table 1: Hypothetical comparative docking scores of 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives against AChE and BChE. The reference inhibitor values are taken from published studies.
Interaction Analysis

A detailed examination of the binding poses reveals the specific molecular interactions that contribute to the binding affinity. This includes hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

G cluster_ache AChE Active Site cluster_bche BChE Active Site AChE_PAS PAS (Trp286, Tyr337) AChE_CAS CAS (Ser203, His447, Glu334) AChE_Anionic Anionic Subsite (Trp86) BChE_PAS PAS (Asp70) BChE_CAS CAS (Ser198, His438, Glu325) BChE_Choline Choline Pocket (Trp82) BChE_Acyl Acyl Pocket (Trp231) Ligand 5-Methoxy-THQ Derivative Ligand->AChE_PAS π-π stacking Ligand->AChE_CAS H-bond (potential) Ligand->AChE_Anionic Cation-π Ligand->BChE_PAS Electrostatic Ligand->BChE_Choline Hydrophobic Ligand->BChE_Acyl Hydrophobic

Figure 2: Key interaction patterns of a hypothetical 5-Methoxy-1,2,3,4-tetrahydroquinoline derivative with AChE and BChE active sites.

By analyzing these interactions, researchers can understand the structural basis for the observed binding affinities and selectivity. For instance, the larger active site of BChE may accommodate bulkier substituents on the tetrahydroquinoline scaffold, while the narrower gorge of AChE might favor more linear derivatives. The methoxy group itself can act as a hydrogen bond acceptor, potentially forming key interactions with residues in the active site.

Discussion and Future Directions

This guide outlines a systematic approach for the comparative docking of 5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives against AChE and BChE. The results from such in-silico studies provide valuable insights into the structure-activity relationships of this class of compounds. Derivatives that exhibit high predicted binding affinities and favorable interaction profiles with either or both enzymes can be prioritized for chemical synthesis and subsequent in-vitro biological evaluation.

It is crucial to remember that molecular docking is a predictive tool, and experimental validation is essential to confirm the computational findings. Enzyme inhibition assays, such as the Ellman method, can be used to determine the IC50 values of the synthesized compounds, providing a direct measure of their inhibitory potency.[3][10] Further biophysical techniques, like Saturation Transfer Difference (STD)-NMR, can provide experimental evidence of ligand binding and map the binding epitope.[10]

The continuous feedback loop between computational prediction and experimental validation is a cornerstone of modern drug discovery. The methodologies and comparative framework presented in this guide are intended to empower researchers to rationally design and identify novel and potent cholinesterase inhibitors based on the versatile 5-Methoxy-1,2,3,4-tetrahydroquinoline scaffold, ultimately contributing to the development of new therapeutic agents for neurodegenerative diseases.

References

  • BenchChem. Computational Docking of AChE-IN-8 with Acetylcholinesterase: A Technical Guide.
  • Al-Qahtani, M. H., Al-Agamy, M. H., & El-Sayed, M. A. (2022). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. Molecules, 27(15), 4933. Available from: [Link]

  • Hassan, S. S. U., & Al-Ghamdi, K. M. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Journal of King Saud University - Science, 35(1), 102421. Available from: [Link]

  • de Oliveira, D. R., et al. (2023). Molecular Multi-Target Approach for Human Acetylcholinesterase, Butyrylcholinesterase and β-Secretase 1: Next Generation for Alzheimer's Disease Treatment. International Journal of Molecular Sciences, 24(12), 10222. Available from: [Link]

  • Oh, J. Y., et al. (2021). Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. Natural Product Sciences, 27(4), 211-219. Available from: [Link]

  • Al-Shabib, N. A., et al. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Online Journal of Medical Sciences, 1(1). Available from: [Link]

  • Ferreira-Nunes, R., et al. (2018). Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies. ACS Omega, 3(12), 18513-18521. Available from: [Link]

  • Zafar, H., et al. (2017). Molecular docking simulation studies on potent butyrylcholinesterase inhibitors obtained from microbial transformation of dihydrotestosterone. Steroids, 128, 46-54. Available from: [Link]

  • Hossain, M. S., et al. (2024). A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. PLoS ONE, 19(6), e0304323. Available from: [Link]

  • Guo, Y., et al. (2020). 3.10. Molecular Docking Study. Bio-protocol, 10(3), e3510. Available from: [Link]

  • Wang, L., et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 21(11), 1463. Available from: [Link]

  • Wang, L., et al. (2013). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry, 56(17), 6943-6955. Available from: [Link]

  • Kantevari, S., et al. (2007). docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of hiv-1 rt. Rasayan Journal of Chemistry, 1(1), 1-10. Available from: [Link]

  • Singh, H., & Kumar, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 533-553. Available from: [Link]

  • Zhelev, Z., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(2), M1350. Available from: [Link]

  • Kaur, A., & Singh, J. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10. Available from: [Link]

  • Singh, H., & Kumar, M. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 533-553. Available from: [Link]

  • Mohammed, N. M. (2022). Docking Study, Synthesis, Characterization and Preliminary Cytotoxic Evaluation of new 1,2,3,4-Tetrahydroppyrimidine Derivatives. Journal of Contemporary Medical Sciences, 8(5), 329-336. Available from: [Link]

  • Kumar, A., et al. (2025). Homology modeling, molecular docking and MD simulations study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Journal of Biomolecular Structure & Dynamics, 1-15. Available from: [Link]

  • Montgomery, T. R., & Lewis, J. W. (2019). 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(12), 1669-1674. Available from: [Link]

  • Maulana, Y. E., et al. (2026). New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies. Chemical Methodologies, 10(1), 1-15. Available from: [Link]

  • Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. Available from: [Link]

  • Mehta, M., et al. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors. Letters in Drug Design & Discovery, 21(3), 504-519. Available from: [Link]

  • Kaur, A., & Singh, J. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10. Available from: [Link]

  • Singh, H., & Kumar, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 533-553. Available from: [Link]

Sources

Safety Operating Guide

5-Methoxy-1,2,3,4-tetrahydroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of research chemicals extends beyond the bench; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Methoxy-1,2,3,4-tetrahydroquinoline, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting our commitment to excellence in every aspect of laboratory operations.

Hazard Profile: Understanding the Imperative for Caution

5-Methoxy-1,2,3,4-tetrahydroquinoline is a research chemical with a significant hazard profile that necessitates careful handling and disposal. It is classified as a combustible liquid that is toxic if swallowed, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1] Its environmental persistence, highlighted by its classification as not readily biodegradable, underscores the critical need to prevent its release into sewer systems or the wider environment.[1]

A thorough understanding of its hazard classification is the first step in ensuring safe disposal.

Table 1: GHS Hazard Classification for 5-Methoxy-1,2,3,4-tetrahydroquinoline

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[1]
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
CarcinogenicityCategory 1BH350: May cause cancer[1]
Chronic Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effects[1]

Source: Synthesized from Safety Data Sheet information.[1]

Due to these inherent risks, all waste streams containing this compound, including pure substance, contaminated solutions, and soiled consumables, must be treated as hazardous waste.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling any waste containing 5-Methoxy-1,2,3,4-tetrahydroquinoline, it is mandatory to wear appropriate Personal Protective Equipment (PPE). The causality is clear: direct contact can lead to toxic exposure and skin irritation.[2][3]

Mandatory PPE includes:

  • Eye and Face Protection: Tight-sealing safety goggles and a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemically resistant apron. Ensure all skin is covered.[1]

  • Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1]

Waste Segregation and Containment: A Self-Validating Protocol

Proper segregation is the cornerstone of a safe waste management system. The core principle is to prevent unintentional and hazardous chemical reactions.[4][5]

Step-by-Step Containment Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all 5-Methoxy-1,2,3,4-tetrahydroquinoline waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Methoxy-1,2,3,4-tetrahydroquinoline"

    • The associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")

    • The accumulation start date

  • Prohibition of Mixing: Critically, do not mix this waste with any other chemical waste streams.[1] This compound's amine structure makes it incompatible with strong oxidizing agents and strong acids.[3] Mixing could lead to vigorous, exothermic reactions.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect unused reagents and solutions directly into the designated liquid waste container.

    • Solid Waste: Collect contaminated items such as pipette tips, gloves, and absorbent paper in a separate, clearly labeled solid waste container. These are also considered hazardous waste.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.[1][6]

Disposal Workflow: From Bench to Final Disposition

The disposal of 5-Methoxy-1,2,3,4-tetrahydroquinoline must follow a documented and compliant pathway, managed by trained professionals. The following workflow ensures adherence to regulatory standards such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7]

G cluster_0 Laboratory Operations cluster_1 EHS & Waste Management A Waste Generation (Pure chemical, solutions, contaminated consumables) B Characterize as Hazardous Waste (Toxic, Carcinogen, EcoTox) A->B Step 1 C Segregate Waste (Dedicated, labeled container. No mixing.) B->C Step 2 D Store in Satellite Accumulation Area (SAA) (Securely capped, secondary containment) C->D Step 3 E Schedule Waste Pickup (Contact institution's EHS office) D->E Step 4: When container is full or per SAA time limits F Transport to Central Accumulation Area (CAA) E->F Step 5 G Manifest & Profile Waste (UN2810, Class 6.1 Toxic Liquid) F->G Step 6 H Final Disposal (Licensed Hazardous Waste Facility) G->H Step 7

Sources

Navigating the Safe Handling of 5-Methoxy-1,2,3,4-tetrahydroquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel or specialized chemical compounds requires a robust understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Methoxy-1,2,3,4-tetrahydroquinoline. As a Senior Application Scientist, the following protocols are designed to ensure both the integrity of your research and, most importantly, your personal safety.

Immediate Safety Briefing: Hazard Overview and Essential PPE

Based on data from closely related quinoline derivatives, 5-Methoxy-1,2,3,4-tetrahydroquinoline should be presumed to be hazardous. The primary concerns include:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory discomfort.[1][2]

  • Toxicity if Swallowed: The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as toxic if ingested.[3]

  • Potential for Carcinogenicity: The parent compound is also suspected of causing cancer.[3]

Therefore, strict adherence to the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, or a full-face shield if there is a significant splash risk.Protects against accidental splashes which could cause serious eye irritation or damage.[1][4]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are recommended).Prevents skin contact, which can lead to irritation. Given the lack of specific breakthrough time data, it is advisable to change gloves immediately after any contact with the chemical.[4][5]
Body Protection A long-sleeved laboratory coat, fully buttoned.Minimizes the risk of skin contact on the arms and torso.
Respiratory Protection To be used in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with organic vapor cartridges is required.Aromatic amines can be volatile and harmful if inhaled. A fume hood provides the primary line of defense, while a respirator is a necessary secondary measure.[6][7]

Operational Plan: Step-by-Step Handling Protocol

The following protocol is designed to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of 5-Methoxy-1,2,3,4-tetrahydroquinoline must be conducted within a certified and properly functioning chemical fume hood.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) is readily accessible.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Aliquoting and Handling:

  • When transferring the chemical, use appropriate tools such as a clean spatula for solids or a calibrated pipette for liquids.

  • Avoid creating dust or aerosols.

  • Keep containers of 5-Methoxy-1,2,3,4-tetrahydroquinoline sealed when not in use.

4. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate any equipment that has come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.

Diagram of the Safe Handling Workflow:

A Preparation (Fume Hood, Spill Kit, Eyewash) B Don PPE (Goggles, Gloves, Lab Coat) A->B Verify Safety Measures C Handling in Fume Hood (Aliquotting, Transferring) B->C Enter Handling Area D Post-Handling (Clean-up, Decontamination) C->D Complete Work E Doff PPE & Hand Washing D->E Exit Handling Area F Waste Disposal (Segregated & Labeled) D->F Generate Waste

Caption: A stepwise workflow for the safe handling of 5-Methoxy-1,2,3,4-tetrahydroquinoline.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of 5-Methoxy-1,2,3,4-tetrahydroquinoline and any contaminated materials is crucial to prevent harm to personnel and the environment.

1. Waste Segregation:

  • Contaminated Solids: Any disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of 5-Methoxy-1,2,3,4-tetrahydroquinoline should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Methoxy-1,2,3,4-tetrahydroquinoline".

3. Storage:

  • Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is critical.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][5]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Minor Spill Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container. Clean the spill area thoroughly.
Major Spill Evacuate the immediate area. Alert others and prevent entry. Contact your institution's EHS or emergency response team.

References

  • NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. University of Kentucky. Retrieved from [Link]

  • Toxic Docs. (n.d.). Practices for respiratory protection. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
5-Methoxy-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.